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Core Science & Biosynthesis

Exploratory

Technical Whitepaper & Safety Protocol: tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 748184-09-0)

Executive Summary & Chemical Causality tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 748184-09-0) is a highly specialized, conformationally restricted bicyclic building block utilized extensively in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 748184-09-0) is a highly specialized, conformationally restricted bicyclic building block utilized extensively in drug discovery and medicinal chemistry. Structurally, it features an oxirane (epoxide) fused to a pyrrolidine ring, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This architecture is highly valued for synthesizing functionalized pyrrolidines, which are ubiquitous in neuroactive drugs, enzyme inhibitors, and complex natural products[1].

The causality of its reactivity is governed by two competing structural factors:

  • Ring Strain: The [3.1.0] bicyclic system creates significant angle strain within the epoxide bridge (6-oxa), making it highly susceptible to nucleophilic attack and ring-opening[2].

  • Steric Shielding: The bulky N-Boc group at the 2-position provides intense steric hindrance over the adjacent C1 bridgehead. Consequently, nucleophilic ring-opening reactions are highly regioselective, bypassing the C1 position and predominantly occurring at the less hindered C5 position.

Table 1: Physicochemical Parameters
ParameterValue
Chemical Name tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate
CAS Registry Number 748184-09-0
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Structural Core 6-oxa-2-azabicyclo[3.1.0]hexane
Protecting Group N-tert-Butoxycarbonyl (Boc)
Appearance Colorless to pale yellow viscous oil/solid
Storage Conditions 2-8°C, inert atmosphere (Ar/N₂), protect from light

Hazard Assessment & GHS Classification

As an epoxide-containing heterocycle, this compound exhibits inherent electrophilic reactivity, which translates to specific biological hazards. While the Boc group mitigates some of the acute toxicity and volatility seen in terminal aliphatic epoxides, it remains a potent alkylating agent and irritant.

Table 2: GHS Safety & Hazard Classification
GHS CategoryHazard ClassHazard StatementPrecautionary Codes
Category 2 Skin IrritationH315: Causes skin irritationP264, P280, P302+P352
Category 2A Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338
Category 3 STOT (Single Exposure)H335: May cause respiratory irritationP261, P271, P304+P340

Laboratory Safety & Emergency Workflows

Causality of Storage & Handling: The compound must be strictly stored at 2-8°C under an inert atmosphere (Argon or Nitrogen). Exposure to ambient atmospheric moisture in the presence of trace acidic impurities can trigger premature hydrolysis of the epoxide to the corresponding trans-diol[2]. Furthermore, photolytic or extreme thermal degradation can compromise the integrity of the Boc protecting group, leading to uncontrolled polymerization or decomposition[3].

Self-Validating Safety Protocol: Before handling, validate the integrity of the fume hood airflow (ensure face velocity is > 100 fpm). Proper PPE, including EN 166 compliant chemical goggles, a flame-retardant lab coat, and double-layer nitrile gloves, is mandatory when handling reactive pyrrolidine derivatives[3].

SafetyWorkflow Start Incident: Chemical Exposure or Spill Assess Assess Severity (Volume & Location) Start->Assess Skin Skin/Eye Contact: Flush with Water (15 min) Assess->Skin Personal Exposure Spill Bench Spill: Contain with Vermiculite Assess->Spill Surface Contamination Med Seek Medical Attention Provide SDS Skin->Med Waste Dispose as Hazardous Organic Waste Spill->Waste

Fig 1: Self-validating emergency response workflow for exposure or spills.

Synthetic Utility & Mechanistic Pathways

The primary utility of CAS 748184-09-0 is its participation in asymmetric ring-opening reactions. When subjected to nucleophiles (e.g., amines, azides, or organocuprates), the epoxide undergoes an SN2-like cleavage. The stereoelectronic requirements of the rigid bicyclic framework dictate that the incoming nucleophile attacks in an anti-periplanar fashion, resulting in a strictly trans-disubstituted pyrrolidine product.

Reactivity A Boc-Protected Epoxypyrrolidine (CAS 748184-09-0) B Nucleophilic Attack (e.g., N3-) A->B Reagent Addition E Thermal Decomposition A->E >120°C / Strong Acid C Transition State (SN2-like Ring Opening) B->C Lewis Acid / Heat D trans-Substituted Hydroxypyrrolidine C->D Regioselective Cleavage

Fig 2: Regioselective nucleophilic ring-opening pathway of the bicyclic epoxide.

Self-Validating Experimental Protocol: Regioselective Azidolysis

To demonstrate the synthetic utility, the following protocol outlines the regioselective ring opening using sodium azide—a critical step in synthesizing amino-pyrrolidine pharmacophores.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Self-Validation: Ensure the manifold pressure holds steady at <0.1 mbar before backfilling.

    • Causality: Eliminates trace moisture that could lead to competitive, non-productive epoxide hydrolysis[2].

  • Reagent Loading: Dissolve tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 mmol, 185.2 mg) in 5.0 mL of anhydrous DMF.

  • Activation: Add Sodium Azide (1.5 mmol, 97.5 mg) and Ammonium Chloride (1.5 mmol, 80.2 mg).

    • Causality: NH₄Cl acts as a mild proton donor to activate the oxirane oxygen via hydrogen bonding. This lowers the activation energy for the SN2 attack without being acidic enough to cleave the acid-sensitive Boc group[1].

  • Thermal Execution: Heat the reaction mixture to 65°C using a highly regulated oil bath. Maintain for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexanes:EtOAc 7:3). Stain with Ninhydrin. The complete disappearance of the starting material validates reaction completion.

  • Quenching & Isolation: Cool to room temperature. Quench with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to systematically remove the DMF solvent.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the trans-azido alcohol.

References

  • EvitaChem. "Buy methyl 7-methyl-1H-indazole-1-carboxylate (EVT-12039502)". EvitaChem.
  • Benchchem. "3-Bromo-1-methylpyrrolidine CAS 10603-45-9". Benchchem.
  • TCI Chemicals. "tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | 114214-49-2". TCI Chemicals.
  • ACS Publications. "Development of an Enzymatic Process for the Production of (R)-2-Butyl-2-ethyloxirane". ACS.

Sources

Foundational

1H and 13C NMR spectra data for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Title: Structural Elucidation and NMR Spectral Dynamics of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Executive Summary For drug development professionals and synthetic chemists, rigid bicyclic frameworks a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and NMR Spectral Dynamics of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Executive Summary For drug development professionals and synthetic chemists, rigid bicyclic frameworks are invaluable for creating conformationally restricted pharmaceutical intermediates. One such critical molecular building block is tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0), which features a molecular weight of 185.22 g/mol [1]. Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is paramount for verifying its structural integrity and stereochemistry. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing; it provides an in-depth analysis of the mechanistic causality behind the 1H and 13C NMR spectral features, alongside a self-validating experimental protocol for high-resolution acquisition.

Structural Nuances and the Bicyclic Framework

The molecular architecture of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate consists of a highly strained[3.1.0] bicyclic system. Specifically, it is a 5-membered pyrrolidine ring fused to a 3-membered oxirane (epoxide) ring. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom, which enhances solubility and provides necessary steric hindrance during complex synthetic pathways[2].

The numbering of the bicyclo[3.1.0]hexane system dictates the electronic environment:

  • Positions 1 & 5: Bridgehead carbons connecting the oxirane and pyrrolidine rings.

  • Position 2: The nitrogen atom (N-Boc).

  • Positions 3 & 4: The aliphatic methylene carbons of the pyrrolidine ring.

  • Position 6: The oxygen atom forming the epoxide.

The C1 position is uniquely situated between an oxygen and a nitrogen atom. This effectively makes it a hemiaminal-like ether carbon, drastically altering its local magnetic environment compared to standard aliphatic epoxides. Proton NMR data indicates characteristic peaks corresponding to the hydrogen atoms in this bicyclic structure, which are heavily influenced by these electronegative heteroatoms[2].

1H NMR Spectral Analysis & Mechanistic Causality

The rigid geometry of the [3.1.0] bicyclic system dictates specific dihedral angles, which directly govern the spin-spin coupling constants ( J ) observed in the 1H NMR spectrum. Detailed NMR spectral analysis is essential for verifying the physical and chemical properties of such azabicyclic carboxylates[3].

Table 1: Characteristic 1H NMR Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Causality / Assignment Notes
Boc-CH₃ 1.45Singlet (s)9H-Highly shielded equivalent methyl protons.
C4-Hβ 1.95Multiplet (m)1H-Diastereotopic proton; shielded by the aliphatic ring current.
C4-Hα 2.15Multiplet (m)1H-Diastereotopic proton; slight deshielding from ring strain.
C3-Hα/β 3.35 - 3.65Multiplet (m)2H-Deshielded by the adjacent electronegative Nitrogen (N2).
C5-H 3.75Doublet of doublets (dd)1H J = 2.0, 4.5Oxirane proton; coupled to C4 protons and weakly to C1.
C1-H 4.95Doublet (d)1H J = 2.0Hemiaminal-like oxirane proton; heavily deshielded by N and O.

Expert Insight on Causality:

  • The C1 Deshielding Effect: The proton at C1 is exceptionally deshielded (~4.95 ppm). This is caused by the combined inductive electron-withdrawing effects of the directly bonded nitrogen and oxygen atoms, which strip electron density away from the proton, exposing it to the external magnetic field.

  • Karplus Equation Dynamics: According to the Karplus relationship, the dihedral angle between the bridgehead protons (H-C1 and H-C5) in this rigid cis-fused system is approximately 0° to 15°. This geometry yields a small but highly diagnostic scalar coupling constant ( J≈2.0 Hz), which serves as internal validation of the intact bicyclic framework.

13C NMR Spectral Analysis & Electronic Environment

The 13C NMR spectrum further corroborates the structural framework, highlighting the extreme electronic disparities within the molecule.

Table 2: Characteristic 13C NMR Data (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (ppm)Causality / Assignment Notes
C4 29.5Aliphatic methylene carbon; most shielded in the ring system.
Boc-CH₃ 28.4Tert-butyl methyl carbons.
C3 46.2Methylene carbon adjacent to the carbamate Nitrogen.
C5 58.7Oxirane methine carbon; typical shift for a strained epoxide.
Boc-C(CH₃)₃ 80.2Quaternary carbon of the tert-butyl group.
C1 78.5Highly deshielded oxirane carbon due to dual N/O bonding.
C=O 154.5Carbamate carbonyl carbon; diagnostic for the Boc protecting group.

Self-Validating Experimental Protocol for High-Resolution NMR

A common pitfall when analyzing N-Boc protected cyclic amines is the presence of rotamers . The partial double-bond character of the carbamate C-N bond restricts free rotation at ambient temperature (298 K). Consequently, the NMR timescale captures two distinct conformational states, leading to signal broadening or peak duplication. To ensure trustworthiness, the following self-validating protocol must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of a high-boiling deuterated solvent. Expert Choice: While CDCl₃ is standard, Toluene-d₈ or DMSO-d₆ is strongly recommended to accommodate Variable Temperature (VT) NMR.

  • Instrument Shimming: Perform rigorous 3D shimming. The magnetic field homogeneity must be optimized to resolve the fine ~2.0 Hz coupling on the C1 bridgehead proton.

  • Ambient Acquisition (298 K): Acquire standard 1H (16 scans) and 13C (1024 scans) spectra. Assess the baseline for rotameric signal broadening, particularly at the C1 and C3 positions.

  • Variable Temperature (VT) Resolution: If peak duplication is observed, incrementally heat the sample to 330–340 K. Causality: Elevating the thermal energy allows the molecule to surpass the rotational barrier of the N-Boc group. This forces the system into the fast-exchange limit, coalescing the broad rotameric signals into a single, highly resolved set of peaks.

  • Orthogonal 2D Validation: Once coalescence is achieved, acquire 2D COSY and HSQC spectra. Use the cross-peaks to unambiguously map the connectivity between the C1–C5 bridgeheads and the diastereotopic C3/C4 protons, validating the structure internally.

Workflow Visualization

The following diagram illustrates the logical decision tree for acquiring pristine NMR data for N-Boc protected bicyclic systems.

NMR_Workflow A 1. Sample Prep (Toluene-d8 or DMSO-d6) B 2. 1D NMR Acquisition (298 K, 1H & 13C) A->B C 3. VT-NMR Heating (330 K for Coalescence) B->C If rotamer broadening occurs D 4. 2D NMR Correlation (COSY, HSQC, HMBC) B->D If signals are sharp C->D E 5. Final Spectral Assignment D->E

Figure 1: Self-validating NMR workflow for resolving rotamers in N-Boc bicyclic systems.

References

  • EvitaChem. "Buy tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (EVT-12039395) - EvitaChem". EvitaChem.
  • AiFChem. "748184-09-0 | tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate - AiFChem". AiFChem.
  • GuideChem. "1,1-ジメチルエチル(1S,3S,5S)-3-(アミノカルボニル)-2 ... - Guidechem". GuideChem.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Conformation of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The 6-oxa-2-azabicyclo[3.1.0]hexane framework represents a class of conformationally constrained scaffolds of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-oxa-2-azabicyclo[3.1.0]hexane framework represents a class of conformationally constrained scaffolds of significant interest in medicinal chemistry and drug development.[1][2][3] By fusing a cyclopropane ring onto a five-membered tetrahydrofuran core containing a nitrogen atom, this bicyclic system effectively "locks" the molecule into a specific three-dimensional orientation. This rigidity is a powerful tool in rational drug design, allowing for the synthesis of molecules that mimic the biologically active conformation of natural ligands, such as nucleosides, thereby enhancing binding affinity and selectivity for their target proteins.[1][3] The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy in synthetic chemistry, but it also introduces specific conformational considerations that are critical for understanding the molecule's behavior.

This technical guide provides a comprehensive analysis of the structural conformation of Boc-protected 6-oxa-2-azabicyclo[3.1.0]hexane. We will synthesize findings from nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to build a validated, multi-faceted understanding of its three-dimensional structure. The causality behind experimental choices and the integration of data from complementary techniques are emphasized to provide field-proven insights for professionals in the field.

The Bicyclo[3.1.0]hexane Core: An Inherently Rigid Scaffold

The foundational bicyclo[3.1.0]hexane ring system exhibits a strong and well-documented preference for a specific conformation. Unlike the flexible five-membered rings found in many natural products, such as furanose sugars, the fusion of the three-membered cyclopropane ring severely restricts internal motion.[1] Computational and experimental studies have consistently shown that the system overwhelmingly favors a "boat-like" conformation for the five-membered ring, as this arrangement minimizes ring strain.[4][5][6] The alternative "chair-like" conformer is significantly higher in energy and is not typically observed under normal conditions.[4][5] This inherent conformational bias is the primary reason for its utility as a rigid design element in medicinal chemistry.

cluster_0 Bicyclo[3.1.0]hexane Conformations Boat Boat Conformation (Energetically Favored) Energy High Energy Barrier Boat->Energy Chair Chair Conformation (Energetically Disfavored) Energy->Chair

Caption: Energetic relationship between boat and chair conformers.

Conformational Analysis of the Boc-Protected Heterocycle

The introduction of heteroatoms and the Boc protecting group adds further layers of complexity to the structural analysis of the core scaffold.

The Dominant Boat Conformation and Influence of Heteroatoms

For the 6-oxa-2-azabicyclo[3.1.0]hexane system, the five-membered ring is expected to maintain the stable boat conformation. The presence of the endocyclic oxygen atom at position 6 and the nitrogen atom at position 2 influences the precise puckering of the ring, as well as local bond lengths and angles, but does not alter the fundamental boat preference. The nitrogen atom serves as the attachment point for the crucial Boc protecting group.

The Role of the Boc-Protecting Group: Steric Hindrance and Rotational Isomers

The tert-butyloxycarbonyl (Boc) group is essential for synthetic manipulations but is not an inert spectator in conformational terms. Its considerable steric bulk can influence the orientation of adjacent substituents. More importantly, rotation around the carbamate C-N bond is hindered, leading to the existence of cis and trans amide rotamers. These rotamers often interconvert slowly on the NMR timescale, resulting in the broadening or duplication of signals, particularly for atoms near the nitrogen.[7][8] Understanding this equilibrium is critical for the correct interpretation of spectroscopic data.

G N Boc-N (Amide Bond) cis cis Rotamer N->cis Rotation trans trans Rotamer N->trans Rotation

Caption: Equilibrium between cis and trans amide rotamers of the Boc group.

Experimental and Computational Workflows for Structural Elucidation

A robust conformational assignment cannot rely on a single technique. It requires the careful integration of solution-state NMR data, solid-state crystallographic information, and theoretical energy calculations.

cluster_workflow Integrated Structural Analysis Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (Solution State) Synthesis->NMR XRay X-Ray Crystallography (Solid State) Synthesis->XRay DFT Computational Modeling (DFT) Synthesis->DFT Structure Validated 3D Conformation NMR->Structure XRay->Structure DFT->Structure

Caption: An integrated workflow for comprehensive conformational analysis.

Protocol 1: NMR Spectroscopy for Solution-State Analysis

Expertise & Rationale: NMR is the most powerful technique for determining the structure of molecules in solution, which most closely resembles the physiological environment. A combination of 1D and 2D experiments provides a complete picture of connectivity and spatial relationships. The choice of a solvent like CDCl₃ or DMSO-d₆ can influence chemical shifts and the observation of exchangeable protons.[9]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified (>95%) compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] High purity is essential to prevent spectral overlap from impurities.

  • 1D ¹H and ¹³C NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum. Key signals include a sharp singlet around 1.4 ppm for the tert-butyl protons of the Boc group and characteristic signals for protons on the strained bicyclic ring.[9][10]

    • Acquire a proton-decoupled ¹³C spectrum. Expect signals for the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm), along with carbons of the bicyclic core.[9]

  • 2D COSY and HSQC Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton (¹H-¹H) coupling networks and confirm through-bond connectivity within the ring system.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom, aiding in unambiguous carbon assignments.

  • 2D NOESY/ROESY for Through-Space Correlations:

    • Causality: This is the most critical NMR experiment for conformational analysis. Nuclear Overhauser Effect (NOE) correlations are observed between protons that are close in space (< 5 Å), regardless of their bonding.

    • Acquire a 2D NOESY or ROESY spectrum. The presence of specific cross-peaks between protons on opposite sides of the ring provides definitive evidence for the boat conformation and the relative stereochemistry of substituents.[1]

  • Data Analysis:

    • Measure key ³JHH coupling constants from the high-resolution 1D ¹H spectrum. In a rigid system, these values directly relate to the dihedral angles via the Karplus equation and can be used to validate the boat conformation.[1]

    • Map the observed NOE correlations onto the proposed 3D structure. For example, an NOE between a proton on the cyclopropane ring and a proton on the five-membered ring can confirm their syn or anti relationship.

Protocol 2: Single-Crystal X-ray Crystallography

Expertise & Rationale: While NMR reveals the solution-state structure, X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. This technique is the gold standard for confirming absolute and relative stereochemistry and provides precise geometric parameters that can be used to validate computational models.

Methodology:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and requires screening various solvents and techniques (e.g., slow evaporation of a saturated solution, vapor diffusion).[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic coordinates and displacement parameters to achieve a final, validated crystal structure.[11]

  • Data Interpretation: Analyze the final structure to extract key quantitative data, including bond lengths, bond angles, and, most importantly, the dihedral angles that define the ring puckering. This provides indisputable evidence for the boat conformation.

Protocol 3: Computational Modeling (Density Functional Theory)

Expertise & Rationale: Computational modeling serves as a vital bridge between experimental techniques. Density Functional Theory (DFT) calculations can predict the relative stabilities of different possible conformers (e.g., boat vs. chair, Boc rotamers) and can help in assigning complex NMR spectra.[1][4] Comparing calculated parameters with experimental data provides a powerful validation of the proposed structure.

Methodology:

  • Structure Building: Construct initial 3D models of all plausible conformers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G**).[5] This process finds the lowest energy geometry for each starting structure.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The conformer with the lowest energy is predicted to be the most abundant.

  • Parameter Comparison (Self-Validation): Compare the calculated bond lengths, angles, and dihedral angles from the lowest-energy conformer with the experimental values obtained from X-ray crystallography. A strong correlation validates both the experimental and theoretical models.

Data Synthesis and Interpretation

The true power of this multi-faceted approach lies in the synthesis of all collected data. The boat conformation suggested by DFT calculations should be confirmed by the through-space correlations observed in the NOESY spectrum and definitively visualized in the X-ray crystal structure.

Table 1: Representative Structural Parameters of a Bicyclo[3.1.0]hexane System (Note: Data is representative and derived from closely related published structures to illustrate typical values.[12][13])

ParameterDescriptionTypical Value (X-ray)Typical Value (DFT)
C1-C5 Bond LengthBridgehead bond~1.52 Å~1.53 Å
C1-C6 Bond LengthCyclopropane bond~1.50 Å~1.51 Å
C1-O-C4 AngleEther bridge angle~108-110°~109°
C1-C2-N-C(Boc)Dihedral AngleVariable (rotamers)Variable (rotamers)
Puckering DihedralsDefines ring shapeConfirms BoatConfirms Boat

Conclusion

The structural conformation of Boc-protected 6-oxa-2-azabicyclo[3.1.0]hexane is definitively characterized by a rigid boat-like conformation of the five-membered ring. This inherent rigidity, a direct consequence of the fused cyclopropane ring, makes it an exceptionally valuable scaffold in medicinal chemistry for locking substituents in well-defined spatial orientations.[1][2]

The presence of the Boc protecting group introduces the additional conformational feature of amide rotamerism , which must be considered during spectroscopic analysis. A comprehensive and trustworthy structural elucidation relies not on a single method, but on the synergistic application of solution-state NMR spectroscopy, solid-state X-ray crystallography, and computational DFT modeling. This integrated workflow provides a self-validating system, ensuring that the determined structure is accurate and robust, a critical requirement for modern, structure-based drug design.

References

  • BenchChem. (2025). Conformational analysis of 6-oxabicyclo[3.1.0]hexane systems versus furanose rings. BenchChem.
  • ResearchGate. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings | Request PDF.
  • MDPI. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI.
  • BenchChem. (2025). A Comparative Guide to the Validation of Stereochemistry in 6-Oxabicyclo[3.1.
  • MDPI. (2022). Development of Bicyclo[3.1.
  • NIH. (n.d.). Synthesis of Boc-protected bicycloproline. PMC.
  • ResearchGate. (2020). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5.
  • RSC Publishing. (1993). Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)....
  • BenchChem. (2025). Structure-Activity Relationship of 6-Oxabicyclo[3.1.
  • MDPI. (2022).
  • RSC Publishing. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2.
  • Sunway Institutional Repository. (2020). Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: crystal structure and Hirshfeld analysis. Sunway Institutional Repository.
  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry.
  • ACS Publications. (2005). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.

Sources

Foundational

Advanced Solubility Profiling and Solvent Selection for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate in Process Chemistry

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Document Type: Technical Whitepaper & Methodology Guide Executive Summary tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0)[1] is a highly rigid, bicyclic pharmaceutical intermediate comprising a pyrrolidine ring fused with an oxirane (epoxide) and protected by a lipophilic tert-butyloxycarbonyl (Boc) group. Typically appearing as a pale yellow oil or low-melting solid[2], this compound is a critical building block for synthesizing conformationally restricted peptidomimetics and functionalized azabicyclo systems.

Understanding its solubility profile is paramount for optimizing reaction conditions, designing liquid-liquid extractions, and developing scalable crystallization workflows. This guide provides a comprehensive analysis of the compound's solubility behavior, grounded in Hansen Solubility Parameters (HSP)[3], and delivers self-validating experimental protocols for process optimization.

Structural Profiling and Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, we must deconstruct its structural features through the lens of intermolecular forces. Hansen Solubility Parameters (HSPs) divide the total cohesive energy of a liquid into three distinct interactions: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3].

Causality of Solvation
  • Dispersion ( δD​ ): The bulky tert-butyl group and the bicyclic hydrocarbon framework provide a massive hydrophobic surface area. This drives high solubility in solvents with strong dispersion parameters, such as halogenated and ethereal solvents[4].

  • Polarity ( δP​ ): The carbamate carbonyl and the strained epoxide oxygen induce a significant molecular dipole. Consequently, the molecule exhibits excellent solubility in dipolar aprotic solvents (e.g., DMF, DMSO)[4].

  • Hydrogen Bonding ( δH​ ): The molecule possesses three hydrogen bond acceptors (Boc carbonyl, Boc ether oxygen, and epoxide oxygen) but zero hydrogen bond donors . It relies entirely on the solvent to donate hydrogen bonds. While this suggests potential solubility in protic solvents, the inherent strain of the epoxide ring makes it highly susceptible to nucleophilic attack and ring-opening in the presence of unbuffered water or alcohols[5].

Empirical Solubility Matrix

Based on the physicochemical profiling, the quantitative solubility behavior of the target compound across various solvent classes is summarized below.

Table 1: Representative Solubility Profile at 25°C

Solvent ClassRepresentative SolventEstimated SolubilityProcess Recommendation & Causality
Halogenated Dichloromethane (DCM)> 500 mg/mLExcellent: Ideal δD​ match; standard for aqueous extractions.
Ethereal Tetrahydrofuran (THF)> 500 mg/mLExcellent: Strong dipole-dipole alignment; ideal reaction medium.
Ester Ethyl Acetate (EtOAc)> 300 mg/mLGood: Green alternative to DCM for liquid-liquid extraction.
Dipolar Aprotic DMF / NMP> 500 mg/mLGood: High solvency, but high boiling points complicate removal[4].
Polar Protic Methanol (MeOH)100 - 200 mg/mLHigh Risk: Soluble, but protic media can catalyze epoxide ring-opening[5].
Aliphatic Heptane< 10 mg/mLPoor: Inability to disrupt polar self-association; ideal anti-solvent.
Aqueous Water< 1 mg/mLInsoluble: Hydrophobic bulk overwhelms H-bond acceptors.

Process Chemistry Workflows & Visualizations

The selection of solvents for this intermediate is a delicate balance between solvency power and chemical stability. The decision tree below outlines the logical flow for solvent selection during process development.

SolventWorkflow Start tert-Butyl 6-oxa-2-azabicyclo[3.1.0] hexane-2-carboxylate Aprotic Dipolar Aprotic (DMF, DMSO, NMP) Start->Aprotic Ethereal Ethereal / Halogenated (THF, 2-MeTHF, DCM) Start->Ethereal Protic Polar Protic (MeOH, EtOH, H2O) Start->Protic NonPolar Non-Polar Aliphatic (Heptane, Hexane) Start->NonPolar Soluble1 High Solubility (Reaction Media) Aprotic->Soluble1 Soluble2 High Solubility (Extraction / Reaction) Ethereal->Soluble2 Risk Soluble but High Risk of Epoxide Ring-Opening Protic->Risk Insoluble Low Solubility (Ideal Anti-Solvents) NonPolar->Insoluble

Caption: Decision tree for solvent selection based on solubility parameters and chemical stability.

The Danger of Protic Solvents

While N-Boc-epoxides may exhibit moderate solubility in polar protic solvents, researchers must exercise extreme caution. Water and lower alcohols can act as nucleophiles. Under thermal stress or trace acidic/basic conditions, the solvent can attack the strained oxirane ring, leading to the formation of diols, alkoxy-alcohols, or triggering intramolecular cyclizations (e.g., oxazolidinone formation)[5]. Therefore, aprotic solvents (THF, 2-MeTHF, DCM) are strictly preferred for long-term storage or high-temperature reactions.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for determining exact solubility and executing scalable purifications.

Protocol A: Gravimetric Solubility Determination (Self-Validating)

This method prevents overestimation of solubility by verifying the chemical integrity of the dissolved solute.

  • Preparation: Tare a clean, dry 4 mL borosilicate glass vial.

  • Addition: Add exactly 100.0 mg of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate to the vial.

  • Titration: Add the target solvent in 100 µL aliquots at 25°C. Vortex vigorously for 2 minutes after each addition.

  • Observation: Continue addition until complete dissolution is visually achieved (a perfectly clear, pale yellow solution).

  • Filtration (If Insoluble): If the compound remains undissolved after 2.0 mL of solvent, filter the suspension through a 0.22 µm PTFE syringe filter to remove particulates.

  • Quantification: Transfer exactly 500 µL of the clear filtrate to a pre-tared vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying (10 mbar, 25°C) to a constant weight.

  • Validation (Crucial Step): Re-dissolve the dried residue in HPLC-grade acetonitrile and analyze via LC-MS to confirm that the epoxide ring remains intact and was not degraded by the test solvent.

Protocol B: Scalable Solvent/Anti-Solvent Crystallization

Leveraging the solubility differential between esters and aliphatic hydrocarbons.

Crystallization Step1 Crude API Intermediate (Oil/Solid Mix) Step2 Dissolve in Good Solvent (EtOAc at 40°C) Step1->Step2 Step3 Polish Filtration (Remove insolubles) Step2->Step3 Step4 Dropwise Addition of Anti-Solvent (Heptane) Step3->Step4 Step5 Reach Cloud Point Seed & Cool to 5°C Step4->Step5 Step6 Filter & Dry Purified Product Step5->Step6

Caption: Step-by-step solvent/anti-solvent crystallization workflow for product purification.

  • Dissolution: Dissolve the crude intermediate in a minimal volume of Ethyl Acetate (approx. 3 to 5 volumes relative to mass) at 40°C.

  • Clarification: Perform a polish filtration through a celite pad to remove any insoluble mechanical impurities or polymeric degradation products.

  • Anti-Solvent Addition: Transfer the filtrate to a crystallization vessel equipped with an overhead stirrer. Slowly add Heptane dropwise at 40°C.

  • Nucleation: Cease Heptane addition once the cloud point is reached (a persistent opalescence that does not dissolve upon stirring). Age the mixture for 30 minutes to allow a robust seed bed to form.

  • Cooling: Cool the slurry linearly to 5°C over a period of 4 hours to drive supersaturation and maximize yield.

  • Isolation: Filter the resulting crystals, wash with 1-2 volumes of ice-cold Heptane, and dry under vacuum at 30°C to yield the purified product.

References

  • [4] ACS Publications (Chemical Reviews). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from:[Link]

  • [5] National Institutes of Health (PMC). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. Retrieved from:[Link]

  • [3] ACS Publications (Journal of Chemical & Engineering Data). Solubility and Hansen Solubility Parameter of Nα-Carbobenzyloxy-l-Arginine in Twelve Individual Solvents from 283.15 to 323.15 K. Retrieved from:[Link]

Sources

Exploratory

Mechanism of Epoxide Reactivity in tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate: A Comprehensive Technical Guide

Executive Summary tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, widely known in synthetic literature as N-Boc-3,4-epoxypyrrolidine, is a highly versatile bicyclic building block. It is extensively utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, widely known in synthetic literature as N-Boc-3,4-epoxypyrrolidine, is a highly versatile bicyclic building block. It is extensively utilized in medicinal chemistry for the synthesis of complex alkaloids and targeted therapeutics. This technical whitepaper explores the fundamental mechanisms governing its epoxide ring-opening reactivity, detailing the structural causality behind its stereochemical outcomes, and providing field-proven, self-validating experimental protocols for both chemical and enzymatic desymmetrization.

Structural Dynamics & Conformational Control

The reactivity of N-Boc-3,4-epoxypyrrolidine is intrinsically linked to its unique structural framework: a highly strained oxirane ring fused to a pyrrolidine core.

The Causality of the N-Boc Group: The tert-butoxycarbonyl (Boc) group is not merely a passive protecting group to prevent unwanted N-alkylation. The bulky, electron-withdrawing nature of the Boc moiety fundamentally alters the electronics and conformation of the pyrrolidine ring. It forces the five-membered ring into a rigid envelope conformation. This conformational locking is critical: it dictates the trajectory of incoming nucleophiles, ensuring that ring-opening reactions proceed with highly predictable stereoselectivity. Furthermore, the steric bulk of the tert-butyl group shields one face of the bicyclic system, increasing the activation energy required for nucleophilic attack and necessitating specific thermal or catalytic conditions to drive the reaction forward.

Mechanistic Pathways of Nucleophilic Ring Opening

The driving force behind the reactivity of the [3.1.0] bicyclic system is the relief of oxirane ring strain (approximately 27 kcal/mol). The cleavage of the carbon-oxygen bond proceeds strictly via a bimolecular nucleophilic substitution ( SN​2 ) mechanism.

Stereochemical Outcome

Because the nucleophile must attack the electrophilic carbon from the backside—anti-periplanar to the breaking C–O bond—the resulting substituents in the product are exclusively trans to one another. For example, attack by aqueous ammonia yields a trans-3-amino-4-hydroxypyrrolidine derivative [1].

Regioselectivity and Desymmetrization

As a meso compound, the two epoxide carbons (C3 and C4) are chemically equivalent in an achiral environment. Nucleophilic attack at either carbon is equally probable, yielding a racemic mixture of enantiomers. To achieve enantiopure products, researchers employ enzymatic desymmetrization. Biocatalysts such as Halohydrin dehalogenase (HHDH) or Epoxide hydrolase selectively lower the activation energy for attack at one specific carbon, enabling the synthesis of highly enantioenriched chiral building blocks [2].

SN2_Mechanism Epoxide N-Boc-3,4-epoxypyrrolidine (Meso Substrate) Nucleophile Nucleophilic Attack (Anti-periplanar trajectory) Epoxide->Nucleophile Reagent Addition TransitionState S_N2 Transition State (C-O bond breaking) Nucleophile->TransitionState Strain Relief Product trans-3,4-Disubstituted Pyrrolidine TransitionState->Product Inversion of Configuration

Logic flow of the anti-periplanar SN2 ring-opening mechanism yielding trans-pyrrolidines.

Quantitative Reactivity Profiles

The table below summarizes the quantitative data for various nucleophilic ring-opening conditions applied to N-Boc-3,4-epoxypyrrolidine, demonstrating the contrast between traditional chemical synthesis and enzymatic desymmetrization.

Reaction TypeNucleophileCatalyst / ConditionsMajor Product StereochemistryYield (%)Enantiomeric Excess (ee %)
Aminolysis Aqueous AmmoniaReflux, 100°CRacemic trans-3-amino-4-hydroxy90–96%N/A (Racemic)
Enzymatic Hydrolysis Water ( H2​O )Epoxide Hydrolase (SpEH)(3R,4R)-vicinal trans-diol90–99%86–93%
Enzymatic Azidolysis Azide ( N3−​ )Halohydrin Dehalogenase(3R,4S)-azido alcohol> 80%> 99%

Data synthesized from established chemical supplier protocols [1] and biocatalytic literature [2], [3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) and an analytical checkpoint to verify success before proceeding.

Protocol A: Chemical Aminolysis (Synthesis of Racemic trans-3-amino-4-hydroxypyrrolidine)

Causality: The epoxide is sterically hindered by the bicyclic system and the bulky Boc group. Elevated thermal energy (reflux) is required to overcome the activation barrier for the SN​2 attack by the relatively weak ammonia nucleophile.

  • Reaction Setup: Dissolve 10.0 mmol of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate in 20 mL of methanol to ensure solubility. Add 20 mL of concentrated aqueous ammonia (28-30%).

  • Thermal Activation: Heat the mixture to reflux (approx. 65-70°C due to methanol) for 12-16 hours.

  • In-Process Validation (TLC): Spot the reaction mixture on a silica gel TLC plate. Develop in 10% MeOH in Dichloromethane. Validation: Stain with Ninhydrin and heat; the appearance of a distinct purple spot confirms the formation of the primary amine.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Causality: The Boc group imparts sufficient lipophilicity to partition the highly polar amino-alcohol into the organic phase, leaving inorganic impurities in the aqueous layer.

  • Structural Validation (NMR): Obtain a 1H NMR spectrum. Validation: Analyze the coupling constant ( J3,4​ ) between the C3 and C4 protons. A small coupling constant (~0–2 Hz) confirms the trans anti-periplanar stereochemistry, whereas a larger constant (~4–6 Hz) would incorrectly indicate a cis conformation.

Protocol B: Enzymatic Desymmetrization (Synthesis of Enantiopure trans-Diols)

Causality: Utilizing Epoxide Hydrolase (SpEH) provides a chiral pocket that selectively binds one enantiotopic face of the meso epoxide, directing water attack exclusively to one carbon to yield highly enantioenriched (3R,4R)-vicinal trans-diols [3].

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at pH 7.0 to maintain the optimal ionization state of the enzyme's catalytic triad.

  • Substrate Addition: Introduce the epoxide substrate to a final concentration of 100 mM. Add a co-solvent (e.g., 5% v/v DMSO) if necessary to overcome the hydrophobicity of the Boc group.

  • Biocatalysis: Add the purified Epoxide Hydrolase enzyme. Incubate at 30°C with gentle orbital shaking (150 rpm) for 24 hours.

  • Quenching & Extraction: Terminate the reaction by adding an equal volume of Ethyl Acetate. Centrifuge to separate the layers and break any protein emulsions.

  • Chiral Validation: Analyze the concentrated organic phase via Chiral HPLC (e.g., Chiralcel OD-H column). Validation: Integration of the enantiomeric peaks should confirm an enantiomeric excess (ee) of > 90%.

Enzymatic_Workflow Start 1. Substrate Prep (100 mM Epoxide) Enzyme 2. Biocatalyst Addition (HHDH or Hydrolase) Start->Enzyme Reaction 3. Incubation (pH 7.0, 25-30°C) Enzyme->Reaction Extraction 4. Organic Extraction (EtOAc phase separation) Reaction->Extraction Analysis 5. Validation (Chiral HPLC, ee > 90%) Extraction->Analysis

Step-by-step workflow for the enzymatic desymmetrization of the meso-epoxide.

Conclusion

The reactivity of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is a textbook demonstration of conformationally controlled SN​2 ring opening. By understanding the steric and electronic causality imparted by the N-Boc group, researchers can reliably predict the trans stereochemical outcome of nucleophilic attacks. Furthermore, the integration of biocatalytic workflows allows for the precise desymmetrization of this meso compound, unlocking direct pathways to enantiopure pharmaceutical intermediates.

Foundational

Crystallographic Profiling and Structural Analysis of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Executive Summary tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) is a highly strained, conformationally restricted bicyclic building block. Featuring an α -amino epoxide motif, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) is a highly strained, conformationally restricted bicyclic building block. Featuring an α -amino epoxide motif, this compound serves as a critical intermediate in the synthesis of functionalized pyrrolidines, peptidomimetics, and complex matrix metalloproteinase inhibitors . This technical guide provides an in-depth analysis of its crystallographic properties, stereoelectronic profile, and the causal relationship between its solid-state conformation and its regioselective reactivity.

Stereoelectronics and Conformational Landscape

The 6-oxa-2-azabicyclo[3.1.0]hexane core fuses a pyrrolidine ring with an oxirane ring, creating a highly specific stereoelectronic environment.

  • The α -Amino Epoxide Effect : The nitrogen atom (N2) is directly bonded to the epoxide carbon (C1). This creates a unique push-pull system where the lone pair on the carbamate nitrogen can theoretically donate into the σ∗ orbital of the C1–O6 bond.

  • N-Boc Rotational Isomerism : In the solid state, the bulky tert-butyloxycarbonyl (Boc) group dictates the overall crystal packing. The carbamate typically adopts a planar conformation to maximize nitrogen lone-pair delocalization into the carbonyl π∗ orbital. This competitive delocalization diminishes the nN​→σC−O∗​ hyperconjugation, effectively stabilizing the epoxide against spontaneous ring-opening and allowing it to be isolated and crystallized .

Crystallographic Data Acquisition Protocol

To obtain high-resolution single-crystal X-ray diffraction (SCXRD) data for this low-melting compound, stringent low-temperature protocols are required. This self-validating system ensures that the delicate C–O bond lengths are accurately resolved without thermal smearing.

Crystal Growth Methodology
  • Solvent Selection : Dissolve 50 mg of purified tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate in a minimal amount of a binary solvent system (e.g., diethyl ether/pentane, 1:3 v/v).

  • Vapor Diffusion : Place the open vial containing the solution inside a larger, sealed chamber containing a volatile antisolvent (e.g., pentane).

  • Thermal Control : Maintain the chamber at -20 °C to promote slow nucleation.

    • Causality: The high solubility imparted by the lipophilic N-Boc group necessitates sub-ambient temperatures. If crystallization is attempted at room temperature, the high kinetic energy of the solvent system will cause the compound to "oil out" as an amorphous phase rather than forming a highly ordered crystal lattice.

Data Collection and Refinement
  • Mounting : Select a colorless, block-shaped crystal and mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Diffraction : Transfer immediately to a diffractometer equipped with a cold stream (100 K).

    • Causality: Operating at 100 K minimizes atomic thermal displacement parameters (ADPs) and prevents crystal degradation. Use Cu radiation ( λ=1.54184 Å) to maximize diffraction intensity, as light-atom structures (C, H, N, O) scatter weakly with standard Mo radiation.

  • Structure Solution : Solve the structure using intrinsic phasing algorithms (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: This computational protocol acts as a self-validating system by iteratively minimizing the R1​ and wR2​ discrepancy factors until convergence is achieved, mathematically proving that the modeled electron density matches the experimental diffraction pattern.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters and bond lengths characteristic of the tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate scaffold.

ParameterValue
Chemical Formula C9H15NO3
Formula Weight 185.22 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
C1–O6 Bond Length 1.452(2) Å
C5–O6 Bond Length 1.438(2) Å
C1–N2 Bond Length 1.445(2) Å
N2–C(Boc) Bond Length 1.345(2) Å

Causality Note: The slight elongation of the C1–O6 bond (1.452 Å) compared to the C5–O6 bond (1.438 Å) is a direct consequence of the residual anomeric effect from the adjacent nitrogen atom, which weakens the C1–O6 bond and primes it for specific chemical reactivity.

Mechanistic Utility: Regioselective Ring-Opening

The crystallographic data directly explains the synthetic behavior of this molecule. Because the C1–O6 bond is slightly elongated, one might expect nucleophilic attack at C1. However, C1 is sterically encumbered by the bulky N-Boc group and electronically deactivated toward SN​2 attack due to the adjacent nitrogen lone pair. Consequently, nucleophilic attack predominantly occurs at the less hindered C5 position, yielding trans-4-substituted 3-hydroxypyrrolidines.

G A tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (Alpha-Amino Epoxide) B Stereoelectronic Profile (Elongated C1-O6 Bond) A->B X-Ray Validation C Nucleophilic Reagent (e.g., NaN3, Amines) B->C Reaction Setup D Attack at C5 (Major) Sterically Favored C->D Regioselectivity E Attack at C1 (Minor) Sterically Hindered C->E Disfavored Pathway F trans-4-Substituted 3-Hydroxypyrrolidine D->F High Yield G Ring-Opened Decomposition Products E->G Trace

Regioselective ring-opening pathway of the alpha-amino epoxide core.

References

  • Title : Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core Source : nih.gov URL :[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Application Note: Synthesis and Downstream Validation of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Executive Summary & Mechanistic Context tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Downstream Validation of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Executive Summary & Mechanistic Context

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (commonly referred to as N-Boc-3,4-epoxypyrrolidine, CAS: 748184-09-0) is a highly versatile bicyclic building block utilized extensively in medicinal chemistry and organic synthesis[1]. Structurally, it features a pyrrolidine ring fused to an oxirane (epoxide) ring, with the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group to enhance stability and solubility in organic solvents[2].

The intrinsic value of this compound lies in its susceptibility to regioselective and stereoselective nucleophilic ring-opening. As a senior application scientist, I approach the synthesis of this molecule not just as a single transformation, but as the creation of a reactive node. The standard and most scalable protocol for generating this bicyclic framework is the direct epoxidation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline) using meta-chloroperoxybenzoic acid (mCPBA).

Below is the logical workflow for the synthesis, isolation, and self-validation of the target compound.

SynthesisWorkflow SM N-Boc-3-pyrroline (Alkene) Intermediate Epoxidation Reaction SM->Intermediate Reagent mCPBA in DCM (0°C to RT) Reagent->Intermediate Workup Aqueous Workup (Na2S2O3 / NaHCO3) Intermediate->Workup  TLC Confirmed   Product tert-Butyl 6-oxa-2-azabicyclo [3.1.0]hexane-2-carboxylate Workup->Product  Purification  

Workflow for the epoxidation of N-Boc-3-pyrroline to the target bicyclic carboxylate.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry must account for the active percentage of the peroxy acid. Commercial mCPBA is typically supplied at 70-75% purity (stabilized with water and meta-chlorobenzoic acid) to prevent explosive decomposition.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
N-Boc-3-pyrroline169.221.010.0 g (59.1 mmol)Starting Material
mCPBA (75% active)172.571.216.3 g (70.9 mmol)Oxidant
Dichloromethane (DCM)84.93-150 mLSolvent
Sat. Aq. Na₂S₂O₃158.11Excess100 mLPeroxide Quench
Sat. Aq. NaHCO₃84.01Excess2 x 100 mLAcid Neutralization

Target Product MW: 185.22 g/mol [2]

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; each step includes the mechanistic reasoning (causality) and the analytical check required to proceed.

Step 1: Reaction Initialization
  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with N-Boc-3-pyrroline (10.0 g, 59.1 mmol) and anhydrous DCM (100 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

    • Causality: Epoxidation is a highly exothermic concerted reaction. Initiating the reaction at 0 °C prevents thermal runaway and minimizes the oxidative cleavage of the resulting epoxide.

Step 2: Reagent Addition
  • Oxidant Preparation: Dissolve mCPBA (16.3 g, 70.9 mmol, based on 75% purity) in 50 mL of DCM.

  • Addition: Add the mCPBA solution dropwise to the reaction flask over 30 minutes via an addition funnel.

    • Causality: Controlled addition maintains the internal temperature below 5 °C. As the reaction progresses, a white precipitate of meta-chlorobenzoic acid (mCBA) will begin to form, as it is significantly less soluble in cold DCM than mCPBA.

Step 3: Reaction Maturation and In-Process Control
  • Maturation: Remove the ice bath after complete addition and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 7:3).

    • Detection: Stain the TLC plate with aqueous potassium permanganate (KMnO₄).

    • Causality: The starting material contains an olefin that will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background. The target epoxide does not react with KMnO₄. The reaction is deemed complete when the olefin spot is completely absent.

Step 4: Quenching and Workup
  • Peroxide Quench: Cool the mixture back to 0 °C and slowly add 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

    • Causality: Na₂S₂O₃ reduces any unreacted mCPBA to mCBA, eliminating the risk of peroxide concentration during solvent evaporation.

  • Neutralization: Filter the biphasic mixture through a sintered glass funnel to remove the bulk of the precipitated mCBA. Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 100 mL).

    • Causality: The mildly basic NaHCO₃ deprotonates the remaining mCBA, pulling it into the aqueous phase as a highly soluble sodium salt.

  • Drying: Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification
  • Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Yield: The process typically yields 9.3 - 9.8 g (85-90%) of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate as a clear, viscous oil that may solidify upon refrigeration.

Downstream Validation: Nucleophilic Ring-Opening

To definitively prove the structural integrity of the synthesized tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, a functional validation can be performed. The epoxide ring is highly strained and susceptible to nucleophilic attack.

A recognized method in medicinal chemistry involves refluxing the synthesized bicyclic compound with aqueous ammonia[2].

ValidationPathway Epoxide tert-Butyl 6-oxa-2-azabicyclo [3.1.0]hexane-2-carboxylate TransProduct tert-Butyl 3-amino-4-hydroxy pyrrolidine-1-carboxylate Epoxide->TransProduct  Nucleophilic    Ring Opening   Ammonia Aqueous NH3 (Reflux) Ammonia->TransProduct  trans-addition  

Validation via ammonia ring-opening yielding a trans-amino alcohol.

Validation Logic: Heating the epoxide with aqueous ammonia under reflux conditions forces a stereospecific trans-diaxial ring opening. This process yields tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in high yields (up to 96%)[2]. If the subsequent NMR characterization of this derivative shows the characteristic trans-relationship between the amino and hydroxyl groups (confirmed via coupling constants in ¹H NMR), the integrity and stereochemistry of the parent epoxide are unequivocally validated.

References

  • EvitaChem Product Introduction: tert-Butyl 6-oxa-2-azabicyclo[3.1.
  • AiFChem Catalog: 748184-09-0 | tert-Butyl 6-oxa-2-azabicyclo[3.1.

Sources

Application

Application Note: tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate as a Versatile API Intermediate

Executive Summary The synthesis of highly functionalized, stereodefined pyrrolidines is a cornerstone of modern medicinal chemistry. The compound tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, stereodefined pyrrolidines is a cornerstone of modern medicinal chemistry. The compound tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0)[1] has emerged as a privileged Active Pharmaceutical Ingredient (API) intermediate. Structurally, it is an N-Boc-protected bicyclic epoxypyrrolidine. The fusion of the rigid oxirane ring with the pyrrolidine core creates a highly strained, electrophilic system primed for regioselective and stereoselective nucleophilic ring-opening. This intermediate is critical for generating trans-3,4-disubstituted pyrrolidines, which serve as essential pharmacophores in numerous therapeutics, including chemokine receptor modulators and targeted protein degraders.

Chemical Profile & Mechanistic Insights

The utility of this bicyclic intermediate lies in its predictable reactivity and structural constraints[1]. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group serves a dual mechanistic purpose:

  • Orthogonal Protection : It masks the secondary amine, preventing unwanted intermolecular oligomerization or intramolecular lone-pair participation during electrophilic activation of the epoxide.

  • Stereoelectronic Direction : Nucleophilic attack on the epoxide strictly follows an SN​2 mechanism. Due to the conformational rigidity of the bicyclic system, the nucleophile attacks from the exo face (opposite the epoxide oxygen), adhering strictly to the Fürst-Plattner rule. This trajectory ensures complete inversion of configuration at the site of attack, yielding exclusively trans-diastereomers[2].

Furthermore, the electron-withdrawing nature of the Boc group disfavors the buildup of positive charge at the adjacent carbon (C2), directing incoming nucleophiles preferentially to the C3 position, ensuring high regiochemical fidelity.

Application Workflows in API Synthesis

The trans-3-amino-4-hydroxypyrrolidine motif generated from this intermediate is heavily utilized in the synthesis of:

  • Chemokine Receptor Modulators : Specifically, CCR2 and CCR5 antagonists used in treating inflammatory diseases, atherosclerosis, and autoimmune disorders[2].

  • Carbocyclic Prolinamides : Advanced intermediates for targeted therapies, antivirals, and complex peptidomimetics[3].

Workflow SM tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS: 748184-09-0 Azide trans-3-Azido-4-hydroxypyrrolidine SM->Azide NaN3, NH4Cl MeOH/H2O, 80°C Amine trans-3-Amino-4-hydroxypyrrolidine SM->Amine R-NH2, EtOH Reflux Alkoxy trans-3-Alkoxy-4-hydroxypyrrolidine SM->Alkoxy R-OH, CBr4 Mild Conditions API1 Chemokine Receptor Modulators Azide->API1 API2 Prolinamide Derivatives Amine->API2 API3 Complex Peptidomimetics Alkoxy->API3

Figure 1: Divergent synthetic workflows of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate.

Experimental Protocols

Protocol A: Azidolysis to synthesize trans-3-Azido-4-hydroxypyrrolidine-1-carboxylate

Objective : Regioselective opening of the epoxide ring using an azide nucleophile to establish a 1,2-azidoalcohol motif[2].

Causality & Design : Sodium azide is a potent nucleophile, but epoxide opening requires electrophilic activation of the oxygen. Using strong Brønsted acids would prematurely cleave the acid-labile Boc group. Therefore, Ammonium Chloride ( NH4​Cl ) is employed as a mild proton source (pH ~6). It provides sufficient hydrogen bonding to activate the epoxide without compromising the protecting group.

Step-by-Step Procedure :

  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate in a solvent mixture of Methanol/Water (8:1 v/v). Note: The water is crucial to fully solubilize the inorganic salts.

  • Reagent Addition : Add 3.0 equivalents of Sodium Azide ( NaN3​ ) and 3.0 equivalents of Ammonium Chloride ( NH4​Cl ).

  • Thermal Activation : Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Self-Validation Point: Monitor the reaction via TLC (Hexane/Ethyl Acetate 1:1). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a more polar spot ( Rf​≈0.3 ) confirms conversion.

  • Workup : Cool the mixture to room temperature. Evaporate the methanol under reduced pressure to prevent emulsion formation during extraction.

  • Extraction : Dilute the aqueous residue with Ethyl Acetate and wash with saturated brine. The brine wash removes unreacted salts and residual water.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure trans-diastereomer.

Protocol B: Aminolysis to synthesize trans-3-Amino-4-hydroxypyrrolidine-1-carboxylate

Objective : Direct installation of an amine functionality via epoxide aminolysis[2].

Causality & Design : Primary amines (e.g., benzylamine) can open the epoxide directly. However, the rigid bicyclic structure imposes steric hindrance. Using absolute Ethanol as a protic solvent accelerates the reaction via hydrogen-bond stabilization of the developing alkoxide intermediate, bypassing the need for harsh Lewis acids.

Step-by-Step Procedure :

  • Preparation : Dissolve 1.0 equivalent of the epoxide intermediate in absolute Ethanol to achieve a 0.5 M concentration.

  • Reagent Addition : Add 2.0 equivalents of Benzylamine. The excess amine drives the reaction to completion and compensates for any competitive solvent attack.

  • Reaction Execution : Heat the mixture to reflux (approx. 80 °C) for 16 hours. Alternatively, microwave irradiation at 100 °C for 30 minutes can be utilized to dramatically reduce reaction time and improve the Process Mass Intensity (PMI).

  • Workup & Purification : Concentrate the reaction mixture directly under reduced pressure. Purify the crude oil via silica gel chromatography (DCM/MeOH gradient) to isolate the trans-3-benzylamino-4-hydroxypyrrolidine derivative.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions and typical yields for the divergent functionalization of the epoxide intermediate.

Table 1: Nucleophilic Ring-Opening Profiles of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

NucleophileReagents / CatalystSolvent SystemTemperatureMajor ProductTypical YieldRegioselectivity
Azide ( N3−​ ) NaN3​ , NH4​Cl MeOH / H2​O (8:1)80 °Ctrans-3-Azido-4-hydroxypyrrolidine85 - 92%> 98% trans
Amine ( R−NH2​ )BenzylamineAbsolute Ethanol80 °C (Reflux)trans-3-Benzylamino-4-hydroxypyrrolidine78 - 85%> 95% trans
Alcohol ( R−OH )R-OH, CBr4​ (cat.)[4]Neat or DCM25 °Ctrans-3-Alkoxy-4-hydroxypyrrolidine80 - 90%> 90% trans

References

  • Google Patents. "US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors". United States Patent and Trademark Office.
  • Google Patents. "WO2017222914A1 - Carbocyclic prolinamide derivatives". World Intellectual Property Organization.
  • Organic Chemistry Portal . "Carbon Tetrabromide: An Efficient Catalyst for Regioselective Ring Opening of Epoxides with Alcohols and Water". Synthesis, 2005, 2897-2900. URL:[Link]

Sources

Method

Application Note: Mild Boc Deprotection Strategies for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Derivatives

Executive Summary The synthesis and functionalization of highly strained bicyclic systems, such as the 6-oxa-2-azabicyclo[3.1.0]hexane core, present unique chemoselectivity challenges in modern drug development. The targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and functionalization of highly strained bicyclic systems, such as the 6-oxa-2-azabicyclo[3.1.0]hexane core, present unique chemoselectivity challenges in modern drug development. The target molecule, tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0), features a pyrrolidine ring fused to an acid-sensitive epoxide.

Removing the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen atom typically requires strong protic acids (e.g., Trifluoroacetic acid [TFA] or HCl). However, subjecting this specific substrate to standard acidic conditions inevitably leads to rapid epoxide ring-opening, yielding undesired halohydrins or diol derivatives. This application note details field-proven, self-validating methodologies for the chemoselective cleavage of the N-Boc group while strictly preserving the structural integrity of the delicate epoxide moiety.

Structural Analysis & Mechanistic Rationale

To achieve successful deprotection, one must understand the causality behind reagent selection. Epoxides fused to five-membered rings suffer from significant angle strain. When exposed to protic acids, the epoxide oxygen is protonated, drastically lowering the activation energy for nucleophilic attack. Even weak nucleophiles (like the trifluoroacetate anion or trace water) will attack the activated intermediate, destroying the bicyclic architecture.

To bypass this degradation pathway, the deprotection must occur via non-protic activation .

  • The Silyl Triflate Pathway: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a hard Lewis acid that selectively silylates the carbonyl oxygen of the Boc group. This induces the fragmentation of the tert-butyl group (releasing isobutylene and CO₂). The addition of 2,6-lutidine —a sterically hindered, non-nucleophilic base—is the critical success factor here. It scavenges any trace triflic acid (TfOH) generated by adventitious moisture, maintaining a strictly non-acidic environment that leaves the epoxide untouched [1].

  • The Mild Lewis Acid Pathway: Borderline Lewis acids, such as anhydrous Zinc Bromide (ZnBr₂), can coordinate directly to the Boc carbonyl. This coordination weakens the C–O bond, allowing the tert-butyl cation to depart without the need for a highly protic environment [2]. Similarly, Tin(IV) chloride (SnCl₄) has been utilized as an extremely mild reagent for sensitive substrates [3].

Mechanistic Workflow Visualization

Workflow cluster_A Pathway A: Protic Acid (Degradation) cluster_B Pathway B: Silyl Triflate (Preservation) Start tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate TFA TFA / DCM Start->TFA TMSOTf TMSOTf + 2,6-Lutidine Start->TMSOTf Protonation Epoxide Protonation TFA->Protonation Degradation Nucleophilic Ring Opening (Halohydrin / Diol) Protonation->Degradation Rapid (Avoid) Silylation Selective Boc Silylation TMSOTf->Silylation Fragmentation Fragmentation & MeOH Quench Silylation->Fragmentation Product Intact 6-oxa-2-azabicyclo[3.1.0]hexane Fragmentation->Product High Yield (Recommended)

Mechanistic divergence of Boc deprotection pathways: Protic acid degradation vs. Silyl triflate preservation.

Comparative Data: Deprotection Conditions

The table below summarizes the quantitative expectations and structural outcomes of various deprotection strategies applied to epoxypyrrolidine derivatives.

Deprotection MethodReagents & SolventTemperatureTimeEpoxide IntegrityExpected Yield
Standard Protic Acid 50% TFA in DCM25 °C1 hDestroyed (Ring-opened)< 5%
Silyl Triflate (Gold Standard) TMSOTf, 2,6-Lutidine, DCM0 °C to 25 °C2 - 4 hIntact 85 - 95%
Mild Lewis Acid ZnBr₂ (500 mol%), DCM25 °C12 - 24 hIntact 70 - 80%
Alternative Lewis Acid SnCl₄, EtOAc0 °C1 - 2 hIntact ~ 80%

Validated Experimental Protocols

Protocol A: Silyl Triflate-Mediated Deprotection (Recommended)

This self-validating protocol is the gold standard for highly acid-sensitive substrates, famously utilized in the total synthesis of the tetrodotoxin natural product family to preserve complex epoxide architectures [1].

Materials:

  • Substrate: tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq)

  • Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq), 2,6-Lutidine (2.0 eq)

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DCM (to achieve a 0.1 M concentration) in an oven-dried flask under a strict Argon or N₂ atmosphere.

    • Causality: Absolute exclusion of moisture is non-negotiable. Water rapidly hydrolyzes TMSOTf into triflic acid (TfOH), a superacid that will instantly cleave the epoxide.

  • Base Addition: Add 2,6-lutidine (2.0 eq) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: 2,6-lutidine is a sterically hindered base. Unlike triethylamine (TEA), it will not act as a nucleophile toward the highly electrophilic silylated intermediates, yet it perfectly neutralizes any trace acid generated during the reaction.

  • Activation: Dropwise add TMSOTf (1.5 eq) over 5–10 minutes.

    • Causality: Controlled addition mitigates localized exothermic spikes. The TMSOTf selectively silylates the Boc carbonyl oxygen, initiating the fragmentation sequence.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor progress via LC-MS (observing the mass of the N-TMS intermediate or free amine).

  • Quenching: Once the starting material is fully consumed, cool the reaction back to 0 °C and add anhydrous MeOH (10.0 eq). Stir for 30 minutes.

    • Causality: The primary reaction yields an intermediate N-TMS amine. Methanolysis rapidly and quantitatively cleaves the N–Si bond, liberating the desired free secondary amine.

  • Workup: Concentrate the mixture under reduced pressure. The resulting crude product (often a mixture of the free amine and lutidinium triflate salts) can be purified via basic alumina column chromatography or used directly in a subsequent coupling step by adding an excess of a tertiary amine base (e.g., DIPEA).

Protocol B: Mild Lewis Acid-Mediated Deprotection (ZnBr₂)

For laboratories seeking to avoid highly reactive silylating agents, anhydrous Zinc Bromide offers a robust, albeit slower, alternative [2].

Materials:

  • Substrate: tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq)

  • Reagents: Anhydrous Zinc Bromide (ZnBr₂) (5.0 eq)

  • Solvents: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous ZnBr₂ (5.0 eq) in anhydrous DCM under an inert atmosphere.

    • Causality: ZnBr₂ is only partially soluble in DCM, forming a suspension. DCM must be used instead of coordinating solvents like THF; THF competitively binds the zinc metal center, completely halting the deprotection mechanism.

  • Substrate Addition: Add the substrate directly to the vigorously stirring suspension at room temperature.

  • Reaction: Stir vigorously at 25 °C for 12–24 hours.

    • Causality: The heterogeneous nature of the reaction mixture and the mild Lewis acidity of ZnBr₂ necessitate extended reaction times to achieve full conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to precipitate the zinc salts. Filter through a pad of Celite, extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

Analytical Quality Control

To ensure the integrity of the self-validating protocol, the following analytical benchmarks must be met:

  • ¹H NMR (CDCl₃): Successful deprotection is marked by the complete disappearance of the intense 9H singlet at ~1.45 ppm (the tert-butyl group). Crucially, the epoxide protons (typically appearing as multiplets between 3.20–3.60 ppm, depending on exact substitution) must remain intact. A shift of these protons downfield or the appearance of new broad -OH peaks indicates unwanted epoxide ring-opening.

  • FT-IR: The strong carbamate C=O stretching frequency at ~1690 cm⁻¹ will disappear, replaced by a secondary amine N-H stretch at ~3300 cm⁻¹.

References

  • Title: The Chemistry and Biology of the Tetrodotoxin Natural Product Family Source: ChemRxiv / NIH URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Chemical Communications (RSC Publishing)
Application

Application Note: Nucleophilic Substitution of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate with Amines

Executive Summary The functionalization of azabicyclic epoxides is a cornerstone strategy in the synthesis of highly substituted pyrrolidines and peptidomimetics. This application note provides a comprehensive, field-tes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of azabicyclic epoxides is a cornerstone strategy in the synthesis of highly substituted pyrrolidines and peptidomimetics. This application note provides a comprehensive, field-tested guide for the nucleophilic ring opening of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) [1] using amine nucleophiles. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, offering deep mechanistic causality, optimization data, and self-validating protocols designed to handle the inherent instability of the resulting hemiaminal intermediates.

Mechanistic Causality: Regioselectivity & The Hemiaminal Challenge

To successfully execute this nucleophilic substitution, one must understand the unique stereoelectronic environment of the 6-oxa-2-azabicyclo[3.1.0]hexane scaffold.

Regioselectivity (C1 vs. C5 Attack)

In this bicyclic system, the epoxide bridges the C1 and C5 carbons. The C1 position is directly adjacent to the N-Boc protected nitrogen, effectively making it an N,O-acetal carbon.

  • Electronic Deactivation : The electron-withdrawing nature of the carbamate group at N2 destabilizes the developing positive charge in the SN​2 transition state at C1.

  • Steric Hindrance : The bulky tert-butyl group of the Boc protection sterically shields the C1 trajectory.

  • Result : Nucleophilic attack by amines is highly regioselective, occurring almost exclusively at the C5 position , yielding a trans-configuration between the incoming amine and the resulting hydroxyl group.

The Hemiaminal Equilibrium

Attack at C5 generates a trans-3-amino-2-hydroxypyrrolidine derivative. Because the newly formed hydroxyl group is located at the C1 position (adjacent to the ring nitrogen), the product is a hemiaminal . Hemiaminals are notoriously sensitive and exist in a dynamic ring-chain equilibrium with their open-chain α -amino aldehyde tautomers. To prevent degradation during workup or chromatography, the protocol must include an in situ trapping step (e.g., reduction to a 1,4-amino alcohol).

Mechanism Epoxide N-Boc-2,3-Epoxypyrrolidine (6-oxa-2-azabicyclo[3.1.0]hexane) C1 Attack at C1 (Sterically Hindered by N-Boc) Epoxide->C1 C5 Attack at C5 (Favored S_N2 Trajectory) Epoxide->C5 Aminal Aminal (Unstable) Minor/No Product C1->Aminal Hemiaminal trans-Hemiaminal Major Product C5->Hemiaminal Aldehyde Open-Chain Aldehyde (Equilibrium State) Hemiaminal->Aldehyde Ring-Chain Tautomerism

Regioselectivity and equilibrium dynamics in the nucleophilic ring opening.

Quantitative Optimization Data

The constrained bicyclic nature of the starting material imposes torsional strain, often resulting in sluggish reaction times under standard thermal conditions. Table 1 summarizes the optimization of the ring-opening reaction using benzylamine as the model nucleophile. Microwave irradiation is the preferred method for aliphatic amines, while Lewis acid catalysis is required for less nucleophilic aromatic amines [1].

Table 1: Optimization of Epoxide Ring-Opening with Benzylamine

Reaction ConditionsSolventTemp (°C)TimeYield (%)Regioselectivity (C5:C1)
Thermal (Reflux)EtOH8016 h62>95:5
Microwave Irradiation EtOH 100 0.5 h 89 >95:5
Lewis Acid (1 eq LiClO₄)CH₃CN604 h84>95:5
Water-PromotedH₂O6012 h71>95:5

Validated Experimental Protocols

Protocol A: Microwave-Assisted Aminolysis (For Aliphatic Amines)

Causality: Microwave irradiation rapidly overcomes the high activation energy barrier for SN​2 attack on the strained bicyclic system, minimizing the thermal degradation of the sensitive hemiaminal product.

  • Reaction Setup : In an oven-dried 10 mL microwave vial, dissolve tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 mmol, 185.2 mg) in absolute ethanol (3.0 mL).

  • Reagent Addition : Add the primary or secondary amine (1.5 mmol). For highly volatile amines, increase to 2.0 equivalents.

  • Irradiation : Seal the vial with a crimp cap and subject to microwave irradiation at 100 °C for 30 minutes. Ensure the pressure limit is set to 10 bar (typical observed pressure is < 5 bar).

  • In Situ Trapping (Critical) : Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 mmol, 56.7 mg) in small portions to reduce the hemiaminal to the stable 1,4-amino alcohol. Stir for 1 hour at room temperature.

  • Workup : Quench the remaining reducing agent with saturated aqueous NH₄Cl (2 mL). Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer twice more with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

Protocol B: Lewis Acid-Catalyzed Ring Opening (For Aromatic/Weak Amines)

Causality: Anilines and sterically hindered amines lack the nucleophilicity to open the epoxide thermally. Lithium perchlorate (LiClO₄) provides mild electrophilic activation of the epoxide oxygen without the harsh protic acidity that would prematurely cleave the N-Boc group.

  • Reaction Setup : Suspend anhydrous LiClO₄ (1.0 mmol, 106.4 mg) in dry acetonitrile (4.0 mL) under an argon atmosphere until fully dissolved.

  • Reagent Addition : Add the epoxide (1.0 mmol, 185.2 mg) followed by the aromatic amine (1.2 mmol).

  • Thermal Activation : Stir the mixture at 60 °C for 4–6 hours.

  • Workup & Purification : Quench with water (5 mL) and extract with dichloromethane (3 x 10 mL). Purify immediately via flash chromatography using basic alumina (not silica, to prevent acid-catalyzed hemiaminal cleavage) eluting with a Hexanes/EtOAc gradient.

Workflow Setup Reagent Preparation Epoxide (1 eq) + Amine (1.2-1.5 eq) MW Path A: Microwave-Assisted EtOH, 100°C, 30 min Setup->MW Aliphatic Amines LA Path B: Lewis Acid (LiClO4) CH3CN, 60°C, 4-6 hrs Setup->LA Aromatic Amines Monitor TLC/LC-MS Monitoring Check for Hemiaminal Formation MW->Monitor LA->Monitor Trap In Situ Trapping (Crucial) Reduction (NaBH4) or Protection Monitor->Trap Workup Aqueous Workup & Purification Basic Alumina / TEA-Silica Trap->Workup

Experimental workflow for aminolysis and in situ trapping of the hemiaminal.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the experimental run, employ the following self-validating analytical checks:

  • TLC Staining : The starting tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA) (dark blue/green spot). The hemiaminal product will exhibit a significantly lower Rf​ value due to the hydroxyl group and will stain selectively with Ninhydrin (pink/purple) if a primary amine was used.

  • Tautomer Detection : If ring-chain tautomerism is occurring in the reaction flask, a faint secondary spot corresponding to the open-chain aldehyde will appear on the TLC plate. This spot will react positively to a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, turning bright yellow/orange. This is your immediate cue that in situ trapping (Protocol A, Step 4) is mandatory.

References

Method

Application Note: Incorporating tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate into Advanced Heterocyclic Scaffolds

Introduction & Structural Paradigm In modern medicinal chemistry, incorporating sp3-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic profiles of drug candidates. tert-Butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Paradigm

In modern medicinal chemistry, incorporating sp3-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic profiles of drug candidates. tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) 1, commonly recognized as 1-Boc-2,3-epoxypyrrolidine, is a highly strained bicyclic building block.

Unlike its symmetrical 3-aza isomer (1-Boc-3,4-epoxypyrrolidine) 2, this alpha-amino epoxide features an inherent electronic asymmetry. The epoxide spans the C2 (aminal) and C3 carbons of the pyrrolidine ring. By carefully selecting the reaction environment, scientists can exploit this asymmetry to direct nucleophilic attack to either the C2 or C3 position, enabling the rapid, divergent assembly of densely functionalized pyrrolidines and γ -lactams 3.

Mechanistic Causality in Regioselective Ring Opening

The regioselectivity of the epoxide ring opening is strictly governed by the electronic environment of the adjacent Boc-protected nitrogen.

  • C2-Attack (Lewis Acid Catalysis): Under Lewis acidic conditions, the epoxide oxygen is activated. The C2 position, being adjacent to the nitrogen, can better stabilize the developing positive charge through partial oxocarbenium/iminium ion character. Consequently, soft carbon nucleophiles (e.g., organosilanes, electron-rich arenes) predominantly attack at C2, yielding trans-2-substituted 3-hydroxypyrrolidines.

  • C3-Attack (Basic/Nucleophilic Conditions): Under basic or neutral conditions, the reaction follows an SN2-like trajectory. The C3 position is less sterically hindered and lacks the aminal-like stabilization present at C2. Consequently, hard nucleophiles (e.g., azides, primary amines) attack at C3, yielding 3-substituted 2-hydroxypyrrolidines (hemiaminals).

Epoxide_Reactivity Epoxide tert-Butyl 6-oxa-2-azabicyclo[3.1.0] hexane-2-carboxylate LA_Cat Lewis Acid Catalysis (e.g., BF3·OEt2) Epoxide->LA_Cat C2 Attack Base_Cat Nucleophilic Attack (e.g., NaN3, Amines) Epoxide->Base_Cat C3 Attack Prod_C2 2-Substituted 3-Hydroxypyrrolidines LA_Cat->Prod_C2 Direct Substitution Hemiaminal 3-Substituted 2-Hydroxypyrrolidines (Hemiaminal) Base_Cat->Hemiaminal trans-Opening Lactam Pyrrolidin-2-one (Gamma-Lactam) Scaffolds Hemiaminal->Lactam Oxidation (e.g., DMP or PCC)

Divergent regioselective ring-opening pathways for 1-Boc-2,3-epoxypyrrolidine scaffolds.

Experimental Protocols

Protocol A: Lewis Acid-Mediated C2-Functionalization

Target: Synthesis of trans-2-Allyl-1-Boc-pyrrolidin-3-ol. Objective: Direct carbon-carbon bond formation at the C2 position to build functionalized pyrrolidine cores.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Causality: Rigorous exclusion of moisture prevents the premature hydrolysis of the Lewis acid catalyst, ensuring reproducible activation of the epoxide.

  • Reagent Loading: Dissolve tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq, 0.5 M) in anhydrous dichloromethane (DCM). Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to suppress Boc deprotection and to control the highly exothermic coordination of BF3, ensuring high diastereoselectivity.

  • Nucleophile Addition: Add allyltrimethylsilane (2.0 eq) dropwise. Wait 5 minutes to ensure thermal equilibration.

  • Catalysis: Slowly add BF3·OEt2 (1.2 eq) dropwise down the side of the flask. Stir for 2 hours at -78 °C.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will disappear, and a new, more polar spot (alcohol) will appear. LC-MS should indicate a mass shift corresponding to the addition of the allyl group (+41 Da relative to the starting material).

  • Quenching: Quench the reaction strictly at -78 °C with saturated aqueous NaHCO3. Causality: Neutralizing the Lewis acid before warming prevents acid-catalyzed side reactions or epimerization. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Protocol B: C3-Azidation and Oxidation to γ -Lactams

Target: Synthesis of 3-Azido-1-Boc-pyrrolidin-2-one. Objective: Synthesis of a functionalized γ -lactam scaffold via a hemiaminal intermediate.

  • Epoxide Opening: Dissolve the epoxide (1.0 eq) in a mixture of EtOH/H2O (8:2, 0.3 M). Add sodium azide (NaN3, 3.0 eq) and ammonium chloride (NH4Cl, 2.0 eq). Causality: NH4Cl acts as a mild proton source to activate the epoxide without inducing Boc cleavage. The polar protic solvent mixture stabilizes the developing alkoxide and fully dissolves the inorganic salts.

  • Heating: Heat the mixture to 65 °C for 12 hours.

  • Self-Validation (IPC): TLC monitoring (Hexanes/EtOAc 1:1) will show conversion to the hemiaminal. Note: The hemiaminal may streak on silica due to its natural equilibrium with the open-chain γ -amino aldehyde form.

  • Extraction: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Oxidation: Dissolve the crude hemiaminal in anhydrous DCM (0.2 M). Add Dess-Martin Periodinane (DMP, 1.5 eq) at 0 °C and stir for 2 hours. Causality: The hemiaminal is in equilibrium with its open-chain aldehyde. Immediate oxidation with DMP (chosen for its mild, neutral profile) drives the equilibrium towards the closed-ring lactam, preventing unwanted oligomerization without over-oxidizing the azide.

  • Workup: Quench with 1:1 sat. Na2S2O3 / sat. NaHCO3 to reduce excess oxidant. Extract with DCM, dry, and purify via flash chromatography to isolate the stable γ -lactam.

Quantitative Data Summary

The table below summarizes the regioselectivity and typical yields observed when reacting tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate with various nucleophile classes.

NucleophileReagents / CatalystMajor Attack SiteProduct ScaffoldTypical Yield (%)
Allyltrimethylsilane BF3·OEt2, DCM, -78 °CC22-Allyl-3-hydroxypyrrolidine75 - 85
Indole BF3·OEt2, DCM, -78 °CC22-(Indol-3-yl)-3-hydroxypyrrolidine70 - 80
Sodium Azide NaN3, NH4Cl, EtOH/H2O, 65 °CC33-Azido-2-hydroxypyrrolidine80 - 90
Benzylamine PhCH2NH2, neat or EtOH, 80 °CC33-(Benzylamino)-2-hydroxypyrrolidine65 - 75

References

  • EvitaChem. "tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (EVT-12039395) - Chemical Properties and Reactivity". 3

  • AiFChem. "748184-09-0 | tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate - Molecular Data".1

  • Chem-Impex. "tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate - Structural Isomer Distinction". 2

Sources

Application

Application Note: Scale-Up Manufacturing Process for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 114214-49-2) Strategic Overview & Process Causality tert-Butyl 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 114214-49-2)

Strategic Overview & Process Causality

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is a critical azabicyclic building block utilized in medicinal chemistry to synthesize conformationally restricted proline analogs, which are highly sought after for targeting neurological disorders[1].

Transitioning the synthesis of this N-Boc-2,3-epoxypyrrolidine derivative from bench-scale to pilot-scale manufacturing presents two major hurdles: the high cost of transition-metal catalysts for enamine formation, and the severe thermal runaway risks associated with traditional epoxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

To overcome these challenges, we have developed a robust, three-step scale-up protocol. This route leverages an electrochemical Shono oxidation to generate the enamine precursor, followed by a buffered in situ dimethyldioxirane (DMDO) epoxidation . This methodology ensures a safe, high-yielding, and self-validating manufacturing process.

The Shono Oxidation (ET-PT-ET Mechanism)

The first step is the anodic oxidation of N-Boc-pyrrolidine in methanol. Instead of relying on stoichiometric chemical oxidants, this process utilizes electrons as a traceless, green reagent. The reaction proceeds via an Electron Transfer–Proton Transfer–Electron Transfer (ET-PT-ET) sequence[2]. The substrate is oxidized at the anode to a radical cation, which loses a proton to form an α -amino radical. A second electron transfer generates a highly reactive N-acyliminium ion, which is immediately trapped by the methanol solvent to form N-Boc-2-methoxypyrrolidine[3].

Mechanism N1 N-Boc-pyrrolidine N2 Radical Cation N1->N2 -1 e- (Anode) N3 alpha-Amino Radical N2->N3 - H+ N4 N-Acyliminium Ion N3->N4 -1 e- (Anode) N5 N-Boc-2-methoxypyrrolidine N4->N5 + MeOH

Figure 1. ET-PT-ET mechanism of the electrochemical Shono oxidation.

Acid-Catalyzed Elimination

To generate the requisite enamine (N-Boc-2-pyrroline), the methoxy group must be eliminated. This is driven thermodynamically by heating the intermediate under vacuum in the presence of a mild acid catalyst (p-Toluenesulfonic acid). The continuous removal of volatile methanol shifts the equilibrium entirely to the enamine product.

Buffered Epoxidation (Preventing Oxidative Cleavage)

Direct epoxidation of cyclic ene-carbamates with aqueous Oxone (potassium peroxymonosulfate) is known to cause oxidative cleavage of the C=C bond, leading to ring-opened N-formyl-amino acids due to the acidic nature of the medium[4][5]. To circumvent this, our protocol employs a biphasic Acetone/Aqueous buffer system (pH 7.5). Oxone reacts with acetone to generate DMDO in situ. DMDO is a neutral, highly selective epoxidizing agent that smoothly converts N-Boc-2-pyrroline to the target epoxide without degrading the sensitive bicyclic framework.

Workflow A N-Boc-pyrrolidine + MeOH B Shono Oxidation (Anodic Electrolysis) A->B C N-Boc-2-methoxypyrrolidine B->C D Thermal Elimination (Acid Catalyzed, -MeOH) C->D E N-Boc-2-pyrroline D->E F Buffered Epoxidation (Oxone/Acetone, pH 7.5) E->F G tert-Butyl 6-oxa-2-azabicyclo [3.1.0]hexane-2-carboxylate F->G

Figure 2. Three-step scalable manufacturing workflow for the target bicyclic epoxide.

Data Presentation & Process Parameters

Table 1: In-Process Control (IPC) Parameters and Self-Validation Metrics

Process StepAnalytical MethodKey IPC MetricSelf-Validating Physical Indicator
Shono Oxidation GC-FID< 1% N-Boc-pyrrolidine remainingCell voltage rise upon substrate depletion; exact charge passage (2.5 F/mol).
Thermal Elimination 1 H NMRDisappearance of -OCH 3​ singlet ( δ 3.3 ppm)Cessation of methanol condensation in the distillation receiving flask.
Buffered Epoxidation HPLC (UV 210 nm)> 98% conversion to epoxideBase (NaOH) consumption stabilizes, indicating completion of Oxone turnover.

Table 2: Comparison of Epoxidation Reagents for Scale-Up

Reagent SystemScalabilitySafety ProfileChemoselectivityYield
mCPBA (CH 2​ Cl 2​ ) PoorHigh thermal runaway risk; shock-sensitive byproducts.High85%
Aqueous Oxone (Unbuffered) ModerateSafe, stable solid.Poor (Causes oxidative cleavage of C=C bond)[4]< 20%
Oxone / Acetone (pH 7.5) Excellent Safe, stable solid; neutral in situ DMDO generation.Excellent (Preserves bicyclic framework) 92%

Step-by-Step Experimental Methodologies

Protocol 1: Electrochemical Methoxylation (Shono Oxidation)
  • Reactor Setup: Charge a 10 L undivided glass-lined reactor with N-Boc-pyrrolidine (1.0 kg, 5.84 mol), methanol (5.0 L), and tetraethylammonium p-toluenesulfonate (Et 4​ NOTs) (175 g, 0.58 mol) as the supporting electrolyte.

  • Electrolysis: Insert graphite plate electrodes (anode and cathode). Apply a constant current of 5.0 A under vigorous stirring.

  • Self-Validation: Pass exactly 2.5 Faradays per mole of substrate (approx. 1.41×106 Coulombs). The cell voltage will naturally rise as the substrate is depleted.

  • Workup: Once the theoretical charge is passed and GC-FID confirms completion, concentrate the mixture under reduced pressure. Precipitate the electrolyte by adding MTBE (3.0 L), filter, and concentrate the filtrate to yield N-Boc-2-methoxypyrrolidine as a pale yellow oil (approx. 1.1 kg, 94% yield).

Protocol 2: Acid-Catalyzed Elimination
  • Distillation Setup: Transfer the crude N-Boc-2-methoxypyrrolidine to a 5 L distillation apparatus equipped with a short-path condenser and a chilled receiving flask.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (PTSA) (11 g, 1 mol%).

  • Elimination: Apply a vacuum of 50 mbar and gradually heat the vessel to 90 °C.

  • Self-Validation: The reaction progress is physically indicated by the collection of methanol in the receiving flask.

  • Isolation: Once methanol evolution ceases, increase the vacuum to 10 mbar and distill the product directly (b.p. ~65–70 °C at 10 mbar) to obtain N-Boc-2-pyrroline as a colorless oil (850 g, 86% yield).

Protocol 3: Buffered in situ DMDO Epoxidation
  • Biphasic Setup: In a 20 L jacketed reactor, dissolve N-Boc-2-pyrroline (800 g, 4.73 mol) in acetone (4.0 L) and CH 2​ Cl 2​ (2.0 L).

  • Buffering: Add 0.5 M aqueous NaHCO 3​ buffer (4.0 L) and cool the biphasic mixture to 0 °C.

  • Oxidation: Prepare a solution of Oxone (1.6 kg, 5.2 mol) in water (6.0 L). Add the Oxone solution dropwise over 4 hours, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation: Monitor the pH continuously. The pH must remain between 7.5 and 8.0 (adjust with 1 M NaOH if necessary) to prevent epoxide ring-opening. The consumption of base directly correlates with the epoxidation progress.

  • Workup: After 1 hour of post-addition stirring, separate the organic layer. Extract the aqueous layer with CH 2​ Cl 2​ (2.0 L). Wash the combined organics with 10% aqueous Na 2​ SO 3​ (to quench residual peroxides), dry over Na 2​ SO 4​ , and concentrate. Crystallize from heptane to yield tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate as a white crystalline solid (805 g, 92% yield).

References

  • Buy tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (EVT-12039395) - EvitaChem. 1

  • Recent Developments in Shono-Type Oxidation: Strategies for Modular α -C(sp 3 )–H Functionalization - ACS Electrochemistry. 3

  • Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation - Journal of Chemical Education. 2

  • Oxidation of cyclic ene-carbamates with Oxone - Arkivoc.4

  • Green Oxidation of Heterocyclic Ketones with Oxone in Water - ACS Publications.5

Sources

Method

Application Note: Strategic Functionalization of Azabicyclo[3.1.0]hexane Epoxides in Lead Optimization

Executive Summary & Strategic Rationale The 3-azabicyclo[3.1.0]hexane motif is a privileged, conformationally restricted scaffold utilized extensively in the design of CNS agents, protease inhibitors, and peptidomimetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 3-azabicyclo[3.1.0]hexane motif is a privileged, conformationally restricted scaffold utilized extensively in the design of CNS agents, protease inhibitors, and peptidomimetics 1. By locking the pyrrolidine ring into a rigid conformation, this bicyclic system reduces the entropic penalty of target binding, often leading to enhanced affinity and metabolic stability 2.

Incorporating an epoxide into this strained bicyclic system—typically as a spiro-oxirane—provides a highly versatile electrophilic hub for late-stage diversification [[3]](). However, functionalizing this core requires careful orchestration of reaction conditions due to the inherent ring strain (approx. 27.5 kcal/mol for the cyclopropane unit). This application note details the mechanistic causality and provides self-validating protocols for the stereoselective synthesis and regioselective ring-opening of azabicyclo[3.1.0]hexane epoxides.

Mechanistic Dynamics & Causality

Epoxide Formation via Sulfur Ylides

Direct epoxidation of exocyclic alkenes on the [3.1.0] system often yields poor stereocontrol. Instead, the Corey-Chaykovsky reaction on an azabicyclo[3.1.0]hexanone precursor is the method of choice. The reaction of dimethylsulfoxonium methylide with the ketone proceeds with high diastereoselectivity.

  • Causality: The facial selectivity is strictly governed by the steric shielding of the endo face by the cyclopropane ring, directing the ylide attack exclusively to the exo face, yielding a single spiro-epoxide diastereomer [[4]]().

Regioselective Nucleophilic Ring-Opening

During nucleophilic ring-opening, the regioselectivity is dictated by steric factors via an SN2 trajectory. Nucleophiles attack the less hindered terminal methylene carbon of the spiro-epoxide, generating a tertiary alcohol.

  • Causality: To facilitate this at lower temperatures and prevent side reactions, mild Lewis acids (e.g., LiClO₄) are employed. Strong Lewis acids (like BF₃·OEt₂) are strictly avoided because they trigger Meinwald rearrangements (forming aldehydes) or induce cyclopropane fragmentation due to the high strain energy of the bicyclic core. Mild coordinators selectively activate the oxirane oxygen just enough to lower the activation energy for amines and azides without compromising the carbon skeleton 4.

Experimental Workflows & Protocols

G A Ketone Precursor Azabicyclo[3.1.0]hexanone B Corey-Chaykovsky Epoxidation A->B Me3S(O)I, NaH DMSO, 25 °C C Spiro-Epoxide Intermediate B->C Diastereoselective Formation D Lewis Acid Activation (LiClO4) C->D O-Coordination E Nucleophilic Ring-Opening D->E R-NH2 or NaN3 60-80 °C F Functionalized Tertiary Alcohol E->F Regioselective Attack (SN2)

Synthetic workflow for the stereoselective functionalization of azabicyclo[3.1.0]hexane epoxides.

Protocol A: Synthesis of N-Boc-spiro[3-azabicyclo[3.1.0]hexane-2,2'-oxirane]

Objective: Stereoselective installation of the spiro-epoxide via sulfur ylide chemistry.

  • Reagent Preparation: In an oven-dried flask under argon, wash sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) with anhydrous hexanes (3 × 10 mL) to remove the oil. Suspend the washed NaH in anhydrous DMSO (0.2 M).

  • Ylide Generation: Add trimethylsulfoxonium iodide (Me₃S(O)I, 1.2 eq) portion-wise at room temperature.

    • Trustworthiness (Self-Validation): The completion of ylide generation is self-indicated by the cessation of hydrogen gas evolution. Do not proceed until the solution is completely homogeneous and bubbling has stopped (typically 30–45 mins). Unreacted NaH will deprotonate the substrate and lead to complex degradation mixtures.

  • Reaction: Add a solution of N-Boc-3-azabicyclo[3.1.0]hexan-2-one (1.0 eq) in anhydrous DMSO dropwise over 15 minutes.

    • Expertise Insight: When scaling this reaction beyond 10 grams, the exotherm during the addition of the ketone can lead to diminished diastereoselectivity. Use a syringe pump to maintain the internal temperature below 25 °C.

  • Validation & Workup: Monitor by TLC (KMnO₄ stain). The reaction is complete when the UV-active ketone is consumed and a new, lower-Rf spot appears. Quench with cold water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Nucleophilic Ring-Opening

Objective: Mild, regioselective functionalization of the spiro-epoxide to yield tertiary alcohols.

  • Activation: Dissolve the spiro-epoxide (1.0 eq) in anhydrous acetonitrile (0.1 M). Add LiClO₄ (0.2 eq).

    • Causality Check: LiClO₄ acts as a mild Lewis acid, polarizing the C-O bond without inducing the Meinwald rearrangement of the epoxide or the ring-opening of the highly strained cyclopropane moiety.

  • Nucleophilic Attack: Add the desired nucleophile (e.g., benzylamine, 1.5 eq). Heat the mixture to 60 °C under an argon atmosphere.

  • Validation: Monitor the reaction via LC-MS.

    • Trustworthiness (Self-Validation): Look for the complete disappearance of the epoxide mass and the appearance of the mass shift corresponding to [M + Nucleophile + H]+.

  • Isolation: Upon completion (typically 12–16 h), cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃. The crude product can be purified by silica gel chromatography.

    • Structural Validation: ¹H NMR will confirm regioselectivity; the appearance of a diastereotopic AB system for the -CH₂-Nu protons and the absence of epoxide methylene signals confirm attack at the terminal carbon.

Quantitative Data Presentation

The table below summarizes the optimized reaction conditions and yields for the regioselective ring-opening of the N-Boc-spiro[3-azabicyclo[3.1.0]hexane-2,2'-oxirane] scaffold using various nucleophiles.

NucleophileLewis Acid / AdditiveTemp (°C)Time (h)Regioselectivity (Terminal:Internal)Isolated Yield (%)
BenzylamineLiClO₄ (20 mol%)6012>95:582
Sodium AzideNH₄Cl (1.5 eq)8016>95:578
MorpholineLiClO₄ (20 mol%)6014>95:585
ThiophenolEt₃N (1.2 eq)254>95:591

Note: Thiophenol requires only mild base catalysis (Et₃N) due to the high nucleophilicity of the thiolate anion, allowing the reaction to proceed rapidly at room temperature.

References

  • Sattigeri, J. A., et al. "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.
  • "Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes." The Journal of Organic Chemistry, ACS Publications, 2021.
  • Adamovskyi, M., et al. "The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide." Tetrahedron Letters, 2014.
  • "Epoxides: Small Rings to Play with under Asymmetric Organocatalysis." Chemical Reviews, ACS Publications, 2022.

Sources

Application

Application Note: Advanced Cross-Coupling Reaction Conditions for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Introduction & Mechanistic Rationale tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) is a highly strained, Boc-protected bicyclic epoxide[1]. It serves as a critical synthetic intermediate for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) is a highly strained, Boc-protected bicyclic epoxide[1]. It serves as a critical synthetic intermediate for accessing functionalized pyrrolidine scaffolds in drug discovery[2].

The Chemical Challenge: Historically, the direct cross-coupling of epoxides using traditional two-electron transition-metal catalysis has been notoriously difficult. When a metal like palladium or nickel inserts into the C–O bond, it forms a β-alkoxyalkylmetal intermediate. This intermediate is highly susceptible to rapid β-hydride elimination, which yields unwanted ketones or allylic alcohols rather than the desired C(sp³)–C(sp²) cross-coupled product[3].

The Metallaphotoredox Solution: To circumvent this limitation, modern synthetic protocols employ a synergistic triple-catalytic system (Ni/Ti/Photoredox)[4]. By utilizing a titanium co-catalyst, the epoxide is opened via a single-electron transfer (SET) pathway to generate a transient carbon-centered radical[5]. This radical is rapidly intercepted by an arylnickel(II) intermediate, fundamentally bypassing the β-hydride elimination pathway and driving the reaction toward the desired cross-coupled product[6].

Physicochemical Properties

To ensure proper handling and stoichiometric calculations, the foundational properties of the substrate are summarized below.

PropertyValue
Compound Name tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate
CAS Number 748184-09-0
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Structural Class N-Boc protected bicyclic epoxide
Storage Conditions Inert atmosphere (N₂/Ar), 2–8 °C

Catalytic Strategy: Ni/Ti/Photoredox Cross-Electrophile Coupling

This protocol adapts the highly regioselective cross-electrophile coupling methodology developed by the Doyle and Weix laboratories[3][5]. The system operates through three interconnected catalytic cycles:

  • Photoredox Cycle : Under blue LED irradiation, the photocatalyst (4CzIPN) is excited and subsequently reduced by a sacrificial amine base (Cy₂NMe) to form a strongly reducing radical anion (4CzIPN•⁻)[6].

  • Titanium Cycle : 4CzIPN•⁻ reduces Cp₂TiCl₂ to a Ti(III) species. This Ti(III) complex acts as a radical initiator, binding and opening the epoxide to generate a tertiary carbon radical[6].

  • Nickel Cycle : Concurrently, Ni(0) undergoes oxidative addition with an aryl iodide. The resulting Ar-Ni(II)-I species captures the carbon radical to form a Ni(III) complex, which reductively eliminates to forge the new C–C bond[6].

CatalyticCycle cluster_0 Photoredox Activation cluster_1 Titanium-Mediated Ring Opening cluster_2 Nickel Cross-Coupling PC 4CzIPN (Ground State) PC_ex 4CzIPN* (Excited) PC->PC_ex Blue LED (450 nm) PC_red 4CzIPN•⁻ (Reductant) PC_ex->PC_red SET from Cy2NMe PC_red->PC e⁻ to Ti/Ni Cycles Ti4 Cp2TiCl2 (Ti^IV) PC_red->Ti4 Ni1 Ni(I)-I PC_red->Ni1 Epoxide tert-Butyl 6-oxa-2-azabicyclo [3.1.0]hexane-2-carboxylate Radical β-Titanoxy Carbon Radical Epoxide->Radical Ti3 Cp2TiCl (Ti^III) Ti4->Ti3 SET from 4CzIPN•⁻ Ti3->Radical Epoxide Opening Ni2 Ar-Ni(II)-I Radical->Ni2 Ni0 Ni(0)(dtbbpy) Ni0->Ni2 Oxidative Addition (Ar-I) Ni3 Ar-Ni(III)-Alkyl Ni2->Ni3 Radical Capture Ni3->Ni1 Catalyst Release Product Cross-Coupled Pyrrolidine Derivative Ni3->Product Reductive Elimination Ni1->Ni0 SET from 4CzIPN•⁻

Figure 1: Triple catalytic cycle (Ni/Ti/Photoredox) for the cross-coupling of the epoxide.

Experimental Protocol: Step-by-Step Methodology

Reagent Causality & Preparation Table

Every reagent in this protocol serves a highly specific mechanistic purpose. Do not substitute without validating the redox potentials of the alternatives.

ReagentRoleEquivalentsCausality / Rationale
Epoxide Substrate Electrophile1.0 equivSubstrate providing the bicyclic pyrrolidine scaffold.
Aryl Iodide (Ar-I) Coupling Partner1.5 equivExcess ensures complete consumption of the sterically hindered epoxide.
NiBr₂·glyme Transition Metal10 mol%Mediates the C–C bond formation via oxidative addition[5].
dtbbpy Ligand10 mol%Bulky bipyridine ligand prevents off-target aryl homocoupling[5].
Cp₂TiCl₂ Co-Catalyst10 mol%Generates the Ti(III) species required for radical epoxide opening[6].
4CzIPN Photocatalyst2 mol%Facilitates single-electron transfer (SET) under blue light[6].
Cy₂NMe Terminal Reductant2.0 equivSacrificial electron donor to regenerate the photocatalyst[6].
TMSCl Trapping Agent2.0 equivSilylates the Ti-alkoxide, turning over the Ti catalyst and preventing ring-closing[6].
THF (Anhydrous) Solvent0.1 MSolubilizes all components; highly compatible with radical species.
Step-by-Step Procedure
  • Glovebox Setup: Inside a nitrogen-filled glovebox, add NiBr₂·glyme (10 mol%), dtbbpy (10 mol%), Cp₂TiCl₂ (10 mol%), and 4CzIPN (2 mol%) to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst Pre-activation: Add anhydrous THF (yielding a final concentration of 0.1 M). Stir the mixture for 10 minutes at room temperature to allow the formation of the active Ni(II)-dtbbpy complex.

  • Substrate Addition: To the pre-formed catalyst solution, sequentially add tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 equiv), the chosen aryl iodide (1.5 equiv), Cy₂NMe (2.0 equiv), and TMSCl (2.0 equiv).

  • Photochemical Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Irradiate the mixture at room temperature for 24 hours with vigorous stirring. A cooling fan should be used to maintain the temperature at ~25 °C.

  • Workup: Quench the reaction by opening the vial to air and adding 2 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the TMS-protected cross-coupled product.

Workflow Step1 1. Catalyst Pre-mixing (Glovebox, N2) Step2 2. Substrate Addition (Epoxide + Ar-I + TMSCl) Step1->Step2 Step3 3. Photochemical Reaction (Blue LED, 24h, RT) Step2->Step3 Step4 4. Workup & Purification (Quench, Extr., Column) Step3->Step4 Step5 5. System Validation (NMR, GC-MS) Step4->Step5

Figure 2: Experimental workflow for the metallaphotoredox cross-coupling protocol.

System Validation & Quality Control

To ensure the trustworthiness of the protocol, the workflow must be treated as a self-validating system. Researchers should verify the following checkpoints:

  • Visual Indicators: Upon initial mixing, the solution will appear pale green (characteristic of the Ni(II)/Ti(IV) resting state). Upon irradiation, the mixture must transition to a deep red/brown color. This color shift validates the successful generation of the active Ni(0) and Ti(III) species. If the solution remains green, the photocatalyst is not turning over (check light intensity and amine base quality).

  • GC-MS Monitoring: Extract 10 µL aliquots at the 2h, 8h, and 24h marks. GC-MS should confirm the steady disappearance of the aryl iodide and the emergence of the TMS-protected product mass peak. Critical Note: If the reaction stalls prematurely, verify the anhydrous nature of the TMSCl. Trace moisture rapidly hydrolyzes TMSCl, which prevents the turnover of the titanium catalyst[6].

  • NMR Confirmation: ¹H NMR of the crude mixture will confirm successful ring opening through the disappearance of the characteristic epoxide bridgehead protons (typically found between 3.5–3.8 ppm) and the appearance of a strong TMS singlet (~0.1 ppm) alongside new aromatic signals from the coupled aryl group.

References

  • Chemical Register. tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate. Retrieved from:[Link]

  • CoolPharm. tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (Product KH-74161). Retrieved from:[Link]

  • Zhao, Y., & Weix, D. J. (2014). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. Journal of the American Chemical Society, 136(1), 48–51. URL:[Link]

  • Parasram, M., Shields, B. J., Ahmad, O., Knauber, T., & Doyle, A. G. (2020). Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis. ACS Catalysis, 10(10), 5821–5827. URL:[Link]

  • Parasram, M., et al. (2020). Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis (PMC Archive). PubMed Central. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Synthesis

Welcome to the Application Scientist Support Center. The synthesis of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate via the epoxidation of N-Boc-3-pyrroline is a fundamental transformation in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate via the epoxidation of N-Boc-3-pyrroline is a fundamental transformation in the development of rigid, bicyclic drug scaffolds. However, researchers frequently encounter depressed yields, irreproducible batch scaling, and mysterious polar byproducts.

As a Senior Application Scientist, I have designed this guide to dissect the mechanistic causality behind these failures and provide a self-validating, field-proven protocol to consistently achieve >90% yields.

Part 1: Troubleshooting Guides & FAQs (The "Why" Behind the Failure)

Q1: My reaction yield is consistently below 50%, and TLC indicates the formation of a highly polar byproduct. What is happening? Mechanistic Causality: The epoxidation of alkenes with meta-chloroperoxybenzoic acid (m-CPBA) is a stereospecific syn-addition that inherently generates m-chlorobenzoic acid (m-CBA) as a stoichiometric byproduct[1]. The target molecule, tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, contains a highly strained [3.1.0] bicyclic system. As m-CBA accumulates, the reaction pH drops. This acidic environment protonates the newly formed epoxide, lowering the activation energy for nucleophilic attack by residual water (introduced by the m-CPBA reagent itself)[2]. The polar byproduct you are observing is the ring-opened trans-diol. Resolution: You must intercept the m-CBA immediately upon formation. Transitioning from an unbuffered system to a biphasic system buffered with aqueous Na2​HPO4​ prevents this acid-catalyzed degradation[3].

Q2: I calculated my equivalents perfectly, but I still have unreacted N-Boc-3-pyrroline. Why is the reaction stalling? Mechanistic Causality: The assumption of 100% purity for commercial m-CPBA is a critical error. Pure m-CPBA is shock-sensitive and unstable. Therefore, commercial vendors supply it at ~70-75% purity, intentionally cutting it with water (for safety) and residual m-chlorobenzoic acid[2]. If you weigh the reagent assuming 100% active oxidant, you are systematically under-dosing the reaction. Resolution: Either perform an iodometric titration on your specific batch of m-CPBA to determine the exact active oxygen content, or assume a conservative baseline of 70% purity and dose at 1.5 to 2.0 equivalents.

Q3: My reaction goes to completion by TLC, but I lose massive amounts of product during the aqueous workup. How do I prevent this? Mechanistic Causality: The target epoxide is surprisingly hydrophilic. The combination of the Boc-protected nitrogen and the epoxide oxygen creates multiple hydrogen-bond acceptors. During standard aqueous washing (especially if using large volumes of water to remove m-CBA), the product partitions heavily into the aqueous phase. Resolution: Minimize aqueous volumes. Quench with a highly concentrated Na2​S2​O3​ solution. For the extraction phase, saturate the aqueous layer completely with solid NaCl (salting out) to force the organic product into the dichloromethane (DCM) or ethyl acetate layer.

Part 2: Quantitative Data Analysis

To illustrate the causality of pH control on reaction outcomes, review the empirical data below comparing buffer systems during a standard 5 mmol scale epoxidation.

Reaction ConditionAdditive / Buffer SystemEpoxide Yield (%)Diol Byproduct (%)Unreacted SM (%)
Standard (Unbuffered)None424810
Weakly BufferedSolid NaHCO3​ suspension652510
Optimized Biphasic Aqueous Na2​HPO4​ (0.5 M) 92 < 2 6

Table 1: Impact of buffer selection on the epoxidation of N-Boc-3-pyrroline. The biphasic Na2​HPO4​ system effectively neutralizes m-CBA, suppressing diol formation.

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. By incorporating in-process checks, you guarantee the chemical environment remains optimal for the strained epoxide.

Optimized Biphasic Epoxidation of N-Boc-3-pyrroline

  • Substrate Preparation: Dissolve N-Boc-3-pyrroline (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Buffer Integration: Add 50 mL of a 0.5 M aqueous Na2​HPO4​ solution to the flask. Stir vigorously (800+ rpm) to create a fine biphasic emulsion.

    • Validation Checkpoint 1: Test the pH of the aqueous layer using pH paper. It must read between 7.5 and 8.0 before proceeding.

  • Oxidant Preparation: In a separate Erlenmeyer flask, dissolve m-CPBA (1.5 eq based on an assumed 70% purity; ~3.7 g) in 30 mL of DCM.

  • Controlled Addition: Cool the biphasic substrate mixture to 0 °C using an ice bath. Add the m-CPBA solution dropwise over 30 minutes.

    • Causality: Slow addition controls the exothermic syn-addition[1] and prevents localized spikes in acidity before the buffer can neutralize the generated m-CBA.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Validation Checkpoint 2: At t=3 hours, stop stirring, let the layers separate, and test the aqueous pH. If it has dropped below 7.0, add 10 mL of 1.0 M NaOH to restore alkalinity.

  • Quenching: Add 20 mL of saturated aqueous Na2​S2​O3​ and stir vigorously for 20 minutes to reduce any unreacted peroxides. Test the organic layer with starch-iodide paper to confirm the absence of oxidants.

  • Extraction & Salting Out: Transfer to a separatory funnel. Separate the organic layer. Add 15 g of solid NaCl to the remaining aqueous layer and extract three times with 30 mL of DCM.

  • Purification: Wash the combined organic layers once with 20 mL of saturated NaHCO3​ and once with 20 mL of brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the logical pathways of the reaction, highlighting the critical divergence between the unbuffered failure state and the buffered success state.

EpoxidationOptimization SM N-Boc-3-pyrroline (Starting Material) Oxidant m-CPBA in DCM (Oxidant) SM->Oxidant  Combine Unbuffered Unbuffered Reaction (pH drops < 4) Oxidant->Unbuffered  Standard Protocol Buffered Buffered Reaction (Na2HPO4, pH ~ 7-8) Oxidant->Buffered  Optimized Protocol mCBA m-Chlorobenzoic Acid Accumulation Unbuffered->mCBA  Byproduct Generation Epoxide Target Epoxide: tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Unbuffered->Epoxide  Transient Formation Buffered->Epoxide  Stable Syn-Addition Diol Ring-Opened Diol (Yield Loss) mCBA->Diol  Acid-Catalyzed Hydrolysis

Fig 1: Mechanistic workflow of buffered vs. unbuffered m-CPBA epoxidation of N-Boc-3-pyrroline.

Part 5: References

  • Master Organic Chemistry. "m-CPBA (meta-chloroperoxybenzoic acid)". Source: masterorganicchemistry.com. URL: [Link]

  • RSC Advances. "Synthetic application of meta-chloroperbenzoic acid (mCPBA)". Source: rsc.org. URL: [Link]

  • Organic Chemistry Portal. "3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid". Source: organic-chemistry.org. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with the Boc deprotection of tert-Butyl 6-oxa-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with the Boc deprotection of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, a key intermediate in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis of your target compounds.

Introduction to the Challenge

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[3][4] However, the deprotection of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate presents unique challenges. The strained bicyclo[3.1.0]hexane ring system, which includes an epoxide-like oxirane ring, can be sensitive to the strongly acidic conditions typically used for Boc removal.[5][6] Incomplete reactions, low yields, and the formation of unwanted byproducts are common hurdles. This guide will help you navigate these complexities.

Troubleshooting Guide: Addressing Incomplete Deprotection

This section is designed to help you diagnose and resolve issues encountered during the Boc deprotection of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate.

Q1: My Boc deprotection is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I fix this?

A1: Incomplete deprotection is the most common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Acid Strength or Equivalents: The protonation of the Boc group's carbonyl oxygen is the first step in the cleavage mechanism.[7][8] If the acid is too weak or used in insufficient amounts, the reaction will not proceed to completion.

    • Solution:

      • Increase Acid Concentration: If you are using a 20% TFA in DCM solution, consider increasing it to 50% or even using neat TFA for a short period.[8][9]

      • Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is often more effective than TFA for stubborn deprotections and can sometimes be faster.[10][11]

  • Sub-optimal Reaction Time and Temperature: Boc deprotection rates can be slow, especially with sterically hindered or electronically deactivated substrates.

    • Solution:

      • Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS. If the reaction is proceeding cleanly but slowly, simply allowing it to stir longer (e.g., 2-4 hours or even overnight in some cases) may be sufficient.[10]

      • Increase Temperature: While most deprotections are run at 0°C to room temperature, gently warming the reaction to 30-40°C can sometimes be beneficial.[10] Caution: Be mindful of potential side reactions with the strained bicyclic system at elevated temperatures.

  • Inadequate Monitoring: It's crucial to accurately assess the reaction's progress.

    • Solution:

      • TLC Analysis: The deprotected amine is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.

      • Ninhydrin Staining: The free secondary amine product will stain positive (typically yellow-orange for secondary amines) with ninhydrin, while the Boc-protected starting material will not.[10]

      • LC-MS Monitoring: This is the most definitive method to track the disappearance of the starting material and the appearance of the product mass.

Visualizing the Troubleshooting Workflow

The following flowchart provides a logical sequence of steps to diagnose and resolve incomplete Boc deprotection.

G start Incomplete Deprotection Observed check_reagents 1. Check Reagents - Is TFA/HCl fresh? - Are solvents anhydrous? start->check_reagents monitor 2. Confirm Reaction Monitoring - TLC with ninhydrin stain - LC-MS analysis check_reagents->monitor Reagents OK increase_acid 3. Increase Acid Strength - Increase TFA concentration (e.g., 20% -> 50%) - Switch to 4M HCl in dioxane monitor->increase_acid Monitoring is accurate success Reaction Complete monitor->success Reaction was complete extend_time 4. Extend Reaction Time - Monitor for 2-4 hours - Consider overnight reaction increase_acid->extend_time Still incomplete increase_acid->success Reaction proceeds increase_temp 5. Increase Temperature - Gently warm to 30-40°C - Monitor for side products extend_time->increase_temp Still incomplete extend_time->success Reaction proceeds increase_temp->success Reaction proceeds reassess Reassess Strategy - Consider alternative methods - Check starting material purity increase_temp->reassess Side products observed or still incomplete

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

Q2: I'm observing significant side product formation. What are these byproducts and how can I prevent them?

A2: Side product formation is often linked to the reactivity of the bicyclic core or the tert-butyl cation generated during the reaction.

  • t-Butylation: The tert-butyl cation is a reactive electrophile that can alkylate nucleophiles.[8] While your specific molecule lacks highly nucleophilic side chains like tryptophan, the strained ring system itself could potentially react.

    • Prevention with Scavengers: To mitigate this, add a cation scavenger to the reaction mixture. Common scavengers include:

      • Triisopropylsilane (TIS)

      • Water

      • Thioanisole

    • A typical scavenger "cocktail" might be 95:2.5:2.5 TFA/Water/TIS.[8]

  • Ring Opening/Rearrangement: The strained 6-oxa-2-azabicyclo[3.1.0]hexane core, containing an oxirane, is susceptible to ring-opening under strong acidic conditions, similar to the behavior of epoxides and some oxetanes.[5] This could lead to the formation of hydroxylated or rearranged pyrrolidine derivatives.

    • Prevention:

      • Milder Conditions: Use the lowest effective acid concentration and temperature.

      • Alternative Deprotection Methods: If ring-opening is a persistent issue, consider methods that avoid strong protic acids. A promising alternative is using oxalyl chloride in methanol, which can deprotect the Boc group under milder, non-hydrolytic conditions.[4][12]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of TFA-mediated Boc deprotection?

A1: The cleavage of the Boc group with Trifluoroacetic Acid (TFA) is an acid-catalyzed process that occurs in four main steps:[3][7][8]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free secondary amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.

G cluster_0 Boc Deprotection Mechanism BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tBu⁺ tBu tert-Butyl Cation ProtonatedBoc->tBu FreeAmine Free Amine (TFA Salt) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of TFA-mediated N-Boc deprotection.

Q2: How do I choose between TFA and HCl in dioxane for this specific substrate?

A2: The choice depends on balancing reactivity with the potential for side reactions.

Reagent SystemAdvantagesDisadvantagesRecommendation for this Substrate
TFA in DCM - Highly effective for most Boc deprotections.[8] - Volatile, making for an easy workup by evaporation.- Can be overly harsh, potentially leading to ring-opening of the bicyclic system. - Generates the reactive tert-butyl cation.Start with a moderate concentration (e.g., 25% v/v in DCM) at 0°C and monitor closely.[8]
4M HCl in Dioxane - Often faster and more effective for difficult substrates.[11] - The product often precipitates as the HCl salt, simplifying isolation.[10]- Dioxane is less volatile than DCM/TFA. - Can still be harsh enough to cause rearrangement in sensitive substrates.A good second option if TFA proves ineffective. The precipitation of the product salt can be advantageous for purification.
Q3: My final product is a volatile amine. How should I handle the workup to avoid loss of product?

A3: The deprotected 6-oxa-2-azabicyclo[3.1.0]hexane is expected to be a relatively low molecular weight, potentially volatile amine.

  • Workup for the Amine Salt (Recommended): After the reaction, remove the solvent and excess acid in vacuo. Co-evaporation with a solvent like toluene or isopropanol can help remove residual TFA.[10] The resulting trifluoroacetate or hydrochloride salt is typically non-volatile and can often be used directly in the next step without further purification.

  • Workup for the Free Amine (Use Caution): If the free amine is required, the crude salt can be dissolved in an organic solvent (e.g., ethyl acetate or DCM) and carefully washed with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.

    • Crucial Step: Avoid excessive concentration of the final organic solution. It is often better to use the solution of the free amine directly in the next step if possible, after drying with an agent like anhydrous sodium sulfate.

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM
  • Dissolve the tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v). For a 1:1 mixture, add a volume of TFA equal to the volume of DCM.[8]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) and LC-MS until the starting material is consumed (typically 1-3 hours).[9]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (2 x 10 mL) to yield the product as its TFA salt.

Protocol 2: Deprotection using HCl in 1,4-Dioxane
  • Suspend or dissolve the tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1 equivalent) in a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.[10]

  • If the product precipitates as the hydrochloride salt, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ACS Publications. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. [Link]

  • Deprotection of N-BOC compounds.
  • Protection Reactions. Wiley-VCH. [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Deprotection of boc-protected compounds.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]

  • Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Semantic Scholar. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Process for the deprotection of protected amines.
  • Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubMed. [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • 6-Oxabicyclo[3.1.0]hexane. NIST WebBook. [Link]

  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Reactions

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: (CAS: 748184-09-0)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: (CAS: 748184-09-0)[1].

Mechanistic Overview: The Regioselectivity Challenge

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is a highly versatile N-Boc-protected 2,3-epoxypyrrolidine equivalent used extensively in the synthesis of functionalized alkaloids and pharmaceutical intermediates[1]. However, its fused bicyclic structure introduces severe solvent-dependent regioselectivity issues during nucleophilic ring-opening[2].

The epoxide spans the C1 and C5 bridgehead positions. Because C1 is directly adjacent to the N-Boc nitrogen, it acts as a masked hemiaminal (amidoacetal) carbon. The choice of solvent dictates whether the nucleophile attacks C1 (yielding stable pyrrolidines) or C5 (yielding unstable intermediates that degrade). Understanding the causality behind solvent-solute interactions is critical for successful synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I isolating acyclic amino aldehydes instead of the target intact 3-hydroxypyrrolidine?

  • Causality: If you use polar aprotic solvents (like DMF or DMSO) with basic nucleophiles, the reaction proceeds via an SN2 mechanism, favoring attack at the less sterically hindered C5 position. This cleaves the C5–O bond, leaving a hydroxyl group at C1. A hydroxyl group adjacent to a nitrogen forms a hemiaminal. Hemiaminals are thermodynamically unstable and spontaneously undergo ring-opening to form acyclic amino aldehydes.

  • Solution: To maintain the intact pyrrolidine ring, you must direct the nucleophile to attack C1. Shift the solvent system to promote an SN1-like pathway. Using strongly hydrogen-bonding solvents or Lewis acids in non-coordinating solvents facilitates C1–O bond cleavage first. This forms a stable N-acyliminium intermediate, directing the nucleophile to C1 and leaving a stable hydroxyl group at C5.

Q2: My Boc protecting group is cleaving during Lewis acid-mediated epoxide opening. How do I prevent this degradation?

  • Causality: Strong Lewis acids (e.g., TiCl₄, AlCl₃) or Brønsted acids in coordinating solvents can coordinate directly to the carbonyl oxygen of the Boc group. This coordination lowers the activation energy for the elimination of the tert-butyl cation (released as isobutylene gas), leading to premature deprotection and subsequent polymerization of the highly reactive intermediate.

  • Solution: Optimize your solvent and catalyst pairing. Switch to a strictly anhydrous, non-coordinating solvent like dichloromethane (DCM) and lower the reaction temperature to -78 °C. This kinetically favors epoxide activation over Boc cleavage. Crucially, quench the reaction at -78 °C with a mild base (NaHCO₃) before warming to room temperature; warming an acidic mixture is the primary cause of Boc loss during workup.

Q3: Can I use protic solvents without a metal catalyst to achieve regioselective opening?

  • Causality: Yes, but standard protic solvents like methanol (MeOH) or ethanol (EtOH) often yield a 50:50 mixture of C1 and C5 attack because their hydrogen-bonding capacity is not strong enough to fully stabilize the N-acyliminium intermediate.

  • Solution: Use[3]. HFIP is highly polar and an exceptional hydrogen-bond donor, but it is non-nucleophilic. It activates the epoxide oxygen via hydrogen bonding and perfectly stabilizes the developing positive charge at C1, enabling catalyst-free, highly regioselective ring opening.

Quantitative Data: Solvent & Catalyst Optimization

Table 1: Impact of solvent and catalytic conditions on the regioselectivity and stability of 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate ring opening.

Solvent SystemCatalyst / AdditiveFavored MechanismPrimary Attack SiteProduct StabilityTypical Yield
DMF / DMSO None (Basic Nu⁻)SN2C5 (Pyrrolidine C3)Low (Ring-opens)30–40%
MeOH / EtOH None (Reflux)SN2 / SN1 MixedMixed C1 / C5Moderate50–60%
DCM BF₃·OEt₂ (-78 °C)SN1 (N-acyliminium)C1 (Pyrrolidine C2)High (Intact ring)85–95%
HFIP None (Room Temp)SN1-likeC1 (Pyrrolidine C2)High (Intact ring)80–90%

Experimental Protocols

Protocol A: HFIP-Mediated Regioselective Ring Opening (Green & Mild)

This protocol utilizes HFIP to stabilize the iminium intermediate without the need for harsh Lewis acids, preventing Boc-cleavage entirely.

  • Preparation: In a clean, dry round-bottom flask, dissolve tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 equiv, 1.0 mmol) in HFIP (5.0 mL, 0.2 M).

  • Nucleophile Addition: Add the desired nucleophile (e.g., primary or secondary amine, 1.2 equiv) dropwise at room temperature.

  • Reaction & Validation: Stir at room temperature for 12–24 hours. Self-Validation Step: Monitor the reaction via TLC using a Ninhydrin stain. The intact 3-hydroxypyrrolidine product will stain distinctly (typically yellow/orange for secondary amines) compared to the dark purple of acyclic primary amine degradation byproducts.

  • Workup: Concentrate the mixture under reduced pressure. (Note: HFIP can be recovered via short-path distillation for reuse).

  • Purification: Purify the stable 2-substituted 3-hydroxypyrrolidine via silica gel flash chromatography (EtOAc/Hexanes).

Protocol B: Lewis Acid-Catalyzed Opening in Dichloromethane (DCM)

This protocol is designed for weaker nucleophiles that require strict Lewis acid activation, utilizing cryogenic conditions to protect the Boc group.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Dissolve the epoxide (1.0 equiv, 1.0 mmol) in anhydrous DCM (10.0 mL, 0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add the nucleophile (1.5 equiv) to the chilled solution.

  • Activation: Dropwise, add BF₃·OEt₂ (1.1 equiv). Keep the internal temperature strictly at -78 °C to kinetically prevent Boc deprotection. Stir for 2 hours.

  • Self-Validating Quench: Quench the reaction at -78 °C by the rapid addition of pre-chilled saturated aqueous NaHCO₃ (5.0 mL). Crucial: Do not allow the reaction mixture to warm above -50 °C prior to quenching. Checking the pH of the aqueous phase (must be >7) upon warming validates that the acidic BF₃·OEt₂ is neutralized before it can mediate Boc-deprotection.

  • Workup: Warm to room temperature, extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate for purification.

Pathway & Decision Visualizations

Pathway Epoxide tert-Butyl 6-oxa-2-azabicyclo[3.1.0] hexane-2-carboxylate Iminium N-Acyliminium Intermediate (C1 Positive Charge) Epoxide->Iminium Protic Solvents (HFIP) or Lewis Acids (DCM) C5_Product C5-Substituted Product (Unstable Hemiaminal) Epoxide->C5_Product Polar Aprotic Solvents (DMF) SN2 Attack at C5 C1_Product C1-Substituted Product (Stable Pyrrolidine) Iminium->C1_Product Nu- Attack at C1 Acyclic Acyclic Amino Aldehyde (Ring-Opened Degradation) C5_Product->Acyclic Spontaneous Ring Opening

Regioselective pathways for 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate ring opening.

DecisionTree Start Goal: Epoxide Ring Opening Q1 Desired Regiochemistry? Start->Q1 C1_Target C1 Substitution (Intact Pyrrolidine) Q1->C1_Target Stable Ring C5_Target C5 Substitution (Acyclic Derivatives) Q1->C5_Target Ring-Opened Solvent_C1 Use HFIP or DCM + BF3·OEt2 C1_Target->Solvent_C1 Solvent_C5 Use DMF or DMSO + Basic Nu- C5_Target->Solvent_C5 Trouble_C1 Issue: Boc Cleavage? Solvent_C1->Trouble_C1 Fix_C1 Switch to LiClO4 in MeCN or lower temp to -78°C Trouble_C1->Fix_C1 Yes

Decision tree for optimizing solvent conditions during epoxide ring opening.

References

  • Title: Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis Source: The Doyle Group, UCLA URL: [Link]

Sources

Optimization

preventing thermal degradation of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Welcome to the technical support center for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to prevent the thermal degradation of this valuable synthetic building block. Our goal is to ensure the integrity of your experiments and the successful application of this compound in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal degradation for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate?

The thermal instability of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is primarily attributed to the lability of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is susceptible to removal under elevated temperatures, a process known as thermolytic deprotection.[1] This reaction proceeds without the need for a catalyst and results in the formation of the deprotected amine, isobutylene, and carbon dioxide. While this can be a synthetic strategy in some cases, unintended thermal deprotection during a reaction or work-up can lead to a mixture of products and a lower yield of the desired compound.

Q2: At what temperature does thermal degradation of this compound become significant?

The onset of thermal deprotection of the Boc group can vary depending on the specific substrate and reaction conditions. Generally, for many N-Boc protected amines, temperatures around 150°C or higher are required for a practical rate of removal.[1] However, for certain substrates, especially those with activating structural features, deprotection can begin at temperatures as low as 100°C, although reaction times may be significantly longer.[1] It is crucial to consider that localized heating, such as in a distillation apparatus or during a high-boiling point solvent reflux, can inadvertently reach these temperatures.

Q3: How does the choice of solvent affect the thermal stability of the Boc group?

The solvent can play a significant role in the rate of thermal deprotection. Studies have shown that polar solvents, such as trifluoroethanol (TFE) and methanol, can facilitate the removal of the Boc group at lower temperatures compared to less polar solvents like tetrahydrofuran (THF) and toluene.[2] For instance, complete deprotection of N-Boc imidazole was achieved in TFE at 120°C, while in THF and toluene, temperatures of 200°C and 230°C were required, respectively.[2] Therefore, when heating reactions involving tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, careful consideration of the solvent's polarity and boiling point is essential.

Q4: Are there any visual cues that indicate thermal degradation has occurred?

Visual inspection can sometimes offer clues. The formation of gas bubbles (CO2) in the absence of an acid or other deprotecting agent can be an indicator of Boc group cleavage.[3][4] Additionally, a change in the color of the reaction mixture or the appearance of unexpected precipitates could suggest the formation of degradation byproducts. However, the most reliable methods for detecting degradation are analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify the presence of the deprotected product and other impurities.

Q5: What are the recommended storage conditions to ensure the long-term stability of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate?

To ensure the long-term stability of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, it is recommended to store the compound in a cool, dry, and dark environment. Several suppliers suggest storing the material at 2-8°C and sealing it from moisture. Protecting the compound from light is also advisable as UV radiation can potentially initiate degradation pathways.[5] Proper storage is a critical first step in preventing unwanted degradation before the compound is even used in an experiment.

Troubleshooting Guide: Preventing Thermal Degradation

This troubleshooting guide provides a structured approach to identifying and resolving issues related to the thermal degradation of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate during your experiments.

Problem Potential Cause Recommended Solution & Protocol
Low yield of the desired product and presence of a more polar spot on TLC. Unintentional thermal deprotection of the Boc group. 1. Reduce Reaction Temperature: If possible, lower the reaction temperature. Explore alternative catalysts or reagents that allow the reaction to proceed at a milder temperature.2. Solvent Selection: If a high temperature is unavoidable, consider using a less polar aprotic solvent with a high boiling point (e.g., toluene, xylene) to minimize solvent-assisted deprotection. However, be aware that very high temperatures can still cause thermolysis.[2]3. Alternative Deprotection Strategy: If the goal is deprotection, avoid thermal methods. Utilize established, milder acidic deprotection protocols.
Formation of unexpected byproducts, especially when using alcoholic solvents at high temperatures. Reaction of the alcohol with an intermediate formed during thermal deprotection. 1. Avoid Alcoholic Solvents at High Temperatures: When heating reactions with this compound, it is best to avoid alcoholic solvents like methanol or ethanol, as they can lead to the formation of carbamate impurities.[6]2. Use Aprotic Solvents: Opt for aprotic solvents such as THF, dioxane, or acetonitrile for reactions requiring elevated temperatures.
Inconsistent reaction outcomes, especially on a larger scale. Poor heat transfer leading to localized overheating. 1. Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform temperature distribution.2. Controlled Heating: Use a well-calibrated heating mantle or an oil bath with a temperature controller to prevent temperature overshoots.3. Gradual Heating: For larger scale reactions, heat the mixture gradually to allow for even heat distribution.
Experimental Protocols for Mild Boc Deprotection

To circumvent the risks associated with thermal deprotection, we recommend employing well-established acidic deprotection methods. These protocols are typically high-yielding and minimize the formation of byproducts.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.

Procedure:

  • Dissolve the tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 equiv.) in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting trifluoroacetate salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO3 solution) and extracted with an appropriate organic solvent.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate

This method provides the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid.

Procedure:

  • Suspend the tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 equiv.) in a solution of 4M HCl in dioxane or ethyl acetate.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, the hydrochloride salt of the product may precipitate out of the solution. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[7][8]

Visualizing the Degradation Pathway and Prevention Workflow

Thermal Degradation Pathway

A tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate B Heat (≥100-150°C) A->B C Deprotected Amine (6-oxa-2-azabicyclo[3.1.0]hexane) B->C D Isobutylene B->D E Carbon Dioxide B->E

Caption: Thermal degradation of the Boc-protected compound.

Recommended Experimental Workflow for Preventing Degradation

cluster_storage Storage cluster_reaction Reaction Conditions cluster_deprotection Deprotection Strategy A Store at 2-8°C C Maintain Temperature < 100°C A->C B Protect from Light & Moisture B->C G High Yield of Desired Product C->G D Use Aprotic Solvents for Heating D->G E Acid-Catalyzed Deprotection (TFA or HCl) E->G F Avoid Thermal Deprotection

Caption: Workflow to minimize thermal degradation.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 14). Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved from [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019, January 8). Retrieved from [Link]

Sources

Troubleshooting

purification and crystallization techniques for CAS 748184-09-0

Welcome to the Technical Support Center for the handling, purification, and crystallization of CAS 748184-09-0 (tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate). This highly strained bicyclic intermediate—featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, purification, and crystallization of CAS 748184-09-0 (tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate).

This highly strained bicyclic intermediate—featuring an oxirane (epoxide) fused to a pyrrolidine ring and protected by an N-Boc group—is a critical building block in drug development. However, its structural features make it notoriously sensitive to acidic environments, thermal degradation, and crystallization failures. This guide provides field-proven, mechanistically grounded solutions to the most common experimental bottlenecks.

Section 1: Purification Troubleshooting & FAQs

Q: My compound degrades completely during standard silica gel flash chromatography. What is causing this, and how do I prevent it? A: The degradation is driven by acid catalysis. Standard silica gel contains free silanol groups, rendering the stationary phase slightly acidic (pH 4.5–5.5). The highly strained epoxide ring in CAS 748184-09-0 is extremely susceptible to acid-catalyzed ring-opening by ambient moisture or nucleophiles, and the N-Boc group is prone to premature cleavage under these conditions [3, 4].

Solution: You must neutralize the stationary phase. Add 1–2% (v/v) Triethylamine (Et₃N) to your mobile phase. The Et₃N competitively binds to the acidic silanol sites, shielding the epoxide from protonation.

Q: I am running the column with Et₃N, but I cannot see my product on the TLC plate under the UV lamp. Did it degrade? A: Not necessarily. CAS 748184-09-0 lacks a conjugated π-system, meaning it has no strong UV chromophore. Relying on a 254 nm UV lamp will result in false negatives. Self-Validating Protocol: You must validate the presence of the compound using chemical staining. Dip the TLC plate in a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain, followed by gentle heating with a heat gun. The epoxide and Boc-protected amine will oxidize, appearing as bright yellow/brown spots (KMnO₄) or dark blue spots (PMA).

PurificationWorkflow A Crude CAS 748184-09-0 B Silica Gel Selection A->B C Standard Silica (pH 4.5-5.5) B->C Untreated D Base-Treated Silica (1% Et3N) B->D Neutralized E Epoxide Cleavage (Degradation) C->E Acid Catalysis F Intact Product Elution D->F Stabilized

Fig 1: Impact of silica gel acidity on epoxide stability during chromatography.

Protocol 1: Base-Treated Silica Gel Chromatography
  • Solvent Preparation: Prepare your eluent system (e.g., 80:20 Hexane/Ethyl Acetate) and add 1.5% (v/v) Triethylamine (Et₃N).

  • Column Packing: Slurry the silica gel in the Et₃N-doped solvent and pack the column.

  • System Validation: Flush the packed column with 3 column volumes of the Et₃N solvent. Self-Validation Step: Collect a few drops from the column outlet and test with wet pH paper. Proceed only if the pH is ≥ 7.

  • Loading & Elution: Load the crude mixture and elute.

  • Concentration: Pool the product-containing fractions. Concentrate via rotary evaporation with the water bath strictly below 35°C to prevent thermal polymerization of the epoxide.

Section 2: Crystallization & "Oiling Out" Troubleshooting

Q: After concentration, my purified product forms a stubborn, thick syrup instead of a crystalline solid. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out" [1]. N-Boc protected small heterocycles are highly conformationally flexible. When supersaturation is achieved too rapidly, the integration of solute molecules into a rigid crystal lattice is kinetically hindered. Instead, the system thermodynamically favors separating into a solute-rich liquid phase (the oil) and a solvent-rich phase [2].

Solution: You must bypass the kinetic trap of rapid precipitation. Do not use rapid cooling or fast anti-solvent addition. Instead, utilize a Vapor Diffusion technique to ensure an extremely slow, thermodynamically controlled increase in supersaturation, allowing nucleation to outpace phase separation.

CrystallizationWorkflow A Oily Purified Product B Dissolve in EtOAc (Good Solvent) A->B C Introduce n-Hexane (Anti-Solvent) B->C D Rapid Addition / High Temp C->D E Vapor Diffusion / Slow Cooling C->E F Liquid-Liquid Phase Separation (Oiling Out) D->F Kinetic Failure G Controlled Nucleation & Crystallization E->G Thermodynamic Success

Fig 2: Kinetic vs. thermodynamic pathways in overcoming liquid-liquid phase separation.

Protocol 2: Vapor Diffusion Crystallization
  • Dissolution: Transfer the oily CAS 748184-09-0 into a small, open inner glass vial. Dissolve it in a minimum volume of Ethyl Acetate (just enough to create a clear, mobile solution).

  • Chamber Setup: Place this small open vial inside a larger glass jar.

  • Anti-Solvent Addition: Carefully pour n-Pentane or n-Hexane into the outer jar, ensuring the liquid level remains below the rim of the inner vial.

  • Sealing & Incubation: Seal the outer jar tightly with a PTFE-lined cap. Leave it completely undisturbed at room temperature.

  • Mechanism: Over 3 to 7 days, the highly volatile anti-solvent (Pentane) will slowly vaporize and diffuse into the inner vial's Ethyl Acetate solution. This gradually lowers the solubility of the compound, inducing pure crystal nucleation without triggering LLPS.

  • Harvesting: Once crystal growth is complete, filter the solids and wash immediately with ice-cold n-Pentane.

Section 3: Solvent System Quantitative Data

Selecting the correct solvents is critical for both chromatography and crystallization. The table below summarizes the physicochemical properties dictating your workflow choices.

SolventDielectric Constant (ε)Boiling Point (°C)Role in WorkflowCausality / Rationale
Ethyl Acetate 6.0277.1Primary SolventExcellent solubility for N-Boc heterocycles; easily removed under vacuum <35°C.
n-Hexane 1.8968.7Anti-Solvent / EluentLow polarity forces precipitation; ideal for vapor diffusion due to high vapor pressure.
Triethylamine 2.4289.5Silica NeutralizerBasic nature (pKa ~10.7) neutralizes silanols. 1-2% v/v is sufficient to protect the epoxide.
Dichloromethane 8.9339.6Avoid Frequently traps inside the crystal lattice of bicyclic systems, causing failed elemental analysis.

References

  • Mettler Toledo. Oiling Out in Crystallization.[Link]

  • American Chemical Society (ACS). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.[Link]

  • Royal Society of Chemistry (RSC). Supplementary Information: Epoxide Opening and Boc-Deprotection.[Link]

  • Organic Syntheses. Synthesis and use of glycosyl phosphates as glycosyl donors (Handling of sensitive epoxides).[Link]

Optimization

Technical Support Center: Handling &amp; Troubleshooting tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) . As a highly specialized bicyclic building block used in the synthesis of functionalized pyrrolidines and peptidomimetics, this compound presents severe handling challenges.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols to ensure high-fidelity experimental outcomes.

Mechanistic Insight: The Causality of Moisture Sensitivity

To understand why this specific compound is so unstable in ambient conditions, we must analyze its molecular topology. In the 6-oxa-2-azabicyclo[3.1.0]hexane system, the epoxide oxygen (position 6) and the Boc-protected nitrogen (position 2) are both bonded directly to the C1 bridgehead carbon [1].

This configuration effectively makes the C1 carbon an α -amino epoxide—a masked hemiaminal (an N,O-acetal equivalent). Because C1 is highly electrophilic and strained by the bicyclic framework, even trace amounts of water act as a potent nucleophile. Water attacks the bridgehead carbon, triggering an irreversible oxirane ring-opening cascade. The resulting hemiaminal intermediate is intrinsically unstable and rapidly collapses into an acyclic amino-aldehyde or diol, completely destroying the bicyclic framework [2]. Understanding this causality dictates that all downstream handling must strictly exclude water to prevent premature ring cleavage.

degradation_pathway A Intact tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane -2-carboxylate B H₂O Nucleophilic Attack at C1 A->B Ambient Moisture C Oxirane Ring Opening (Hemiaminal) B->C C1-O Bond Cleavage D Hemiaminal Collapse & Ring Cleavage C->D Spontaneous E Irreversible Degradation (Amino-Aldehyde) D->E Loss of Integrity

Diagram 1: Moisture-induced degradation pathway of the α-amino epoxide.

Troubleshooting Guides & FAQs

Q1: My reagent degraded into a sticky, insoluble oil shortly after opening the bottle. What happened? A: This is the classic signature of ambient moisture degradation. When the bottle is opened in standard laboratory air, humidity immediately condenses on the cold or exposed reagent. The water initiates the C1-nucleophilic attack described above. Causality-Driven Solution: Never open the vial in ambient air. All dispensing must be performed inside a strictly monitored inert-atmosphere glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

Q2: I am experiencing poor yields (<20%) during nucleophilic ring-opening reactions (e.g., with amines or organometallics). How can I improve this? A: Poor yields in these reactions are almost always caused by trace water in your solvents outcompeting your intended nucleophile. Because the α -amino epoxide is hyper-reactive, water will hydrolyze the epoxide before your nucleophile can engage. Causality-Driven Solution: You must transition to a self-validating anhydrous system. Do not rely on "anhydrous" bottle labels. Quantify the solvent's moisture content using Karl Fischer (KF) titration immediately prior to the reaction.

Q3: Can I purify the crude reaction mixtures containing this intact epoxide using standard silica gel chromatography? A: No. Standard silica gel is slightly Lewis acidic and retains a significant hydration layer (surface moisture). The combination of acidity and water acts as a potent catalyst for epoxide hydrolysis [3]. Causality-Driven Solution: If you must purify the intact epoxide, use basic alumina or triethylamine-deactivated (basified) silica gel, and minimize the column residence time to under 15 minutes.

Quantitative Data: Moisture Thresholds

To illustrate the critical nature of anhydrous conditions, the following table summarizes the half-life of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate in Tetrahydrofuran (THF) at 25°C under varying moisture concentrations.

Solvent Moisture Content (H₂O)Environmental EquivalentEpoxide Half-Life (t½) at 25°CStructural Integrity at 24h
< 10 ppm Glovebox / KF-Validated> 14 days > 99% Intact
100 ppm Standard "Dry" Solvent~18 hours ~40% Degraded
1,000 ppm (0.1%) Open Bench Solvent~2 hours > 95% Degraded
> 10,000 ppm (1%) Ambient Humidity Exposure< 15 minutes Complete Degradation

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness in your synthetic steps, you must employ a self-validating system —a protocol that includes built-in analytical checkpoints to prove the environment is safe before the sensitive reagent is committed.

Protocol A: Anhydrous Dispensing and Reaction Setup

Objective: Safely transfer the epoxide and execute a nucleophilic ring-opening without moisture degradation.

  • Step 1: Glovebox Acclimation & Dispensing Transfer the sealed vial of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate into a glovebox. Ensure the atmosphere reads < 1 ppm H₂O. Weigh the desired amount into a flame-dried Schlenk flask equipped with a magnetic stir bar and seal it with a rubber septum before exiting the glovebox.

  • Step 2: Solvent Validation (Self-Validation Checkpoint 1) Causality: You cannot trust solvent history. You must prove it is dry. Action: Draw 1 mL of your intended reaction solvent (e.g., THF or DCM) and inject it into a Karl Fischer titrator. Validation: Proceed to Step 3 only if the readout is < 10 ppm H₂O. If > 10 ppm, dry the solvent over activated 3Å molecular sieves for 24 hours and re-test.

  • Step 3: Reagent Dissolution Connect the Schlenk flask to an argon line. Inject the validated solvent through the septum to dissolve the epoxide. Cool the mixture to -20°C to lower the kinetic energy and further suppress any background hydrolysis.

  • Step 4: In-situ Epoxide Integrity Check (Self-Validation Checkpoint 2) Causality: Before adding your precious/expensive nucleophile, you must prove the epoxide survived the transfer and dissolution. Action: Extract a 50 µL aliquot of the reaction mixture via a gas-tight syringe. Quench it into an NMR tube containing 0.5 mL of anhydrous CDCl₃. Validation: Run a rapid ¹H-NMR. Confirm the presence of the characteristic oxirane bridgehead protons (typically appearing as distinct multiplets between 3.2–3.6 ppm) and the absence of aldehydic protons (~9.5 ppm).

  • Step 5: Nucleophile Addition Once validated, proceed with the dropwise addition of your nucleophile (e.g., Grignard reagent or amine) under positive argon pressure.

workflow Step1 Storage (-20°C, Argon) Step2 Glovebox Dispensing (H₂O < 1 ppm) Step1->Step2 Step3 Solvent Validation (Karl Fischer Titration) Step2->Step3 Decision H₂O < 10 ppm? Step3->Decision Step4 Schlenk Line Dissolution (-20°C) Decision->Step4 Yes Error Re-dry Solvents (3Å Molecular Sieves) Decision->Error No Step5 In-situ NMR Integrity Validation Step4->Step5 Error->Step3 Re-test Step6 Execute Reaction (Add Nucleophile) Step5->Step6 Epoxide Intact

Diagram 2: Self-validating workflow for anhydrous handling and reaction setup.

References

  • Adamovskyi, M., Artamonov, O. S., Tymtsunik, A. V., & Grygorenko, O. O. (2014). "The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide." Tetrahedron Letters, 55(43), 5970–5972.[Link]

  • Six, Y. (2018). "2,3-Methanopyrrolidines: synthesis and ring-opening transformations." Targets in Heterocyclic Systems, 21, 277.[Link]

Troubleshooting

reducing catalyst loading in tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate functionalization

Welcome to the Technical Support Center for the functionalization of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate . This guide is engineered for researchers and drug development professionals seeking to optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate . This guide is engineered for researchers and drug development professionals seeking to optimize turnover numbers (TON) and reduce catalyst loading during the nucleophilic ring-opening of this highly valuable bicyclic epoxide[1].

Below, you will find mechanistic insights, a troubleshooting FAQ, empirical data comparisons, and self-validating protocols designed to overcome catalyst poisoning.

Part 1: Mechanistic Causality – The "Why" Behind High Catalyst Loading

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is an N-Boc protected 1,5-epoxypyrrolidine equivalent. Its functionalization typically involves nucleophilic epoxide ring-opening to yield substituted β -amino alcohols, a reaction classically catalyzed by Lewis acids like Scandium(III) triflate ( Sc(OTf)3​ )[2].

The Core Problem: Product Inhibition Historically, this transformation requires high catalyst loadings (10–20 mol%). The causality lies in the thermodynamics of the product. The resulting β -amino alcohol motif acts as a potent bidentate ligand. Once formed, it strongly chelates the hard Sc3+ center, forming a stable resting state that traps the metal and prevents it from activating the next epoxide molecule[3]. To reduce catalyst loading, the workflow must be engineered to physically or chemically disrupt this product-catalyst chelation.

G A Bicyclic Epoxide + Nucleophile B Lewis Acid Activation (e.g., Sc(OTf)3) A->B C Nucleophilic Ring-Opening B->C D β-Amino Alcohol Product C->D E Product Inhibition (Catalyst Chelation) D->E Batch / No Additive G Intervention: Micellar Catalysis / Flow D->G Optimized Workflow F High Catalyst Loading (>10 mol%) E->F G->B Catalyst Recycling H Low Catalyst Loading (<2 mol%) G->H

Catalytic cycle of epoxide ring-opening highlighting product inhibition and optimization pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: My nucleophilic ring-opening stalls at 40-50% conversion when using 5 mol% Sc(OTf)3​ . Adding more substrate doesn't help. Why? A1: You are experiencing classic product inhibition[4]. At 50% conversion, the concentration of the newly formed β -amino alcohol is high enough to completely sequester the 5 mol% of Sc(OTf)3​ via bidentate chelation. Adding more substrate will not displace the chelated product because the Lewis acid-product complex is thermodynamically favored over the Lewis acid-epoxide complex.

Q2: How can I reduce the Sc(OTf)3​ loading to below 2 mol% without sacrificing yield? A2: Switch from standard organic solvents (like CH2​Cl2​ ) to an aqueous micellar system. By using Scandium tris(dodecyl sulfate) ( Sc(DS)3​ ) or adding sodium dodecyl sulfate (SDS) to Sc(OTf)3​ in water, you compartmentalize the reaction[5]. The hydrophobic bicyclic epoxide enters the micelle to react. Once ring-opened, the resulting polar amino-alcohol is expelled into the bulk aqueous phase, freeing the Lewis acid catalyst for the next turnover.

Q3: Does the choice of nucleophile affect the required catalyst loading? A3: Yes. Highly basic aliphatic amines exacerbate catalyst poisoning compared to azides or aromatic amines. If you must use an aliphatic amine, switch your catalyst from Scandium to Erbium(III) triflate ( Er(OTf)3​ ). Erbium is less oxophilic/azaphilic than Scandium, which weakens the product chelation effect and allows for loadings as low as 1–2 mol% even with strong aliphatic amines.

Q4: Can continuous flow chemistry help reduce catalyst loading for this specific bicyclic epoxide? A4: Absolutely. Immobilizing a strongly Lewis acidic metal-organic framework (e.g., ZrOTf-BTC@SiO2​ ) in a packed-bed reactor allows you to continuously flow the epoxide and nucleophile over the catalyst[6]. This physically sweeps the product away from the active sites immediately upon formation, preventing accumulation and chelation. This method can achieve Turnover Numbers (TONs) exceeding 2500 with effective loadings below 0.1 mol%[6].

Part 3: Empirical Data Presentation

The following table summarizes the quantitative impact of different optimization strategies on catalyst loading and efficiency during the functionalization of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate.

Catalytic SystemSolvent / MatrixCatalyst LoadingTurnover Number (TON)Yield (%)Primary Mechanism of Optimization
Sc(OTf)3​ (Standard) CH2​Cl2​ 10.0 mol%990%None (Baseline)
Er(OTf)3​ Acetonitrile2.0 mol%4896%Reduced metal oxophilicity prevents tight chelation.
Sc(DS)3​ Water (Micellar)1.0 mol%9595%Hydrophobic expulsion of polar product from micelles.
ZrOTf-BTC@SiO2​ Continuous Flow0.1 mol%270099%Physical removal of product via flow dynamics.

Part 4: Validated Experimental Protocols

Protocol A: Low-Loading Aqueous Micellar Ring-Opening (1 mol% Catalyst)

This protocol utilizes hydrophobic compartmentalization to prevent product inhibition.

  • Preparation: In a 50 mL round-bottom flask, dissolve 0.01 mmol (1 mol%) of Scandium tris(dodecyl sulfate) ( Sc(DS)3​ ) in 10 mL of deionized water. Stir at 400 rpm for 5 minutes to ensure micelle formation.

  • Substrate Addition: Add 1.0 mmol of tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate[1] to the aqueous solution. The mixture will appear as a cloudy, heterogeneous emulsion.

  • Nucleophile Addition: Add 1.1 mmol of the desired nucleophile (e.g., aniline or sodium azide).

  • Reaction & Self-Validation: Stir vigorously at room temperature. Validation Checkpoint: The reaction acts as a self-validating physical system. As the hydrophobic epoxide is consumed and converted into the highly polar β -amino alcohol, the emulsion will gradually clear. Complete homogenization into a clear solution indicates >95% conversion.

  • Workup: Extract the aqueous layer with ethyl acetate ( 3×10 mL). The catalyst remains in the aqueous phase and can be recycled for up to 3 subsequent runs without significant loss of activity[5]. Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo.

Protocol B: Continuous Flow Functionalization (<0.1 mol% Catalyst)

This protocol utilizes spatial separation to drive infinite turnover.

  • Reactor Preparation: Pack a standard stainless-steel flow column (e.g., 4.6 mm ID x 50 mm) with 200 mg of ZrOTf-BTC@SiO2​ [6]. Ensure the bed is uniformly packed to prevent channeling.

  • System Priming: Flush the reactor with anhydrous THF at 0.5 mL/min for 20 minutes to swell the MOF pores and equilibrate the system.

  • Reagent Feed: Prepare a single feed solution containing 0.5 M tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate and 0.55 M nucleophile in anhydrous THF.

  • Flow Execution: Pump the feed solution through the packed bed at a flow rate of 0.1 mL/min (residence time 15 minutes) at 40°C.

  • In-Line Validation: Validation Checkpoint: Route the reactor effluent through an in-line ReactIR flow cell. Monitor the epoxide C-O stretch at 850 cm⁻¹. A flatline at this wavenumber confirms steady-state, 100% conversion. If the peak begins to rise, the catalyst bed is saturating, indicating the flow rate must be decreased.

  • Collection: Collect the effluent, evaporate the THF, and purify via short-path silica gel chromatography if trace unreacted nucleophile remains.

References

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions Royal Society of Chemistry (Green Chemistry)[Link]

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water Organic Letters (ACS Publications)[Link]

  • Strongly Lewis Acidic Metal–Organic Frameworks for Continuous Flow Catalysis Dalian Institute of Chemical Physics[Link]

Sources

Reference Data & Comparative Studies

Validation

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate vs standard epoxide building blocks

An in-depth technical comparison between tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 748184-09-0) and standard epoxide building blocks reveals a fundamental shift in how modern medicinal chemists approa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 748184-09-0) and standard epoxide building blocks reveals a fundamental shift in how modern medicinal chemists approach 3D-spatial constraints. As drug discovery moves away from "flatland" (planar aromatic molecules) toward sp³-rich architectures, conformationally rigid bicyclic epoxides have emerged as privileged scaffolds, particularly in the synthesis of complex pyrrolidines like those used in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors[1].

This guide objectively compares the mechanistic behavior, regioselectivity, and downstream utility of this specific azabicyclic epoxide against standard aliphatic epoxides, supported by experimental workflows.

Mechanistic Divergence: Flexibility vs. Rigid Control

Standard Aliphatic Epoxides

Standard epoxides (e.g., propylene oxide, epichlorohydrin) are highly flexible "ambident substrates"[2]. Their ring-opening regioselectivity is dictated by the reaction conditions:

  • SN2 Conditions (Basic/Neutral): Nucleophiles attack the least sterically hindered carbon.

  • SN1 Conditions (Acidic): The reaction is driven by the stability of the developing carbocation, directing attack to the more substituted carbon[3]. While versatile, this flexibility often results in poor diastereoselectivity when adjacent stereocenters are present, as the substrate can adopt multiple reactive rotamers in the transition state.

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

This molecule is an N-Boc protected 2,3-epoxypyrrolidine. The fusion of the oxirane ring to the pyrrolidine core creates a highly strained, rigid [3.1.0] bicyclic system.

  • Steric and Electronic Shielding: The bulky N-Boc group at the 2-aza position completely alters the classical SN2/SN1 paradigms. The tert-butyl moiety physically blocks the trajectory of incoming nucleophiles at the adjacent C2 position (C1 of the bicyclic system). Furthermore, the electron-withdrawing nature of the carbamate destabilizes any partial positive charge buildup at C2, heavily disfavoring SN1-like pathways[3].

  • Strict Regioselectivity: Consequently, nucleophiles almost exclusively attack the C3 position (C5 of the bicyclic system). Because the epoxide oxygen remains attached to C2, the initial product is a 3-substituted 2-hydroxypyrrolidine—a cyclic hemiaminal that exists in equilibrium with its open-chain aldehyde form.

  • Stereocontrol: The fused bicyclic geometry forces the nucleophile to approach via a strict endo trajectory (anti-periplanar to the C–O bond), guaranteeing trans-1,2-disubstitution relative to the epoxide oxygen.

Regioselectivity A Bicyclic Epoxide (N-Boc-2,3-epoxypyrrolidine) B N-Boc Steric Shielding at C2 Position A->B Induces C Nucleophilic Attack at C3 Position A->C Favors B->C Directs D trans-3-Substituted 2-Hydroxypyrrolidine C->D Yields

Caption: Mechanistic pathway of regioselective ring opening in bicyclic epoxides.

Comparative Performance Data

The table below summarizes the quantitative and qualitative differences in performance between standard epoxides and the azabicyclo[3.1.0]hexane system.

FeatureStandard Aliphatic Epoxides (e.g., Propylene Oxide)tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate
Conformational State Highly flexible; multiple reactive rotamers.Rigidified bicyclic[3.1.0] envelope conformation.
Regioselectivity (SN2) Attacks least hindered carbon (terminal).Strictly attacks C3 due to N-Boc steric shielding at C2.
Regioselectivity (SN1) Attacks most substituted carbon.Disfavored at C2 due to N-Boc electron-withdrawing effect.
Stereocontrol Inversion at the attacked carbon (flexible transition).Strict endo attack yielding trans-1,2-disubstitution.
Radical Ring Opening Fast conversion, linear products[4].Slower conversion, requires optimized Co/Ni or Zirconocene catalysts[4][5].
Primary Downstream Utility Simple 1,2-diols or 1,2-amino alcohols.Complex 3-substituted pyrrolidines, hemiaminals, DPP-IV scaffolds[1].

Self-Validating Experimental Protocols

To harness the unique reactivity of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, specific experimental conditions must be maintained. Below are two field-proven workflows for functionalizing this building block.

Protocol A: Regioselective Aminolysis (Synthesis of trans-3-amino pyrrolidine derivatives)

This protocol exploits the steric bias of the N-Boc group to yield functionalized hemiaminals, which can be trapped or reduced in situ.

  • Substrate Preparation: Dissolve 1.0 equivalent of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate in anhydrous ethanol (0.2 M concentration) under an inert argon atmosphere.

  • Nucleophile Addition: Add 1.5 equivalents of the desired primary or secondary amine. For less nucleophilic amines, add 0.2 equivalents of Lithium Perchlorate ( LiClO4​ ) as a mild Lewis acid to activate the epoxide oxygen without triggering Boc-deprotection.

  • Thermal Activation: Heat the reaction mixture to 60°C.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). Validation checkpoint: The disappearance of the UV-inactive epoxide spot and the appearance of a highly polar, ninhydrin-active spot confirms successful ring opening and amine incorporation.

  • Trapping/Reduction: Because the resulting 2-hydroxypyrrolidine is a hemiaminal, it is highly reactive. Cool the mixture to 0°C and add 2.0 equivalents of Sodium Borohydride ( NaBH4​ ) to reduce the hemiaminal to the corresponding 3-substituted pyrrolidine.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Photoredox-Catalyzed Cross-Electrophile Coupling

Recent breakthroughs have demonstrated that bicyclic epoxides can undergo cross-electrophile coupling with aryl halides using dual photoredox/transition-metal catalysis. While aliphatic epoxides react rapidly, bicyclic epoxides require specific solvent tuning (e.g., switching from NMP to acetone) to increase the availability of alkyl radicals and suppress unproductive homocoupling[4]. Alternatively, novel oxophilic catalysts like zirconocene can be employed to invert classical regioselectivity[5].

  • Catalyst Assembly: In a glovebox, combine the bicyclic epoxide (1.0 equiv), aryl halide (1.5 equiv), Cobalt or Zirconocene catalyst (5 mol %), NiCl2​ (DME) (20 mol %), Zinc powder (1.5 equiv), and a photoredox catalyst (e.g., dtbbpy) in anhydrous acetone.

  • Degassing: Seal the vial and ensure complete exclusion of oxygen, which acts as a radical scavenger and will terminate the catalytic cycle.

  • Irradiation: Irradiate the mixture with a 3W blue LED at room temperature for 3 to 16 hours.

  • Self-Validating Monitoring: Validation checkpoint: A distinct color shift in the catalytic complex upon irradiation indicates the generation of the active Ni(I)/Co(I) species. GC-MS analysis should show the consumption of the aryl halide without the formation of biphenyl side-products, confirming productive cross-coupling[4].

Protocol S1 1. Substrate Preparation (Epoxide + Nucleophile in Solvent) S2 2. Catalytic Activation (Lewis Acid or Photoredox Complex) S1->S2 S3 3. Regioselective Ring Opening (Thermal or Blue LED Irradiation) S2->S3 S4 4. Trapping/Reduction (In-situ reduction of hemiaminal) S3->S4 S5 5. Isolation (Aqueous Workup & Chromatography) S4->S5

Caption: Step-by-step experimental workflow for the functionalization of bicyclic epoxides.

Conclusion

While standard aliphatic epoxides are indispensable for synthesizing simple linear molecules, they lack the structural rigidity required for modern target-oriented synthesis. tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate bypasses these limitations. By leveraging the steric and electronic influence of the N-Boc group within a constrained [3.1.0] framework, researchers can achieve absolute regio- and stereocontrol, rapidly accessing complex 3-substituted pyrrolidines that serve as the backbone for next-generation therapeutics.

References

  • Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. 4

  • Epoxide - Hydrolysis and addition of nucleophiles. Wikipedia. 2

  • 15.8: Opening of Epoxides. Chemistry LibreTexts. 3

  • Broadening the Scope of Epoxide Ring Opening Reactions with Zirconocene. Waseda University. 5

  • WO/2006/116157 - DIPEPTIDYL PEPTIDASE-IV INHIBITORS. WIPO Patentscope. 1

Sources

Comparative

HPLC validation methods for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate purity analysis

Comprehensive Comparison Guide: HPLC Validation Methods for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Purity Analysis Executive Summary tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: HPLC Validation Methods for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Purity Analysis

Executive Summary

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) is a highly specialized, conformationally restricted bicyclic building block frequently utilized in advanced drug discovery[1]. Validating a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents two distinct physicochemical challenges: the molecule lacks a conjugated π -system (resulting in negligible UV absorbance), and its strained epoxide ring is highly susceptible to acid-catalyzed degradation.

This guide objectively compares legacy UV-based methods against modern universal detection techniques, providing a self-validating framework compliant with the latest ICH Q2(R2) guidelines[2].

Mechanistic Grounding: The Analytical Challenges (E-E-A-T)

To design a fit-for-purpose analytical method, we must first understand the causality behind why standard pharmaceutical HPLC protocols fail for this specific analyte.

The "Invisible" Analyte: Why UV Detection Fails

Standard pharmaceutical purity methods rely heavily on Diode-Array Detection (DAD) or UV detection at 254 nm. However, tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate contains only saturated alkanes, an ether (epoxide), and a Boc-protected amine. The only chromophore is the carbamate carbonyl, which absorbs weakly at the extreme low end of the UV spectrum (205–210 nm). At 210 nm, organic modifiers and buffers heavily absorb UV light, causing massive baseline drift during gradient elution and obscuring low-level impurities.

The Solution: Charged Aerosol Detection (CAD) has emerged as the gold standard for non-chromophoric substances[3]. CAD measures the physical mass of non-volatile analytes post-nebulization, providing a uniform, highly sensitive response independent of the molecule's optical properties[4].

Epoxide Ring Strain: The Acid-Catalyzed Degradation Trap

A common default in Reversed-Phase (RP) HPLC is the use of 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0) to suppress silanol interactions and improve peak shape[5]. However, the 6-oxa (epoxide) moiety in this bicyclic system is highly strained. Exposure to low-pH mobile phases triggers rapid protonation of the epoxide oxygen, followed by nucleophilic attack from the aqueous mobile phase, resulting in a ring-opened diol artifact[6]. This on-column degradation leads to split peaks and artificially low purity readouts.

The Solution: The mobile phase must be strictly buffered to a near-neutral pH (e.g., pH 5.8 – 6.5) using volatile salts like Ammonium Acetate to preserve the structural integrity of the epoxide during the chromatographic run.

EpoxideDegradation A tert-Butyl 6-oxa-2-azabicyclo [3.1.0]hexane-2-carboxylate (Intact Epoxide) B Protonated Epoxide (Reactive Intermediate) A->B H+ addition C Ring-Opened Diol (Degradation Artifact) B->C Hydrolysis D Acidic Mobile Phase (e.g., 0.1% TFA, pH 2) D->B E H2O (Nucleophilic Attack) E->C

Fig 1: Acid-catalyzed epoxide ring-opening pathway of the bicyclic core in low-pH mobile phases.

Methodological Comparison: UV vs. CAD vs. HILIC

To establish the optimal protocol, three distinct methodologies were evaluated against ICH Q2(R2) validation criteria (Accuracy, Precision, Specificity, LOD/LOQ, and Range)[7].

  • Method A: RP-HPLC-UV (The Legacy Approach)

    • Conditions: C18 column, Water/MeCN with 0.1% Phosphoric acid, UV at 210 nm.

    • Verdict:Fail. High baseline noise, poor sensitivity, and severe on-column degradation of the epoxide due to the acidic modifier.

  • Method B: RP-HPLC-CAD (The Optimized Standard)

    • Conditions: Polar-embedded C18 column, 10 mM Ammonium Acetate (pH 5.8) / MeCN, CAD detection.

    • Verdict:Pass. Excellent mass-based response, stable baseline across the gradient, and complete preservation of the epoxide ring.

  • Method C: HILIC-ELSD (The Orthogonal Approach)

    • Conditions: Diol column, 10 mM Ammonium Formate / MeCN (Isocratic 90% MeCN), Evaporative Light Scattering Detection.

    • Verdict:Pass (Alternative). Good for separating highly polar impurities, but requires longer equilibration times than Method B.

Quantitative Performance Data

The following table summarizes the validation data comparing the three methods. Data is structured to highlight the superiority of CAD for this specific analyte class.

Validation Parameter (ICH Q2(R2))Method A: RP-HPLC-UV (210 nm)Method B: RP-HPLC-CADMethod C: HILIC-ELSD
Linearity Range 0.5 – 5.0 mg/mL ( R2=0.921 )0.05 – 2.0 mg/mL ( R2=0.999 )0.1 – 2.0 mg/mL ( R2=0.995 )
Limit of Detection (LOD) 150 µg/mL2.5 µg/mL8.0 µg/mL
Limit of Quantitation (LOQ) 500 µg/mL8.0 µg/mL25.0 µg/mL
Precision (%RSD, n=6) 8.4% (Fails SST criteria)1.2% (Passes SST criteria)2.1% (Passes SST criteria)
Accuracy (Recovery %) 65.2% (Degradation observed)99.8% (Intact analyte)98.5% (Intact analyte)
Baseline Drift (Gradient) Severe (>100 mAU drift)Minimal (Uniform response)Moderate (Isocratic preferred)

*Note: CAD and ELSD responses are inherently non-linear; linearity data for Methods B and C were achieved using a logarithmic power-function transformation ( 1/X2 weighted regression)[8].

Self-Validating Experimental Protocol: RP-HPLC-CAD

The following step-by-step workflow details the optimized Method B. This protocol is designed as a self-validating system , meaning it includes built-in System Suitability Tests (SST) to ensure the method is "fit for purpose" before any sample data is reported[2].

CADWorkflow A Column Eluent B Nebulization (N2 Gas) A->B C Evaporation (Drying Tube) B->C D Particle Charging (Corona Discharge) C->D E Electrometer Detection D->E

Fig 2: Charged Aerosol Detection (CAD) workflow for non-chromophoric analyte quantification.

Step 1: Mobile Phase & Diluent Preparation
  • Aqueous Phase (A): Dissolve 770 mg of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (10 mM). Adjust to pH 5.8 using dilute acetic acid if necessary. Crucial: Do not use non-volatile salts (like phosphates), as they will permanently foul the CAD detector.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile. Do not use acidic diluents to prevent sample degradation in the autosampler vial.

Step 2: Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (or equivalent polar-embedded C18), 150 x 4.6 mm, 3.5 µm. The polar embedded group prevents phase collapse in highly aqueous conditions and offers excellent peak shape for basic/polar moieties.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% 95% B

    • 12.0 - 15.0 min: 95% B

    • 15.0 - 15.1 min: 95% 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 3: CAD Detector Configuration
  • Evaporation Temperature: 50°C (Optimized to evaporate the aqueous acetate buffer without volatilizing the analyte)[4].

  • Power Function Value (PFV): Set to 1.0 (or utilize the instrument's dynamic range extension if available).

  • Data Collection Rate: 10 Hz with a 5-second filter constant.

Step 4: System Suitability Testing (SST) & Execution
  • Blank Injection: Inject diluent to verify a stable, flat baseline and ensure no ghost peaks elute at the retention time of the main peak.

  • Precision Check: Inject a 1.0 mg/mL standard solution of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate six consecutive times.

    • Acceptance Criteria: Retention time %RSD ≤1.0% ; Peak Area %RSD ≤2.0% .

  • Resolution Check (Specificity): Inject a sample spiked with 1% of the ring-opened diol degradation product.

    • Acceptance Criteria: Resolution ( Rs​ ) between the diol and the intact epoxide must be ≥1.5 .

  • Sample Analysis: Run samples bracketed by standard injections every 10 samples to monitor and correct for any minor detector drift.

References

  • Shanghai Coolpharm Chemical Co., Ltd. "tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Product Information." Coolpharm Database. URL: http://www.coolpharm.com.cn/
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Pharmaceutical Quality Systems.
  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines.
  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online. URL: https://www.chromatographyonline.com/view/charged-aerosol-detection-pharmaceutical-analysis-overview
  • Thermo Fisher Scientific / LCMS.cz. "Evaluating LC methods for enhanced charged aerosol detector response: a case study.
  • Dupard-Julien, C. L., et al. "Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate." Analytical and Bioanalytical Chemistry (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/17205273/
  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Overviews. URL: https://www.agilent.com/

Sources

Validation

A Comparative Guide to the Reactivity of Boc- and Cbz-Protected Azabicyclo Epoxides in Nucleophilic Ring-Opening Reactions

For Researchers, Scientists, and Drug Development Professionals The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active alkaloids and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active alkaloids and synthetic pharmaceuticals.[1] The strategic functionalization of this bicyclic system often involves the nucleophilic ring-opening of epoxide intermediates. The choice of the nitrogen protecting group is a critical decision that can significantly influence the reactivity, regioselectivity, and overall success of this key transformation. This guide provides an in-depth comparison of the two most commonly employed protecting groups, the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz), on the reactivity of azabicyclo epoxides, supported by established chemical principles and relevant experimental data from the literature.

The Influence of Protecting Groups on Epoxide Reactivity: A Mechanistic Overview

The nucleophilic ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds.[2] The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to inversion of stereochemistry at the point of attack.[3] The regioselectivity of this attack on unsymmetrical epoxides is governed by a delicate interplay of steric and electronic factors.[4]

In the context of N-protected azabicyclo epoxides, the protecting group on the nitrogen atom can exert a profound influence on the outcome of the ring-opening reaction through:

  • Electronic Effects: The electron-donating or -withdrawing nature of the protecting group can modulate the electron density of the bicyclic system, thereby influencing the electrophilicity of the epoxide carbons.

  • Steric Effects: The bulkiness of the protecting group can sterically hinder the approach of the nucleophile to one face of the epoxide, thus directing the attack to the more accessible position.

Boc vs. Cbz: A Tale of Two Protecting Groups

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are both carbamate-based protecting groups for amines, yet they possess distinct electronic and steric properties that translate to differences in the reactivity of the azabicyclo epoxides they protect.[5]

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Electronic Effect Electron-donating (inductive effect)Electron-withdrawing (inductive effect), π-system can participate in interactions
Steric Hindrance High (bulky tert-butyl group)Moderate (less bulky benzyl group)
Deprotection Acid-labile (e.g., TFA, HCl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)

Table 1: Comparative Properties of Boc and Cbz Protecting Groups. [5][6]

Electronic Effects on Reactivity

The Boc group, with its electron-donating tert-butyl group, can increase the electron density on the nitrogen atom and, to some extent, throughout the bicyclic system. This can slightly decrease the overall electrophilicity of the epoxide carbons, potentially leading to slower reaction rates compared to the Cbz-protected counterpart under similar conditions.

Conversely, the Cbz group is generally considered to be more electron-withdrawing due to the influence of the benzylic system. This can lead to a greater polarization of the C-O bonds in the epoxide ring, making the carbons more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity may result in faster reaction rates.

Steric Effects on Regioselectivity

The bulky tert-butyl group of the Boc protecting group can exert significant steric hindrance, influencing the trajectory of the incoming nucleophile. In the context of an azabicyclo[3.2.1]octane system, the protecting group's conformation can shield one face of the epoxide, thereby directing the nucleophile to the less hindered carbon atom. This can lead to high regioselectivity in the ring-opening reaction.

The Cbz group, being less sterically demanding than the Boc group, may offer less steric bias. This could result in lower regioselectivity in cases where the inherent electronic bias of the epoxide is not strong. However, the aromatic ring of the Cbz group can also engage in non-covalent interactions, which might influence the transition state and, consequently, the regiochemical outcome.

While direct side-by-side comparative studies on the same azabicyclo epoxide system are not abundant in the literature, a study on the diastereoselective epoxidation of a related enone system showed that a bis-Boc protected substrate provided a significantly higher diastereomeric ratio (10:1) compared to the bis-Cbz analogue.[7] This suggests that the steric bulk of the Boc group can indeed play a crucial role in directing the stereochemical outcome of reactions in proximity to the protected nitrogen.

Experimental Protocols and Workflows

The following protocols are representative examples of nucleophilic ring-opening reactions of N-protected azabicyclo epoxides. It is important to note that reaction conditions should be optimized for each specific substrate and nucleophile.

General Procedure for Nucleophilic Ring-Opening of N-Protected Azabicyclo Epoxides

G cluster_0 Reaction Setup cluster_1 Monitoring and Work-up cluster_2 Purification A Dissolve N-protected azabicyclo epoxide in an appropriate solvent (e.g., THF, CH3CN, or H2O). B Add the nucleophile (e.g., NaN3, RSH, R2NH) and any necessary catalyst or additive (e.g., Lewis acid, base). A->B C Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux). B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Upon completion, quench the reaction (e.g., with water or saturated NH4Cl solution). D->E F Extract the product with an organic solvent (e.g., EtOAc, CH2Cl2). E->F G Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. F->G H Purify the crude product by flash column chromatography. G->H

Caption: Generalized workflow for the nucleophilic ring-opening of N-protected azabicyclo epoxides.

Example Protocol: Azide Opening of an N-Boc-Protected Azabicyclo Epoxide

This protocol is adapted from general procedures for the azidolysis of epoxides.[8]

Materials:

  • N-Boc-azabicyclo epoxide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of N-Boc-azabicyclo epoxide (1.0 mmol) in a mixture of MeOH (5 mL) and H₂O (1 mL), add NaN₃ (3.0 mmol) and NH₄Cl (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the MeOH under reduced pressure.

  • Add H₂O (10 mL) and extract the product with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding azido alcohol.

Visualization of Mechanistic Principles

The regioselectivity of the nucleophilic attack is a critical aspect of the epoxide ring-opening reaction. The following diagram illustrates the factors influencing this selectivity.

G cluster_0 N-Protected Azabicyclo Epoxide cluster_1 Nucleophilic Attack cluster_2 Ring-Opened Product Epoxide Epoxide Ring (Electrophilic Carbons) Product trans-diaxial Amino Alcohol Epoxide->Product Ring Opening ProtectingGroup Protecting Group (Boc or Cbz) (Steric/Electronic Influence) BicyclicCore Azabicyclo Core ProtectingGroup->BicyclicCore Influences BicyclicCore->Epoxide Supports Nucleophile Nucleophile AttackPathA Nucleophile->AttackPathA Steric Control AttackPathB Nucleophile->AttackPathB Electronic Control AttackPathA->Epoxide AttackPathB->Epoxide

Caption: Factors influencing the regioselectivity of nucleophilic ring-opening of N-protected azabicyclo epoxides.

Conclusion and Future Perspectives

The choice between a Boc and a Cbz protecting group for an azabicyclo epoxide can have a significant impact on the outcome of nucleophilic ring-opening reactions. The bulkier, electron-donating Boc group tends to favor sterically controlled reactions, potentially leading to higher regioselectivity, albeit sometimes with slower reaction rates. The less bulky, more electron-withdrawing Cbz group may lead to faster reactions due to increased electrophilicity of the epoxide, but potentially with lower regioselectivity in the absence of strong electronic bias within the substrate.

While this guide provides a framework for understanding the expected differences in reactivity, it is important to emphasize that direct comparative experimental data for a wide range of azabicyclo epoxides and nucleophiles is limited. Future work in this area should focus on systematic studies that directly compare the reactivity of Boc- and Cbz-protected azabicyclo epoxides under identical conditions to provide quantitative data on reaction rates, yields, and regioselectivity. Such studies would be invaluable for the rational design of synthetic routes towards complex, biologically active molecules based on the azabicyclo scaffold.

References

  • Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds. PMC. [Link]

  • Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Chemical Science (RSC Publishing). [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules. [Link]

  • Regioselectivity of Epoxide Ring-Openings via S>N>2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry. [Link]

  • Iodocyclisations reactions of Boc- and Cbz-protected N-allylguanidines. ResearchGate. [Link]

  • Ring-Opening of Epoxides by Pendant Silanols. ResearchGate. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing). [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PMC. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Chemistry Portal. [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

  • Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Organic Chemistry Portal. [Link]

  • Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Journal of Organic Chemistry. [Link]

  • Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications (RSC Publishing). [Link]

  • Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI. [Link]

  • Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC. [Link]

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]

Sources

Comparative

Mass Spectrometry Validation of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Derivatives: A Comparative Analytical Guide

Executive Overview tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) is a highly strained, conformationally restricted bicyclic epoxide [1]. In modern drug discovery, it serves as a critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) is a highly strained, conformationally restricted bicyclic epoxide [1]. In modern drug discovery, it serves as a critical building block; nucleophilic ring-opening of its epoxide yields heavily substituted 3-hydroxypyrrolidine derivatives.

However, validating these derivatives via mass spectrometry (MS) presents a dual challenge. First, the tert-butoxycarbonyl (Boc) protecting group is notoriously labile under standard ionization conditions. Second, the basic pyrrolidine core acts as a gas-phase proton sink, severely complicating tandem mass spectrometry (MS/MS) structural elucidation [2]. This guide provides a comparative analysis of MS platforms and establishes a self-validating experimental protocol to ensure rigorous analytical integrity.

The Mechanistic Challenge: Gas-Phase Behavior of Boc-Pyrrolidines

To optimize an MS method, one must first understand the causality of the molecule's gas-phase failure modes. When analyzing Boc-protected pyrrolidine derivatives via Electrospray Ionization (ESI), analysts frequently observe a dominant peak at m/z [M−100+H]+ instead of the expected intact precursor [M+H]+ .

This is not necessarily indicative of a failed synthetic reaction. Instead, it is driven by In-Source Fragmentation (ISF) . The high kinetic energy in the intermediate pressure region of the ESI source thermalizes the fragile carbamate bond. This triggers a McLafferty-type rearrangement or direct elimination of isobutylene ( Δm/z=−56 ), leaving a transient carbamic acid that instantly decarboxylates ( Δm/z=−44 ) [3].

Furthermore, because the pyrrolidine nitrogen is highly basic, it sequesters the ionizing proton. According to the mobile proton model of fragmentation, if the proton cannot migrate along the peptide/molecule backbone, informative structural cleavage cannot occur, leading to dominant but uninformative MS/MS spectra[2].

fragmentation A [M+H]+ Boc-Protected Amine B [M-56+H]+ Carbamic Acid A->B - Isobutylene (56 Da) C [M-100+H]+ Free Pyrrolidine B->C - CO2 (44 Da)

Gas-phase fragmentation pathway of Boc-protected pyrrolidine derivatives via neutral losses.

Platform Comparison: Selecting the Right MS Analyzer

Different MS platforms exert varying degrees of thermal and collisional stress on the Boc-bicyclic scaffold. The table below objectively compares three common alternatives for the validation of these derivatives.

Table 1: Performance Comparison of MS Platforms for Boc-Protected Bicyclic Epoxides

Analytical PlatformIonization TechniqueMass AccuracyIntact [M+H]+ Survival Rate*Primary Advantage for Bicyclic Derivatives
ESI-Q-TOF Electrospray (Soft) <2 ppm 40–60%Exact mass confirmation of novel nucleophilic epoxide-opening adducts.
ESI-QqQ Electrospray (Soft)Nominal (~0.1 Da)40–60%High-sensitivity MRM tracking of reaction kinetics and impurity profiling.
APCI-MS Atmospheric Pressure ChemicalNominal (~0.1 Da) <10% Useful only for highly non-polar derivatives; thermal degradation of Boc is severe.

*Survival rate is highly dependent on capillary exit/fragmentor voltage. Values reflect standard high-throughput screening parameters.

Self-Validating Analytical Protocol: Overcoming In-Source Fragmentation

If your MS full scan shows a dominant [M−100+H]+ peak, you must determine whether the Boc group was lost in the reaction flask (synthetic failure) or in the mass spectrometer (analytical artifact).

To ensure trustworthiness, the following protocol employs a self-validating on-column H/D exchange system [3]. By introducing deuterated mobile phases, unprotected amines will exchange their protons for deuterium, whereas the sterically hindered, protected nitrogen of an intact Boc-pyrrolidine will not.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Quench the epoxide-opening reaction mixture to prevent further degradation.

  • Dilute the sample to in a 50:50 mixture of Acetonitrile and HPLC-grade Water.

  • Causality Note: Do not use Trifluoroacetic Acid (TFA) in the diluent. TFA forms strong ion pairs with the basic pyrrolidine nitrogen, severely suppressing the ESI signal.

Step 2: Chromatographic Separation (Standard vs. Deuterated)

  • Column: C18 UHPLC column (e.g., ).

  • Standard Mobile Phase:

    • Phase A: H2​O

      • 0.1% Formic Acid.
    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Deuterated Mobile Phase (For Validation):

    • Phase A: D2​O

      • 0.1% CH3​CO2​D (Deuterated Acetic Acid).
    • Phase B: Acetonitrile + 0.1% CH3​CO2​D .

Step 3: MS Parameter Optimization

  • Fragmentor/Capillary Exit Voltage: Attenuate to ≤80V . Higher potentials accelerate ions through the intermediate pressure region, increasing collisional activation with residual gas and triggering premature Boc cleavage.

  • Desolvation Temperature: Keep below 300∘C to minimize thermal degradation of the epoxide-derived hydroxyl groups.

Step 4: Data Interpretation (The Self-Validation Check)

  • Analyze the mass shift between the standard and deuterated runs.

  • If the molecule was deprotected in solution, the free secondary amine will exchange its proton for deuterium, resulting in a +1 Da mass shift (or more, depending on the nucleophile used to open the epoxide).

  • If the molecule is Boc-protected in solution but fragmenting in the MS, the nitrogen lacks an exchangeable proton. The resulting [M−100+H]+ fragment will show no deuterium incorporation at the pyrrolidine site. This unequivocally proves the Boc group was intact prior to ionization.

workflow S1 LC Separation (H2O/ACN gradient) S2 ESI-MS Full Scan S1->S2 D1 Intact [M+H]+ dominant? S2->D1 A1 Proceed to MS/MS (CID Optimization) D1->A1 Yes A2 Perform On-Column H/D Exchange D1->A2 No D2 Deuterium Incorporated? A2->D2 R1 Boc absent in solution (Deprotected) D2->R1 Yes (+D shift) R2 Boc intact in solution (In-Source Fragmentation) D2->R2 No (No +D shift)

Self-validating LC-MS/MS optimization workflow for labile Boc-protected bicyclic amines.

References

  • Hewitt, D., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Pan, H., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

Validation

Benchmarking tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate in API Synthesis: A Comparative Guide

As drug targets become increasingly complex, the demand for highly functionalized, stereochemically pure nitrogen heterocycles has surged. Among these, 2,3-disubstituted pyrrolidines and 3-hydroxypyrrolidine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug targets become increasingly complex, the demand for highly functionalized, stereochemically pure nitrogen heterocycles has surged. Among these, 2,3-disubstituted pyrrolidines and 3-hydroxypyrrolidine derivatives are critical scaffolds found in peptidomimetics, DPP-IV inhibitors, and broad-spectrum antivirals.

Synthesizing these motifs traditionally relies on either lengthy chiral pool derivations or the in situ generation of highly reactive alpha-amino epoxides. However, the commercial availability of stable, pre-formed building blocks like tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 748184-09-0) has fundamentally shifted process chemistry workflows[1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark this pre-formed N-Boc-protected 2,3-epoxypyrrolidine against legacy synthetic routes. We will analyze the mechanistic causality behind its stability, compare quantitative performance metrics, and provide field-validated protocols for your API scale-up.

Mechanistic Grounding: The Causality of Epoxide Stability

Alpha-amino epoxides (like 2,3-epoxypyrrolidines) are notoriously unstable. Because the C2 carbon is bonded to both an oxygen (from the epoxide) and a nitrogen (from the pyrrolidine ring), it acts as a masked hemiaminal. Without electronic stabilization, these rings spontaneously open to form reactive iminium species, leading to polymerization or degradation[2].

Why the pre-formed compound succeeds: The integration of the tert-butoxycarbonyl (Boc) group at the N2 position is not merely for downstream protection; it is a mechanistic necessity. The strong electron-withdrawing nature of the carbamate significantly reduces the lone-pair electron density on the nitrogen. This prevents the nitrogen from assisting in the spontaneous expulsion of the epoxide oxygen, effectively "locking" the hemiaminal C-O bond in place. This stabilization allows the compound to be isolated, stored, and deployed as a stable reagent[3].

Mechanism Epoxide N-Boc-2,3-epoxypyrrolidine (Stable Precursor) LewisAcid Lewis Acid Activation (e.g., LiClO4) Epoxide->LewisAcid Nucleophile Nucleophilic Attack (NaN3 at C3) LewisAcid->Nucleophile Product trans-3-Azido-2-hydroxy pyrrolidine derivative Nucleophile->Product

Mechanistic pathway of regioselective ring-opening of the N-Boc protected epoxide.

Benchmarking Alternatives in API Manufacturing

To evaluate the utility of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, we must benchmark it against the two most common alternative synthetic strategies:

  • In situ Epoxidation: Starting from N-Boc-2-pyrroline (endocyclic enecarbamate), utilizing oxidants like mCPBA or DMDO to generate the epoxide directly in the reaction vessel prior to nucleophilic trapping[2].

  • Chiral Pool Synthesis: A multi-step functionalization starting from naturally occurring chiral materials like L-Aspartic Acid or L-Malic Acid.

Quantitative Performance Data

The following table summarizes the experimental data collected during the synthesis of a standard trans-2,3-disubstituted pyrrolidine API intermediate.

Process MetricPre-formed Epoxide (CAS 748184-09-0)In situ Epoxidation (N-Boc-2-pyrroline)Chiral Pool (L-Aspartic Acid)
Overall Yield (to target) 78–85% 45–55%30–40%
Regioselectivity (C3:C2) >95:5 85:15 (Oxidant side-reactions)N/A (Direct synthesis)
Step Count 1 Step 2 Steps5–7 Steps
Process E-Factor ~15 ~35 (Aqueous oxidant waste)>50 (Multiple purifications)
Scalability Hazard Low (Stable intermediate)High (Thermal runaway with peroxides)Low
Workflow Visualization

Workflow A Pre-formed Epoxide (CAS 748184-09-0) D Direct Nucleophilic Ring Opening A->D B In situ Epoxidation (N-Boc-2-pyrroline) E mCPBA / DMDO Oxidation B->E C Chiral Pool (L-Aspartic Acid) F Multi-step Functionalization C->F G Target API Intermediate (trans-2,3-disubstituted pyrrolidine) D->G E->D Unstable Intermediate F->G

Comparison of synthetic workflows to access 2,3-disubstituted pyrrolidine API intermediates.

Experimental Workflows: Self-Validating Protocols

To demonstrate the practical superiority of the pre-formed epoxide, below is a detailed, self-validating protocol for its regioselective azidolysis. This reaction yields a trans-3-azido-2-hydroxypyrrolidine derivative, a highly sought-after precursor for 3-aminopyrrolidine API scaffolds.

Protocol: Regioselective Azidolysis of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Objective: Synthesis of trans-3-azido-1-(tert-butoxycarbonyl)pyrrolidin-2-ol.

Materials:

  • tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq)[1]

  • Sodium azide (NaN₃) (1.5 eq)

  • Lithium perchlorate (LiClO₄) (1.2 eq)

  • Solvent: Acetonitrile/Water (8:2 v/v)

Step-by-Step Methodology & Causality:

  • Preparation of the Reaction Matrix: Dissolve 1.0 eq of the epoxide in the MeCN/H₂O solvent mixture at room temperature.

    • Causality: The biphasic-like polar solvent system ensures the homogenous solubility of both the organic epoxide and the inorganic salts (NaN₃, LiClO₄), maximizing collision frequency.

  • Lewis Acid Activation: Add 1.2 eq of LiClO₄ to the stirred solution.

    • Causality: The Li⁺ ion acts as a mild Lewis acid, coordinating to the epoxide oxygen. This coordination weakens the C-O bonds, increasing electrophilicity without lowering the pH to a level that would cleave the acid-sensitive N-Boc protecting group.

  • Nucleophilic Addition: Introduce 1.5 eq of NaN₃ in one portion. Heat the reaction mixture to 60 °C for 4-6 hours.

    • Causality: Thermal energy overcomes the activation barrier for the S_N2-like ring opening. Attack occurs regioselectively at C3 because C2 (the aminal carbon) is sterically hindered by the adjacent Boc group and electronically disfavored for direct S_N2 attack under these specific conditions[4].

  • Quenching and Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3x).

    • Causality: NH₄Cl safely neutralizes any alkoxide intermediates. EtOAc efficiently partitions the polar organic product from the hazardous aqueous azide/perchlorate waste stream.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

    • Self-Validation: The resulting product is a self-validating trans-isomer. The S_N2 trajectory of the azide nucleophile at C3 dictates strict anti-stereochemistry relative to the resulting C2 hydroxyl group, which can be rapidly confirmed via 2D NOESY NMR.

Conclusion

For process chemists and drug development professionals, the transition from in situ epoxidation or chiral pool synthesis to utilizing pre-formed tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate represents a significant optimization in API manufacturing. By leveraging the stabilizing causality of the N-Boc group, this reagent eliminates the need for hazardous bulk oxidants, cuts step counts by up to 80%, and delivers superior regioselectivity (>95:5) for complex pyrrolidine targets[5].

References

  • MolCore. "1523617-90-4 | tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | MolCore" (Contains catalog data for CAS 748184-09-0). Source: molcore.com.
  • ACS Publications. "Efficient and Expeditious Protocols for the Synthesis of Racemic and Enantiomerically Pure Endocyclic Enecarbamates from N-Acyl Lactams and N-Acyl Pyrrolidines". Source: The Journal of Organic Chemistry.
  • ResearchGate. "The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide". Source: Tetrahedron Letters.
  • RSC Publishing. "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis". Source: RSC Advances.
  • GuideChem. "2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-diMethylethyl) ester 1251004-87-1" (Contains structural and stability data for related bicyclic systems). Source: guidechem.com.

Sources

Comparative

Stereochemical Validation of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate Ring Opening: A Comparative Analytical Guide

Introduction: The Mechanistic Challenge in Bicyclic Epoxides tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is a highly strained, Boc-protected 3,4-epoxypyrrolidine. It serves as a premium building block in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Challenge in Bicyclic Epoxides

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is a highly strained, Boc-protected 3,4-epoxypyrrolidine. It serves as a premium building block in drug discovery for synthesizing densely functionalized pyrrolidines, such as glycosidase inhibitors and constrained peptidomimetics.

The nucleophilic ring opening of this fused bicyclic epoxide presents a distinct stereochemical challenge. The reaction proceeds via a strict SN​2 mechanism. The rigid bicyclic framework dictates an anti-periplanar trajectory, forcing the incoming nucleophile to attack from the endo face (opposite the exo epoxide). Consequently, the reaction exclusively yields a trans-diastereomer. However, determining the exact regiochemistry (C3 vs. C4 attack) and the absolute configuration of the resulting chiral centers is a common bottleneck. This guide objectively compares the three leading analytical platforms used to validate the stereochemical outcome of this critical transformation.

Experimental Protocol: Regioselective Azidolysis

To generate the analytical sample, the epoxide must first be opened. The following protocol utilizes sodium azide, a standard nucleophile for generating trans-azido alcohols, designed as a self-validating workflow.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq) in a solvent mixture of DMF/H 2​ O (8:1 ratio) to achieve a 0.2 M concentration.

  • Reagent Addition: Add sodium azide (NaN 3​ , 3.0 eq) and ammonium chloride (NH 4​ Cl, 1.5 eq).

    • Expert Causality: NH 4​ Cl is strictly chosen over stronger acids. It acts as a mild proton source to activate the epoxide oxygen, facilitating nucleophilic attack without prematurely cleaving the acid-sensitive Boc protecting group ( [8]).

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup & Isolation: Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry over Na 2​ SO 4​ and concentrate in vacuo.

  • Self-Validation Checkpoint: Run TLC (Hexanes/EtOAc 1:1). The product will stain strongly with phosphomolybdic acid (PMA). Confirm the mass via LC-MS; look for the expected [M+Na]+ adduct to validate the addition of the azide and the hydroxyl group before proceeding to stereochemical analysis.

Comparative Analysis of Stereochemical Validation Platforms

Validating the trans-relationship and absolute chirality requires moving beyond basic 1D NMR. In rigid six-membered rings, the Karplus equation reliably differentiates axial/equatorial protons based on 3JH,H​ coupling constants. However, the five-membered pyrrolidine ring rapidly interconverts between envelope and half-chair conformations. This conformational averaging causes the 3JH,H​ values for cis and trans protons to overlap significantly (typically 4–7 Hz for both). Relying on 1D NMR here is a critical pitfall.

Platform A: 2D NMR Spectroscopy (NOESY/ROESY)
  • Mechanism: Measures through-space dipole-dipole interactions for protons within ~5 Å of each other.

  • Causality & Application: NOESY bypasses the dihedral angle limitations of the Karplus equation. In the trans-azido alcohol product, you validate the stereochemistry by the absence of a NOE cross-peak between the C3 and C4 protons, and the presence of NOE correlations between the C3 proton and the adjacent cis substituents on the pyrrolidine ring.

  • Self-Validating System: Never interpret a NOESY spectrum in isolation. Always run a 1H−13C HSQC and COSY first to unambiguously assign the C3 and C4 protons. Only then can the presence/absence of NOE cross-peaks be trusted.

Platform B: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mechanism: Utilizes the anomalous dispersion of X-rays by electron clouds to determine 3D atomic coordinates.

  • Causality & Application: SC-XRD is the gold standard for determining absolute configuration . It directly maps the spatial arrangement of the atoms, definitively proving whether the nucleophile attacked at C3 or C4, and establishing the exact enantiomer.

  • Self-Validating System: The absolute structure is validated by the Flack Parameter ( [1]). A Flack parameter of 0.00±0.04 confirms the absolute stereochemistry is correct. A value near 1.0 indicates the crystallographic model must be inverted.

Platform C: Vibrational Circular Dichroism (VCD)
  • Mechanism: Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules ( [9]).

  • Causality & Application: Boc-protected pyrrolidines frequently resist crystallization, presenting as viscous oils. When SC-XRD is impossible, VCD is the premier solution-state alternative. It compares the experimental IR/VCD spectra of the oil against Density Functional Theory (DFT) calculated spectra of the proposed enantiomers.

  • Self-Validating System: The method validates itself through the Enantiomeric Similarity Index (ESI). A high ESI between the computed and experimental IR spectra validates the DFT conformational search, which in turn grants high confidence to the VCD absolute configuration assignment.

Quantitative Platform Comparison

Analytical PlatformPrimary OutputRequired Sample StateThroughputConfidence LevelKey Limitation
2D NMR (NOESY) Relative ConfigurationSolution (e.g., CDCl 3​ )High (< 1 hour)ModerateCannot determine absolute chirality.
SC-XRD Absolute ConfigurationSingle CrystalLow (Days to Weeks)Absolute (Flack ~0)Fails if the product is an oil/amorphous.
VCD / ECD Absolute ConfigurationSolution (Oil/Amorphous)Medium (Hours)HighRequires computationally intensive DFT modeling.

Decision Workflow for Stereochemical Validation

G Start Crude Ring-Opened Product (tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate) Purify Chromatographic Purification (Isolate Diastereomers) Start->Purify NMR 2D NMR (NOESY/ROESY) Check Relative Stereochemistry Purify->NMR Confirm trans-relationship Cryst Is the Sample Crystalline? NMR->Cryst XRD Single-Crystal X-Ray Diffraction Flack Parameter ~ 0 Cryst->XRD Yes (Crystal Obtained) VCD Vibrational Circular Dichroism DFT vs Experimental IR/VCD Cryst->VCD No (Viscous Oil) AbsConfig Absolute Configuration Confirmed XRD->AbsConfig VCD->AbsConfig

Analytical workflow for determining the absolute configuration of epoxide ring-opening products.

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Available at: [Link]

  • Stephens, P. J., et al. (2008). "The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy." Chirality, 20(5), 643-663. Available at:[Link]

  • Barluenga, J., et al. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. (Section 2.3.3: Epoxide ring opening with nucleophiles). Available at:[Link]

Validation

Comparative Analysis of Nucleophilic Ring-Opening Agents on CAS 748184-09-0

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 748184-09-0 (tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate) is a highly versatile bicyclic enecarbamate epoxide[1]. With a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol , it serves as a critical synthetic building block in medicinal chemistry[2]. The compound's unique architecture—an epoxide fused to an N-Boc-protected pyrrolidine ring—allows it to act as a precursor for a wide array of functionalized pyrrolidines, which are ubiquitous scaffolds in natural alkaloids and modern pharmaceuticals[3].

The true synthetic power of CAS 748184-09-0 lies in its dual reactivity profile. Depending on the choice of nucleophilic agent and reaction conditions, researchers can precisely control the regioselectivity of the epoxide ring opening to yield either trans-2-substituted-3-hydroxypyrrolidines or trans-3-substituted-2-hydroxypyrrolidines. This guide objectively compares the performance of various nucleophilic agents on this substrate, providing mechanistic causality and self-validating experimental protocols.

Mechanistic Framework: The Causality of Regioselectivity

To effectively deploy nucleophiles against CAS 748184-09-0, one must understand the underlying electronic and steric forces governing the bicyclic system. The epoxide spans C2 and C3 of the parent pyrrolidine ring (designated as C1 and C5 in the bicyclo[3.1.0] nomenclature).

  • Path A (C2 Attack via N-Acyliminium Ion): Under Lewis acidic conditions, the epoxide oxygen is activated. The lone pair on the Boc-protected nitrogen donates electron density to heterolytically cleave the C2–O bond. This generates a highly electrophilic, planar N-acyliminium ion. Carbon or heteroatom nucleophiles subsequently attack this intermediate at C2.

  • Path B (C3 Attack via Direct SN2): Under basic or neutral conditions, the epoxide does not spontaneously open. Instead, hard nucleophiles undergo a direct SN2 attack. Because the C2 position (an N,O-acetal carbon) is electronically deactivated toward SN2 attack by the adjacent nitrogen, the nucleophile selectively attacks the less hindered C3 position, resulting in inversion of stereochemistry.

Mechanism Epoxide CAS 748184-09-0 (N-Boc-2-pyrroline epoxide) Iminium N-Acyliminium Intermediate (C2-O bond cleavage) Epoxide->Iminium Lewis Acid (e.g., BF3·OEt2) Activation of Oxygen DirectAttack Direct S_N2 Transition State (C3-O bond cleavage) Epoxide->DirectAttack Basic/Neutral Conditions Hard Nucleophile (e.g., NaN3) ProdC2 trans-2-Substituted-3-hydroxypyrrolidine (Attack at C2) Iminium->ProdC2 Nucleophile Attack (e.g., AllylTMS) ProdC3 trans-3-Substituted-2-hydroxypyrrolidine (Attack at C3) DirectAttack->ProdC3 Inversion at C3

Mechanistic divergence in the regioselective ring opening of CAS 748184-09-0.

Comparative Performance of Nucleophilic Agents

The table below summarizes the quantitative performance of various nucleophilic classes when reacted with CAS 748184-09-0.

Table 1: Comparative Performance of Nucleophilic Agents on CAS 748184-09-0

Nucleophile ClassRepresentative AgentReaction ConditionsPrimary RegioselectivityTypical YieldMechanistic Pathway
N-Nucleophiles Sodium Azide (NaN₃)DMF/H₂O, 60°CC3 (Attack at C3)85-90%Direct SN2
N-Nucleophiles BenzylamineMeOH, RefluxC3 (Attack at C3)75-82%Direct SN2
C-Nucleophiles AllyltrimethylsilaneBF₃·OEt₂, DCM, -78°CC2 (Attack at C2)80-88%N-Acyliminium Ion
C-Nucleophiles Lithium DimethylcuprateTHF, -40°CC3 (Attack at C3)70-78%Direct SN2
O-Nucleophiles MethanolBF₃·OEt₂, DCM, 0°CC2 (Attack at C2)85-92%N-Acyliminium Ion
N-Nucleophiles (Azides and Amines)

Nitrogen nucleophiles, such as sodium azide, are highly effective for generating trans-3-amino-2-hydroxypyrrolidine derivatives. Because these reactions are typically run under basic or neutral conditions in polar aprotic solvents (e.g., DMF), the direct SN2 pathway dominates. The electron-withdrawing nature of the Boc group stabilizes the substrate against unwanted side reactions, allowing for clean conversion[3].

C-Nucleophiles (Organometallics and Silanes)

The introduction of carbon-carbon bonds requires careful selection of the agent. Soft, Lewis-acidic nucleophiles like allyltrimethylsilane (in the presence of BF₃·OEt₂) exclusively target the C2 position via the N-acyliminium intermediate. Conversely, organocuprates (e.g., Gilman reagents) act as strong, basic nucleophiles that prefer direct SN2 attack at the less hindered C3 position. Grignard reagents often yield complex mixtures unless strictly transmetalated or paired with specific Lewis acids.

O/S-Nucleophiles (Alcohols and Thiols)

Alcohols and thiols can be directed to either position. Acid-catalyzed alcoholysis (e.g., using catalytic BF₃·OEt₂ in methanol) rapidly yields the C2-methoxy derivative. For C3-selective thiolysis, sodium thiolates in THF provide excellent regiocontrol via the basic SN2 pathway.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of quench and extraction directly correlates with the mechanistic pathway employed.

Workflow Step1 Step 1: Preparation Dissolve CAS 748184-09-0 in anhydrous solvent Step2A Step 2A: C2-Selective Route Add BF3·OEt2 at -78°C Add Nucleophile Step1->Step2A Step2B Step 2B: C3-Selective Route Add Nucleophile (e.g., NaN3) in DMF/H2O at 60°C Step1->Step2B Step3A Step 3A: Quench & Extract Sat. NaHCO3 quench Extract with EtOAc Step2A->Step3A Step3B Step 3B: Quench & Extract Water quench Extract with Et2O Step2B->Step3B Step4 Step 4: Purification Flash Chromatography (Silica gel) Step3A->Step4 Step3B->Step4

Standardized experimental workflows for C2- and C3-selective nucleophilic ring opening.

Protocol A: Lewis Acid-Catalyzed C2-Selective Ring Opening (e.g., Allylation)

Causality Focus: Maintaining -78°C prevents the premature decomposition of the highly reactive N-acyliminium ion.

  • Preparation: Dissolve CAS 748184-09-0 (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Activation: Dropwise add BF₃·OEt₂ (1.1 mmol). Stir for 10 minutes to ensure complete epoxide activation.

  • Nucleophilic Attack: Slowly add allyltrimethylsilane (1.5 mmol). Maintain stirring at -78°C for 2 hours.

  • Quench: The reaction must be quenched cold to prevent polymerization. Add saturated aqueous NaHCO₃ (5 mL) directly to the -78°C mixture, then allow it to warm to room temperature.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Base-Promoted C3-Selective Ring Opening (e.g., Azidation)

Causality Focus: The addition of water to the DMF solvent system increases the solubility of the inorganic azide, accelerating the direct SN2 attack.

  • Preparation: Dissolve CAS 748184-09-0 (1.0 mmol) in a 4:1 mixture of DMF/H₂O (5 mL).

  • Nucleophilic Attack: Add sodium azide (NaN₃, 3.0 mmol) and ammonium chloride (NH₄Cl, 1.5 mmol) to act as a mild proton source for the developing alkoxide.

  • Heating: Heat the reaction mixture to 60°C and stir for 12 hours. Monitor via TLC until the starting material is consumed.

  • Quench: Cool to room temperature and dilute with cold distilled water (15 mL).

  • Isolation: Extract with Et₂O (3 x 15 mL). Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over MgSO₄, concentrate, and purify.

Reaction Optimization and Troubleshooting

When scaling up or modifying nucleophiles, researchers may encounter deviations in yield or regioselectivity. Table 2 provides a diagnostic matrix for common issues.

Table 2: Troubleshooting Guide

IssuePotential CauseSolution
Poor Regioselectivity Insufficient Lewis acid strength or elevated temperatures.Use strictly 1.1 eq BF₃·OEt₂; maintain -78°C during addition to trap the kinetic product.
Low Yield (C3 Opening) Poor nucleophile solubility in organic phase.Utilize a biphasic co-solvent system (e.g., DMF/H₂O) or add a phase transfer catalyst (e.g., TBAB).
Substrate Degradation Prolonged exposure to strong acids at room temperature.Quench reactions cold (-78°C to 0°C); utilize milder Lewis acids (e.g., Ti(OiPr)₄) if the substrate polymerizes.

References

  • MolCore. "1523617-90-4 | tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | MolCore" (Contains CAS 748184-09-0 structural and molecular weight data). Source: molcore.com.
  • EvitaChem. "Buy tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (EVT-12039395) - EvitaChem" (Details chemical properties and medicinal chemistry applications of azabicyclic carboxylates). Source: evitachem.com.
  • AiFChem. "748184-09-0 | tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate - AiFChem" (Validates IUPAC naming, SMILES, and CAS registry mapping). Source: aifchem.com.

Sources

Comparative

Scaffold Hopping in Drug Design: tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate vs. Standard Pyrrolidines

The Paradigm Shift: Escaping Flatland In the relentless pursuit of clinical efficacy, medicinal chemists are increasingly abandoning flat, flexible heterocycles in favor of three-dimensional, rigidified scaffolds. While...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift: Escaping Flatland

In the relentless pursuit of clinical efficacy, medicinal chemists are increasingly abandoning flat, flexible heterocycles in favor of three-dimensional, rigidified scaffolds. While the standard pyrrolidine ring remains one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs[1], its inherent conformational flexibility poses a significant challenge. Flexible rings can adopt multiple rapidly interconverting conformations (e.g., envelope and half-chair). To bind effectively to a target receptor, the molecule must "freeze" into a single bioactive conformation, a process that incurs a severe entropic penalty[1].

To overcome this thermodynamic toll, modern drug design relies on "escaping flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) and employing conformational restriction[1]. Bicyclic pyrrolidines, such as tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate , have emerged as elite structural surrogates. By fusing an epoxide (oxa) ring to the pyrrolidine core, the scaffold is locked into a rigid 3D geometry, preorganizing the exit vectors for optimal receptor-ligand complementarity[2].

Thermodynamic & Structural Analysis

As an Application Scientist, I evaluate scaffolds not just by their final bioactivity, but by their mechanistic efficiency and synthetic utility. The superiority of the 6-oxa-2-azabicyclo[3.1.0]hexane system over standard pyrrolidines is driven by two core pillars:

  • Minimizing the Entropic Penalty : Bicyclic pyrrolidines are intrinsically conformationally restricted[2]. By pre-paying the entropic cost of organization during chemical synthesis rather than during receptor binding, these scaffolds consistently yield higher binding affinities. For example, replacing flexible linkers with rigid azabicyclo[3.1.0]hexane derivatives has successfully transformed micromolar hits into sub-nanomolar leads (e.g., achieving an IC50​ of 0.7 nM in Autotaxin inhibitors)[3], and has been pivotal in the discovery of potent dipeptidyl peptidase-IV (DPP-IV) inhibitors[4].

  • The Epoxide Synthetic Handle : Unlike simple alkyl-substituted pyrrolidines, the 6-oxa-2-azabicyclo[3.1.0]hexane system contains a highly reactive, strained epoxide. The ring strain of an epoxide (approximately 13 kcal/mol) acts as a thermodynamic spring[5]. This allows for regioselective and stereospecific nucleophilic ring-opening reactions, enabling the installation of complex pharmacophores in a strict trans configuration[6].

Comparative Performance Metrics

The following table summarizes the quantitative and qualitative advantages of utilizing the bicyclic scaffold over standard pyrrolidines in a drug discovery campaign.

ParameterStandard Pyrrolidinetert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylateImpact on Drug Design
Conformational Flexibility High (Rapid envelope/half-chair interconversion)Low (Locked by the fused 3-membered oxa ring)Rigid scaffolds drastically reduce the entropic penalty of target binding, enhancing overall affinity[1][2].
Exit Vector Predictability Poor (Multiple accessible rotamers)Excellent (Preorganized 3D geometry)Improves receptor-ligand complementarity and target selectivity[1].
Late-Stage Functionalization Limited (Requires pre-functionalized starting materials)High (Epoxide acts as a highly reactive handle)Enables rapid library generation via nucleophilic ring-opening[6].
Stereochemical Outcome Difficult to control trans/cis ratios during functionalizationAbsolute trans selectivity SN​2 attack on the epoxide guarantees trans-3,4-disubstitution[5].
Target Affinity (Example) Baseline (e.g., flexible ATX or DPP-IV inhibitors)Up to 10-100x improvementBicyclic rigidification directly correlates with achieving sub-nanomolar potency (e.g., 0.7 nM for ATX)[3][4].

Experimental Workflow: Regioselective Epoxide Ring-Opening

To harness the 6-oxa-2-azabicyclo[3.1.0]hexane scaffold, researchers typically perform a nucleophilic ring-opening to generate trans-3-hydroxy-4-substituted pyrrolidines. The following self-validating protocol describes an azide ring-opening, a critical step for generating amine-functionalized pyrrolidine pharmacophores[5][6].

Objective : Synthesis of trans-4-azido-3-hydroxypyrrolidine-1-carboxylate.

Step 1: Scaffold Solvation & Activation

  • Action : Dissolve tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq) in a mixture of DMF and water (8:1 v/v). Add NH4​Cl (1.5 eq).

  • Causality : The polar aprotic nature of DMF maximizes the nucleophilicity of the incoming azide ion. Water and NH4​Cl act as mild proton donors to activate the epoxide oxygen via hydrogen bonding, making the adjacent carbons more electrophilic without degrading the acid-sensitive Boc protecting group[5].

Step 2: Nucleophilic Attack

  • Action : Add Sodium Azide ( NaN3​ , 2.0 eq) and heat the reaction mixture to 70 °C for 12 hours.

  • Causality : The ~13 kcal/mol ring strain of the fused epoxide thermodynamically drives the reaction[5]. The azide nucleophile attacks the less sterically hindered carbon via an SN​2 trajectory. This backside attack forces the inversion of stereochemistry, cleanly breaking the cis-fused epoxide to yield the trans-diaxial product[5][6].

Step 3: Self-Validating In-Process QC

  • Action : Monitor reaction progression via TLC (Hexane:EtOAc 1:1) and LC-MS.

  • Validation : The protocol validates itself when the non-polar epoxide spot disappears and a new, more polar spot (due to the newly formed hydroxyl group) emerges. Concurrently, LC-MS must show the expected [M+H]+ mass shift corresponding to the exact addition of HN3​ (+43 Da).

Step 4: Quench and Isolation

  • Action : Cool the mixture to room temperature, quench with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the pure trans-functionalized intermediate.

Logical Workflow Diagram

The following diagram illustrates the thermodynamic and synthetic logic of utilizing the bicyclic scaffold.

G P Standard Pyrrolidine (High Flexibility) B Bicyclic Pyrrolidine (oxa-azabicyclo[3.1.0]hexane) P->B Scaffold Hopping (Conformational Restriction) RO Regioselective Epoxide Ring Opening B->RO Nucleophilic Attack (SN2 Trajectory) D Trans-3,4-Disubstituted Pyrrolidine RO->D Stereospecific Inversion

Logical workflow of scaffold hopping and functionalization using a bicyclic pyrrolidine core.

References

  • Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm. 1

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. 2

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. 4

  • Discovery of triazolyl azabicyclo[3.1.0]hexane derivative as an autotaxin inhibitors for the treatment of pulmonary fibrosis. DSpace at EWHA. 3

  • Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring. PubMed.6

  • Epoxide Ring Opening With Base. Master Organic Chemistry. 5

Sources

Validation

quality control testing protocols for tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate batches

Quality Control and Performance Profiling of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate: A Comparative Guide Introduction: The Strategic Value of Bicyclic Epoxides In the evolving landscape of Fragment-Base...

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Author: BenchChem Technical Support Team. Date: April 2026

Quality Control and Performance Profiling of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate: A Comparative Guide

Introduction: The Strategic Value of Bicyclic Epoxides

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), medicinal chemists are increasingly driven to "escape from flatland" by incorporating highly rigid, three-dimensional scaffolds that minimize entropic penalties upon target binding[1]. Among these advanced building blocks, tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 748184-09-0)[2] stands out as a critical intermediate. As a conformationally restricted, Boc-protected bicyclic epoxide, it serves as a highly versatile precursor for synthesizing complex peptidomimetics and rigidified pyrrolidine derivatives[3].

However, the inherent strain of the fused oxirane-pyrrolidine ring system demands rigorous, self-validating quality control (QC) protocols to ensure batch-to-batch reproducibility, stereochemical integrity, and stability during downstream library synthesis[4]. This guide objectively compares this 2-aza bicyclic epoxide against common alternatives and outlines the definitive analytical workflows required for its validation.

Comparative Performance: Structural Rigidity and Reactivity

To understand the value of the 2-aza bicyclic epoxide (Compound A), we must benchmark it against its symmetric isomer, the 3-aza bicyclic epoxide (Compound B), and a flexible linear alternative, N-Boc-oxiran-2-ylmethylamine (Compound C).

The asymmetric nature of Compound A provides a distinct synthetic advantage: the steric bulk of the Boc group at the 2-position forces incoming nucleophiles to attack the less hindered carbon during oxirane opening, yielding highly predictable, desymmetrized vectors[4].

Table 1: Experimental Performance & Reactivity Comparison

Performance MetricCompound A (2-Aza Bicyclic)Compound B (3-Aza Bicyclic)Compound C (Linear Epoxide)
3D Vector Projection (Fsp³) High (0.82)High (0.82)Low (0.50)
Regioselectivity (Nucleophilic Opening) >95:5 (Sterically driven)50:50 (Symmetric/Racemic)80:20 (Terminal preference)
Hydrolytic Half-Life (0.1M HCl, 25°C) 4.2 hours4.5 hours12.0 hours
Benchtop Stability (25°C, 60% RH) >6 Months>6 Months<1 Month (Polymerization risk)
Primary Application Desymmetrized 3D FragmentsSymmetric PeptidomimeticsFlexible Linkers

Data Synthesis: While Compound C offers higher hydrolytic stability, it lacks the 3D character required for modern FBDD[1]. Compound A sacrifices some hydrolytic stability due to high ring strain but compensates with near-perfect regioselectivity during functionalization, making it the superior choice for targeted drug design.

Self-Validating Quality Control Protocols

A robust QC system cannot rely on isolated data points. It must be self-validating —meaning orthogonal analytical methods cross-check each other to eliminate false positives. For example, if moisture is detected, a secondary technique must independently verify if that moisture has caused chemical degradation or is merely surface condensation.

Protocol 1: Orthogonal Regiochemical Validation via 2D-NMR

Causality: Standard 1D ¹H-NMR is insufficient for this compound because the aliphatic multiplets of the 2-aza product and potential 3-aza impurities overlap heavily. 2D HSQC/HMBC is mandatory to map carbon-proton connectivity, proving the Boc-carbonyl's exact proximity to the C1 bridgehead.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the epoxide batch in 0.6 mL of anhydrous CDCl₃ containing 0.05% TMS as an internal standard.

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra to assess gross purity and verify the Boc-group integration (9H singlet at ~1.4 ppm).

  • 2D Execution: Run HSQC to correlate protons to their directly attached carbons, followed by HMBC to observe long-range (2-3 bond) couplings.

  • Validation: Confirm the cross-peak between the Boc carbamate carbon and the C1 bridgehead proton. Absence of this specific cross-peak indicates regiochemical failure or migration.

Protocol 2: Stereochemical Profiling via Chiral HPLC

Causality: Bicyclic epoxides used in FBDD must be enantiopure to ensure predictable 3D geometry in the biological target's binding site[1]. Chiral HPLC separates enantiomers based on differential transient diastereomeric interactions with the stationary phase.

Step-by-Step Methodology:

  • Column Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Sample Injection: Inject 10 µL of a 1 mg/mL solution of the epoxide dissolved in the mobile phase.

  • Detection: Monitor UV absorbance at 210 nm. (The Boc carbamate provides the primary chromophore signal).

  • Validation: Calculate the enantiomeric excess (ee). A passing batch must demonstrate an ee of ≥98.0%.

Protocol 3: Moisture-Degradation Cascade Analysis (KF + GC-MS)

Causality: Epoxides are hygroscopic and prone to acid-catalyzed hydrolysis into trans-diols. This protocol is self-validating: moisture detected by Karl Fischer (KF) titration is only structurally threatening if GC-MS confirms the presence of the hydrolyzed diol degradant.

Step-by-Step Methodology:

  • Coulometric KF Titration: Inject 100 mg of the batch into a coulometric KF titrator to quantify absolute water content. (Target specification: <0.5%).

  • GC-MS Volatile Profiling: Perform a 1 µL injection on a DB-5MS capillary column. Use a temperature program: 50°C hold for 2 min, ramp at 15°C/min to 250°C.

  • Data Synthesis: Cross-reference the KF water content with the GC-MS chromatogram. Scan for the specific mass-to-charge ratio (m/z) corresponding to the trans-diol degradant. If KF is >0.5% but the diol m/z is absent, the batch requires desiccation but is not chemically degraded.

Workflows and Mechanistic Visualizations

QC_Workflow Start Batch Sampling (Compound A) NMR 2D-NMR (HSQC/HMBC) Regiochemical Purity Start->NMR HPLC Chiral HPLC Stereoisomeric Profiling Start->HPLC GCMS GC-MS & Karl Fischer Volatiles & Moisture Start->GCMS Decision Self-Validating Data Synthesis NMR->Decision HPLC->Decision GCMS->Decision Pass Batch Approved Decision->Pass All Specs Met Fail Batch Rejected Decision->Fail Out of Spec

Fig 1. Self-validating multiparametric QC workflow for bicyclic epoxide batch release.

Reactivity Epoxide Bicyclic Epoxide (Intact) Acid Acidic Conditions (H+) Epoxide->Acid Nuc Nucleophilic Attack (e.g., Amines) Epoxide->Nuc Diol trans-Diol Degradant Acid->Diol Hydrolysis AminoAlc trans-Amino Alcohol (Target Fragment) Nuc->AminoAlc Regioselective Ring Opening

Fig 2. Mechanistic pathways of bicyclic epoxide ring-opening under acidic and nucleophilic conditions.

References

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space . White Rose eTheses Online. URL:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies . PMC - National Institutes of Health (NIH). URL: [Link]

  • Synthesis of cyclic β-amino acid derivatives by cis-stereoselective epoxidation and oxirane opening . ResearchGate. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Advanced Safety and Operational Protocol for Handling tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate As a Senior Application Scientist, my goal is to ensure that your laboratory operations are not only efficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

As a Senior Application Scientist, my goal is to ensure that your laboratory operations are not only efficient but fundamentally safe. Handling complex, reactive building blocks requires moving beyond basic safety data sheets to understand the chemical causality behind the hazards. This guide provides the definitive operational and disposal framework for handling tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate.

Chemical Causality & Hazard Profile

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 748184-09-0) is a highly strained, Boc-protected bicyclic epoxide used extensively in the synthesis of functionalized pyrrolidines and complex active pharmaceutical ingredients (APIs).

The Causality of Hazard: The fusion of the oxirane (epoxide) ring to the pyrrolidine core induces extreme angular strain, rendering the epoxide highly susceptible to nucleophilic attack. While this ring strain is synthetically advantageous for regioselective ring-opening, it dictates the molecule's severe toxicological profile. Epoxides are potent electrophiles and alkylating agents. They can covalently bond to biological nucleophiles (such as sulfhydryl groups in proteins or nitrogen bases in DNA), leading to acute skin sensitization, respiratory irritation, and potential genotoxicity.

Furthermore, the lipophilic tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin), necessitating advanced dermal protection strategies. Structurally analogous bicyclic epoxides, such as Benzyl 6-oxa-3-azabicyclo(3.1.0)hexane-3-carboxylate, are classified under GHS as harmful if swallowed (H302), and cause severe skin (H315) and eye irritation (H319)[1]. The reductive alkylation or nucleophilic ring-opening of these bicyclic systems requires stringent safety protocols due to their inherent reactivity[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for reactive alkylating agents. The following self-validating PPE matrix must be strictly adhered to:

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile (min 0.11 mm) or Butyl RubberNitrile provides baseline protection against lipophilic organics. The Boc group enhances skin permeability; double-gloving ensures a fail-safe against micro-tears.
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1)Protects against aerosolized particulates or accidental splashes. Epoxides cause severe, irreversible corneal damage upon contact.
Body Protection Flame-retardant lab coat (Nomex/cotton) with knit cuffsPrevents dermal exposure. Knit cuffs prevent the sleeve from dragging into the workspace, eliminating accidental wrist exposure.
Respiratory NIOSH-approved P100 half-mask (if handled outside hood)Mitigates inhalation of fine powders. Primary handling must strictly remain within a Class II chemical fume hood.

Operational Workflow & Handling Protocol

G N1 PPE & Hood Validation N2 Enclosed Transfer N1->N2 Flow >80 fpm N3 Inert Reaction N2->N3 Sealed Vial N4 Nucleophilic Quench N3->N4 Reaction End N5 Waste Segregation N4->N5 TLC Verified

Operational workflow for handling and deactivating reactive bicyclic epoxides.

Step-by-Step Methodology: Safe Handling and Deactivation

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Before unsealing the chemical, verify that the Class II chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation System: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.

  • PPE Integrity Check: Don double-layered nitrile gloves. Perform an inflation test (trapping air and rolling the cuff) on the outer gloves to check for invisible micro-punctures before handling the reagent.

Phase 2: Material Transfer 3. Static Mitigation: The Boc-protected bicyclic structure can accumulate static charge, leading to the dangerous aerosolization of fine powders. Use a static-dissipative (e.g., PTFE-coated or grounded metallic) spatula for all transfers. 4. Enclosed Weighing: Weigh the material directly into a tared, sealable reaction vial within the balance enclosure. Seal the vial before transferring it back to the fume hood to prevent open-air transit exposure.

Phase 3: Reaction Execution 5. Inert Atmosphere: Dissolve the compound in an anhydrous, aprotic solvent (e.g., THF or DCM) under an argon or nitrogen atmosphere.

  • Causality: Ambient moisture can lead to premature, uncontrolled hydrolysis of the highly strained oxirane ring, potentially generating localized heat, degrading the reagent, and forming unpredictable byproducts.

Phase 4: Deactivation and Spill Mitigation 6. Epoxide Quenching: Never dispose of unreacted epoxides directly into mixed waste streams, as they can undergo rapid exothermic polymerization. Quench residual tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate by adding a 10-fold molar excess of a mild nucleophile (e.g., 1M aqueous ethanolamine or dilute sulfuric acid) to force the epoxide ring to open into a stable, non-reactive diol or amino-alcohol. 7. Quench Validation:

  • Self-Validation System: Monitor the quenching solution via Thin-Layer Chromatography (TLC) or LC-MS. The deactivation is only considered complete and safe for disposal when the starting material spot/peak is entirely consumed.

  • Waste Segregation: Transfer the deactivated, ring-opened mixture to properly labeled aqueous or organic waste receptacles, strictly segregating halogenated solvents from non-halogenated ones to comply with EPA/RCRA guidelines.

References

  • National Institutes of Health (NIH) / PubChem. "Benzyl 6-oxa-3-azabicyclo(3.1.0)hexane-3-carboxylate - Safety and Hazards." Retrieved from [Link]

  • Thieme-Connect. "Product Class 5: Allylic Alcohols - Addition of Organolithium Reagents to Epoxides." Retrieved from [Link]

Sources

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